molecular formula C6H8N2<br>CN(CH2)4CN<br>C6H8N2 B1665535 Adiponitrile CAS No. 111-69-3

Adiponitrile

カタログ番号: B1665535
CAS番号: 111-69-3
分子量: 108.14 g/mol
InChIキー: BTGRAWJCKBQKAO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

hexanedinitrile
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InChI

InChI=1S/C6H8N2/c7-5-3-1-2-4-6-8/h1-4H2
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InChI Key

BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Canonical SMILES

C(CCC#N)CC#N
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Molecular Formula

C6H8N2, Array
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DSSTOX Substance ID

DTXSID3021936
Record name Hexanedinitrile
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Molecular Weight

108.14 g/mol
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Physical Description

Adiponitrile appears as a colorless to light yellow liquid which is fairly soluble and is less dense than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption., Liquid, Water-white, practically odorless, oily liquid;[Note: A solid below 34 degrees F; Forms cyanide in the body; [NIOSH], ODOURLESS OILY COLOURLESS LIQUID., Water-white, practically odorless, oily liquid., Water-white, practically odorless, oily liquid. [Note: A solid below 34 °F. Forms cyanide in the body.]
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Boiling Point

563 °F at 760 mmHg (EPA, 1998), 295 °C @ 760 mm Hg, 295 °C, 563 °F
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Flash Point

199.4 °F (EPA, 1998), 93 °C, 200 °F (93 °C) (OPEN CUP), 159 °C c.c., 199 °F (open cup), (oc) 199 °F
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Solubility

50 to 100 mg/mL at 73 °F (NTP, 1992), Sol in alc, chloroform, Sol in methanol, ethanol, chloroalkanes, and aromatics but has low solubility in carbon disulfide, ethyl ether, and aliphatic hydrocarbons., In water, 8.0X10+4 mg/l @ 20 °C., Solubility in water, g/l at 20 °C: 50-100 (good), 4.5%
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Density

0.965 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9676 g/ml @ 20 °C, Relative density (water = 1): 0.97, 0.97
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Vapor Density

3.73 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.73 (air= 1), Relative vapor density (air = 1): 3.7, 3.73
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Vapor Pressure

2 mmHg at 246 °F (NTP, 1992), 0.000679 [mmHg], 6.8X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.3, 0.002 mmHg
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Impurities

Impurities that may be present /such as propionitrile and bis(cyanoethyl) ether in the butadiene process and acrylonitrile in the electrolytic process/ depend on the method of manufacture and, thus, vary depending on the source.
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Color/Form

NEEDLES FROM ETHER, Colorless liq, Water-white, oily liquid

CAS No.

111-69-3, 68411-90-5
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Melting Point

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Foundational & Exploratory

Adiponitrile fundamental chemical and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Fundamental Chemical and Physical Properties of Adiponitrile

For Researchers, Scientists, and Drug Development Professionals

This compound (ADN), systematically named hexanedinitrile, is a crucial industrial chemical intermediate, primarily utilized in the synthesis of nylon 6,6. This guide provides a comprehensive overview of the fundamental chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. The document delves into its molecular structure, physicochemical properties, synthesis methodologies, key chemical reactions, and safety protocols. The information is presented to not only list factual data but also to provide insights into the causality behind experimental choices and to ensure a self-validating system of protocols.

Chemical Identity and Molecular Structure

This compound is an organic compound with the chemical formula (CH₂)₄(CN)₂.[1] It is a linear aliphatic dinitrile, meaning it has two cyanide (-C≡N) groups at the termini of a four-carbon chain.

  • IUPAC Name: Hexanedinitrile[2][3]

  • CAS Number: 111-69-3[2][3][4]

  • Synonyms: 1,4-Dicyanobutane, Adipic acid dinitrile, Tetramethylene cyanide[2][3][5]

  • Molecular Formula: C₆H₈N₂[2][3][4]

  • Molecular Weight: 108.14 g/mol [2][3][6]

The presence of the two polar nitrile groups on a flexible aliphatic chain dictates many of its physical and chemical properties.

Molecular Structure Visualization

Caption: 2D chemical structure of this compound (Hexanedinitrile).

Physicochemical Properties

This compound is a colorless to light yellow, oily liquid under standard conditions, and is combustible.[7][8][9] It has a slight bitter taste and is practically odorless.[3][8][10]

Table of Physical and Chemical Properties
PropertyValueSource(s)
Appearance Colorless to light yellow, oily liquid[3][4][7]
Molecular Weight 108.14 g/mol [2][3][6]
Melting Point 1-3 °C (34-37 °F)[2][3][8]
Boiling Point 295 °C (563 °F) at 760 mmHg[2][3][8]
Density 0.951 - 0.97 g/cm³ at 20-25 °C[2][8][11]
Solubility in Water 50 g/L at 20 °C[2][12]
Solubility in Organic Solvents Soluble in methanol, ethanol, chloroform, and acetone. Insoluble in cyclohexane, ether, carbon disulfide, and carbon tetrachloride.[4][7][8]
Vapor Pressure 0.002 - 0.003 hPa at 20 °C[2][10][12]
Flash Point 93 °C (199 °F) (closed cup, decomposition)[2][12][13]
Autoignition Temperature 460 °C (1022 °F)[2][13]
Refractive Index (n²⁰/D) 1.438[8]

Synthesis of this compound

Several methods have been developed for the industrial production of this compound, reflecting its commercial importance. The choice of synthesis route often depends on factors such as cost, availability of raw materials, and environmental considerations.

Major Industrial Production Routes
  • Hydrocyanation of Butadiene: This is the most common modern method.[7] It involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene. The process occurs in multiple stages, including the formation of pentenenitrile isomers, which are then isomerized and undergo a second hydrocyanation to yield this compound.[7]

  • Electrolytic Hydrodimerization of Acrylonitrile: This method involves the electrochemical coupling of two acrylonitrile molecules to form this compound.[7]

  • Dehydrative Amination of Adipic Acid: In this process, adipic acid is reacted with ammonia in the presence of a catalyst, such as phosphoric acid, at high temperatures to produce this compound through the diamide intermediate.[2]

Laboratory Scale Synthesis: From 1,4-Dichlorobutane

A common laboratory-scale synthesis involves the nucleophilic substitution of 1,4-dichlorobutane with sodium cyanide.

Reaction: Cl(CH₂)₄Cl + 2 NaCN → NC(CH₂)₄CN + 2 NaCl

Experimental Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4-dichlorobutane and this compound (as a solvent).

  • Reagent Addition: Slowly add a 35% (w/w) aqueous solution of sodium cyanide to the flask while stirring.

  • Reaction: Heat the mixture to 140 °C and maintain it under reflux. The reaction progress can be monitored using gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer from the aqueous layer.

  • Purification: Wash the organic layer with water to remove any residual salts. Dry the organic layer using an appropriate drying agent (e.g., anhydrous magnesium sulfate). The crude this compound can then be purified by vacuum distillation.[4]

Chemical Reactivity and Key Reactions

The reactivity of this compound is primarily centered around the two nitrile functional groups. These groups can undergo a variety of chemical transformations, making this compound a versatile intermediate.

Hydrogenation to Hexamethylenediamine (HMDA)

The most significant industrial reaction of this compound is its hydrogenation to produce hexamethylenediamine (HMDA), a key monomer for the production of nylon 6,6.[7]

Reaction: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂

This reaction is typically carried out using a nickel-based catalyst, such as Raney nickel, under high pressure and temperature.[5][9][14] The reaction proceeds through a 6-aminocapronitrile intermediate.[5][9][14]

Hydrogenation_Pathway This compound This compound NC(CH₂)₄CN Intermediate 6-Aminocapronitrile (Intermediate) H₂N(CH₂)₅CN This compound->Intermediate +2 H₂ (Catalyst) HMDA Hexamethylenediamine H₂N(CH₂)₆NH₂ Intermediate->HMDA +2 H₂ (Catalyst)

Caption: Hydrogenation of this compound to Hexamethylenediamine.

Hydrolysis to Adipic Acid

This compound can be hydrolyzed to adipic acid.[7] However, this is not a commercially significant route for adipic acid production, as other methods are more economical.[7] The hydrolysis can be catalyzed by either acid or base and proceeds through adipamide as an intermediate.

Reaction: NC(CH₂)₄CN + 4 H₂O → HOOC(CH₂)₄COOH + 2 NH₃

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and purity assessment of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a sharp, strong absorption band corresponding to the C≡N stretching vibration.

  • C≡N stretch: ~2245 cm⁻¹

  • C-H stretch (aliphatic): ~2870-2940 cm⁻¹

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is relatively simple due to the symmetry of the molecule. It typically shows two multiplets corresponding to the two sets of methylene protons.

    • -CH₂-CN: ~2.4 ppm

    • -CH₂-CH₂-: ~1.7 ppm

  • ¹³C NMR: The carbon NMR spectrum will show three distinct signals.

    • -C≡N: ~119 ppm

    • -CH₂-CN: ~17 ppm

    • -CH₂-CH₂-: ~24 ppm

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 108. The fragmentation pattern will be consistent with the loss of cyanide and alkyl fragments.

Safety and Handling

This compound is a toxic substance and must be handled with appropriate safety precautions.[13]

  • Toxicity: It can be toxic by ingestion, inhalation, and skin absorption.[3][13] The systemic toxicity is due to the metabolic release of cyanide.[13]

  • Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[15][16][17] A vapor respirator should be used when ventilation is inadequate.[13]

  • First Aid:

    • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.[18][19]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[17][19]

    • Eye Contact: Flush eyes with plenty of water for at least 15 minutes.[19]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[13][18]

  • Fire Hazards: this compound is a combustible liquid.[19] In case of fire, use dry chemical, CO₂, water spray, or alcohol-resistant foam.[19] Burning this compound produces highly toxic hydrogen cyanide gas.[7][8][19]

Conclusion

This compound is a fundamentally important chemical with well-defined physical and chemical properties. Its primary role as a precursor to nylon 6,6 underscores its industrial significance. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers and professionals working with this versatile dinitrile. The information and protocols provided in this guide serve as a comprehensive resource for the scientific community.

References

Adiponitrile synthesis from adipic acid catalytic ammonification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Catalytic Ammonification of Adipic Acid for Adiponitrile Synthesis

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound Synthesis

This compound (ADN) stands as a cornerstone chemical intermediate, primarily serving as the precursor to hexamethylenediamine (HMDA), which, when combined with adipic acid, forms the globally vital polymer, Nylon 6,6.[1] The robustness, thermal stability, and wear resistance of Nylon 6,6 make it indispensable in the automotive, textile, and electronics industries. While several industrial routes to this compound exist—notably the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile—the synthesis via catalytic ammonification of adipic acid remains a highly relevant and competitive process.[2][3]

This route is particularly compelling due to its simplified process and the potential for high product yields.[4][5] However, it presents unique challenges, including managing high-temperature side reactions, ensuring catalyst longevity, and optimizing energy consumption.[4][6] This guide provides a comprehensive exploration of the adipic acid ammonification process, grounded in fundamental chemical principles and field-proven insights. It is designed for researchers and chemical professionals seeking to understand and optimize this critical industrial reaction.

The Chemical Pathway: From Carboxylic Acid to Dinitrile

The conversion of adipic acid to this compound is a multi-step dehydration reaction sequence carried out in the presence of ammonia. The process fundamentally involves the transformation of carboxyl groups into nitrile groups.

The reaction proceeds through several key intermediates:[7][8]

  • Salt Formation : Adipic acid, a dicarboxylic acid, first reacts with ammonia, a base, in a rapid acid-base neutralization to form diammonium adipate.

  • Amide Formation : Upon heating, the diammonium adipate salt undergoes dehydration, losing water to form adipamide. This step establishes the crucial C-N bond.

  • Nitrile Formation : Further catalytic dehydration of adipamide at higher temperatures yields this compound. This final, and often most challenging, step removes the remaining oxygen atoms as water to form the dinitrile.

All steps in the ammonification and dehydration process are reversible, with their equilibria influenced by the concentration of water in the reaction system.[9] A significant side reaction, particularly in the vapor phase at elevated temperatures, is the decarboxylation and cyclization of adipic acid to form cyclopentanone, which represents a yield loss.[10][11]

G cluster_main Reaction Pathway cluster_side Key Side Reaction Adipic_Acid Adipic Acid HOOC(CH₂)₄COOH Ammonia1 + 2 NH₃ Adipic_Acid->Ammonia1 Diammonium_Adipate Diammonium Adipate ⁻OOC(CH₂)₄COO⁻(NH₄⁺)₂ Ammonia1->Diammonium_Adipate Water1 - 2 H₂O Diammonium_Adipate->Water1 Adipamide Adipamide H₂NOC(CH₂)₄CONH₂ Water2 - 2 H₂O (Catalytic Dehydration) Adipamide->Water2 Water1->Adipamide This compound This compound NC(CH₂)₄CN Water2->this compound Adipic_Acid_Side Adipic Acid CO2_H2O + CO₂ + H₂O Adipic_Acid_Side->CO2_H2O Cyclopentanone Cyclopentanone CO2_H2O->Cyclopentanone

Caption: Reaction mechanism for this compound synthesis.

Catalytic Systems: The Heart of the Process

The choice of catalyst is paramount as it dictates the reaction conditions (liquid vs. vapor phase) and the overall efficiency of the process. The primary role of the catalyst is to facilitate the final, energy-intensive dehydration of adipamide to this compound.

Liquid-Phase Catalysis

In the liquid-phase process, which typically operates between 200-300°C, the catalyst must be soluble or finely dispersed in the molten reaction medium.[1][7]

  • Phosphoric Acid (H₃PO₄) and its Salts : Phosphoric acid is the most common catalyst for the liquid-phase method.[12][13] It is effective, inexpensive, and soluble in the reaction mixture of molten adipic acid and intermediates. The acidic nature of the catalyst is crucial for promoting the dehydration steps. The macrokinetics of the reaction show that H₃PO₄ significantly reduces the activation energy for both the neutralization and dehydration stages.[14]

  • Mechanism of Action : The phosphoric acid catalyst likely protonates the carbonyl oxygen of the amide group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack, which ultimately facilitates the elimination of water.

Vapor-Phase Catalysis

The vapor-phase process operates at higher temperatures (300-420°C) and requires a solid, heterogeneous catalyst, often employed in a fixed or fluidized bed reactor.[1][6]

  • Boron Phosphate (BPO₄) : This is a classic and effective catalyst for the gas-phase synthesis of nitriles.[15] It provides the necessary acidic sites for the dehydration reaction to occur at high temperatures. Modified boron phosphate catalysts have been developed to improve throughput and catalyst lifespan, which can be limited to 70-80 pounds of adipic acid per pound of catalyst.[15]

  • **Supported Phosphoric Acid (e.g., H₃PO₄/SiO₂) **: Immobilizing phosphoric acid on a solid support like silica gel creates a high-surface-area, robust catalyst suitable for fluidized-bed reactors.[7][10] This approach combines the catalytic activity of phosphoric acid with the process advantages of a heterogeneous system, such as ease of separation and continuous operation. The use of a fluidized bed helps to manage the heat of reaction and mitigate the decomposition of adipic acid upon vaporization, improving selectivity.[7]

Process Engineering: Liquid vs. Vapor Phase

The choice between a liquid-phase and a vapor-phase process involves a trade-off between operating conditions, product purity, and capital investment. The adipic acid ammonification method has garnered attention for its simplified process and high product yield compared to alternatives like butadiene hydrocyanation.[5]

ParameterLiquid-Phase ProcessVapor-Phase Process
Temperature 200 - 300°C[6][7]300 - 420°C[1][6]
Catalyst Homogeneous (e.g., H₃PO₄)[12]Heterogeneous (e.g., BPO₄, H₃PO₄/SiO₂)[7][15]
Reactor Type Stirred Tank / Bubble ColumnFixed or Fluidized Bed[7][10]
Adipic Acid State Molten[1]Vaporized[10]
Key Challenge Product quality can be lower; separation.[1][6]Adipic acid decomposition upon vaporization.[7][10]
Reported Yield/Selectivity 84% - 93% Yield[1][6]90% - 96% Selectivity[6][7]

The liquid-phase process is historically significant but can result in lower product quality.[1] The vapor-phase process, particularly with a fluidized-bed reactor, offers higher selectivity but must overcome the challenge of vaporizing adipic acid without causing thermal decomposition and coking, which can block pipelines and deactivate the catalyst.[6][10] Process simulation and optimization studies focus on reducing the significant energy consumption, particularly in the downstream purification stages.[4][5]

Experimental Protocol: Lab-Scale Liquid-Phase Synthesis

This protocol describes a representative batch synthesis in a laboratory setting. The self-validating aspect of this protocol lies in the careful monitoring of reaction progress (water removal) and rigorous post-run analysis.

Objective: To synthesize this compound from adipic acid and ammonia via a liquid-phase catalytic process.

Materials:

  • Adipic Acid (99%)

  • Orthophosphoric Acid (85%)

  • This compound (99%, as solvent/diluent)

  • Anhydrous Ammonia Gas

  • High-purity Nitrogen Gas

Equipment:

  • 1 L three-necked, round-bottom flask

  • Mechanical stirrer with a high-torque motor and gas-tight seal

  • Heating mantle with temperature controller and thermocouple

  • Gas inlet tube (sparger)

  • Dean-Stark trap or similar condenser setup to collect water

  • Gas outlet connected to a bubbler and exhaust system

  • Mass flow controller for ammonia gas

Methodology:
  • System Preparation (The "Why"): The entire apparatus must be meticulously dried to prevent any initial water from interfering with reaction equilibrium. The system is assembled and purged with dry nitrogen for 30 minutes to create an inert atmosphere. Causality: Removing atmospheric oxygen and moisture prevents unwanted side oxidations and ensures the measured water evolution is solely from the reaction.

  • Reactant Charging (The "Why"): Charge the flask with adipic acid (e.g., 146 g), this compound as a diluent (e.g., 292 g), and phosphoric acid catalyst (e.g., 1-2% of the total reactant mass).[13] The diluent helps to maintain a stirrable slurry and improve heat transfer. Causality: Using the final product as a diluent simplifies downstream separation and prevents the introduction of foreign substances. The catalyst concentration is a critical parameter influencing reaction rate.

  • Heating and Ammonification (The "Why"): Begin stirring and heat the mixture to ~260-280°C.[13] Once the temperature is stable, switch the gas feed from nitrogen to anhydrous ammonia at a controlled flow rate (e.g., 150-400 L/h).[13] Causality: The high temperature provides the activation energy for the dehydration reactions. A continuous excess flow of ammonia ensures it is always available to react and helps to strip the water byproduct from the reaction mixture, driving the equilibrium towards the product side.

  • Reaction Monitoring (The "Why"): The reaction progress is monitored by observing the rate of water collection in the condenser/trap. The reaction is typically run for 0.5-2 hours.[13] Causality: The stoichiometry of the reaction dictates that 4 moles of water are produced per mole of adipic acid converted to this compound. Measuring the collected water provides a direct, real-time indication of conversion.

  • Cooldown and Product Isolation (The "Why"): After the reaction period, stop the ammonia flow, switch back to a nitrogen purge, and turn off the heating. Allow the reactor to cool to a safe temperature. The resulting crude product mixture will contain this compound, unreacted intermediates, catalyst, and byproducts.

  • Purification and Analysis (The "Why"): The crude product is typically purified via vacuum distillation. The final product purity and the composition of byproducts should be confirmed using analytical techniques such as Gas Chromatography (GC) and Fourier-Transform Infrared Spectroscopy (FTIR). Causality: GC analysis provides quantitative data on the yield of this compound and the selectivity of the reaction by identifying and quantifying byproducts like cyclopentanone. FTIR can confirm the disappearance of carboxylic acid and amide peaks and the appearance of the characteristic nitrile peak (~2245 cm⁻¹).

Overall Synthesis and Analysis Workflow

The following diagram outlines the logical flow from starting materials to final, validated product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Validation Reactants Charge Reactants (Adipic Acid, Catalyst, Diluent) Inerting Inert System (Nitrogen Purge) Heating Heat to 260-280°C Inerting->Heating Ammonification Introduce NH₃ Flow Heating->Ammonification Monitor Monitor H₂O Collection Ammonification->Monitor Cooldown Cooldown under N₂ Monitor->Cooldown Distillation Vacuum Distillation Cooldown->Distillation GC GC Analysis (Yield, Selectivity) Distillation->GC FTIR FTIR Analysis (Functional Groups) Distillation->FTIR Final_Product Pure this compound GC->Final_Product

Caption: Workflow for this compound synthesis and analysis.

Conclusion and Future Directions

The catalytic ammonification of adipic acid is a robust and industrially significant method for producing this compound. The process can be finely tuned by selecting between liquid- and vapor-phase operation and optimizing the corresponding catalytic system. While the vapor-phase process offers higher selectivity, the liquid-phase route, often utilizing phosphoric acid, provides a more straightforward setup for certain production scales.

Future research will continue to focus on enhancing catalyst lifetime by mitigating coking, improving energy efficiency through process intensification and heat integration, and developing catalysts that can operate at lower temperatures to minimize byproduct formation.[4][5] As the chemical industry moves towards more sustainable practices, optimizing established processes like this one remains a critical endeavor for ensuring the efficient and responsible production of essential polymers like Nylon 6,6.

References

Spectroscopic Data and Analysis of Adiponitrile: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Adiponitrile (ADN), systematically named hexanedinitrile, is a crucial industrial chemical, primarily serving as a precursor in the synthesis of hexamethylenediamine, a key monomer for the production of Nylon 6,6.[1][2] Its molecular formula is C6H8N2, and its structure consists of a four-carbon aliphatic chain capped by two nitrile functional groups (NC-(CH2)4-CN). The purity and structural integrity of this compound are paramount for the quality of the resulting polymer. Therefore, a thorough analytical characterization is essential. This guide provides a comprehensive overview of the spectroscopic techniques used to analyze this compound, offering insights for researchers, scientists, and professionals in drug development and materials science who may encounter this or similar aliphatic dinitriles.

This document delves into the principles and practical applications of Infrared (IR) and Raman Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and analysis of this compound. Each section will provide a theoretical foundation, detailed experimental protocols, and an in-depth analysis of the spectral data, supported by authoritative references.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Both IR and Raman spectroscopy provide a "fingerprint" of a molecule based on its unique set of molecular vibrations.[3] While they are often complementary, the selection rules for each technique differ. A vibrational mode is IR active if it results in a change in the molecule's dipole moment, whereas a mode is Raman active if there is a change in the molecule's polarizability.[3]

Theoretical Principles

For this compound, a molecule with a center of symmetry, the rule of mutual exclusion applies. This means that vibrational modes that are IR active will be Raman inactive, and vice versa. This complementarity is a powerful tool for a complete vibrational analysis.

The key functional group in this compound is the nitrile group (-C≡N). The stretching vibration of the C≡N triple bond is a particularly strong and characteristic absorption in the IR spectrum and a strong, sharp band in the Raman spectrum, typically appearing in the 2200-2300 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the methylene (-CH2-) groups in the backbone also provide valuable structural information.

Experimental Protocols

Methodology:

  • Sample Preparation: As this compound is a liquid at room temperature, it can be analyzed directly as a neat liquid. A thin film of the liquid is prepared between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric or instrumental interferences.

  • Sample Spectrum: A drop of this compound is placed on one salt plate, and the second plate is carefully placed on top to create a thin, uniform film.

  • Data Acquisition: The sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Caption: Workflow for FT-IR analysis of liquid this compound.

Methodology:

  • Sample Preparation: A small amount of liquid this compound is placed in a glass capillary tube or a small vial.

  • Instrument Setup: The sample is placed in the sample holder of the Raman spectrometer. A laser with a suitable wavelength (e.g., 785 nm) is used for excitation.

  • Data Acquisition: The laser is focused on the sample, and the scattered light is collected and analyzed. The spectrum is typically recorded as Raman shift in cm⁻¹.

References

Adiponitrile CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Adiponitrile: From Molecular Structure to Industrial Significance

Introduction

This compound, systematically known as hexanedinitrile, is a pivotal organic compound in the modern chemical industry.[1][2] As a colorless, viscous dinitrile, its primary industrial value lies in its role as a critical intermediate for the synthesis of hexamethylenediamine (HMD), a key monomer in the production of Nylon 66.[1][2][3][4] The global production of this compound is a testament to its importance, reaching approximately one million tonnes in 2005 and with a capacity of around 1.5 million metric tons in 2018.[1] This guide offers a comprehensive technical overview for researchers and chemical professionals, delving into its molecular characteristics, dominant synthesis routes, applications, and safety profile.

Chemical Identification and Nomenclature

Precise identification is critical in chemical research and development. This compound is recognized by several names and identifiers across various chemical inventories and regulatory bodies.

IdentifierValue
CAS Number 111-69-3[1][5][6][7]
IUPAC Name Hexanedinitrile[1]
Chemical Formula C₆H₈N₂[1][2][5][7]
EC Number 203-896-3[1][7]
UN Number 2205[1]
Synonyms 1,4-Dicyanobutane, Adipic acid dinitrile, Tetramethylene cyanide[1][4][6][8]
InChI Key BTGRAWJCKBQKAO-UHFFFAOYSA-N[1]
SMILES N#CCCCCC#N[1][9]

Molecular Structure and Physicochemical Properties

This compound is an aliphatic dinitrile characterized by a six-carbon backbone terminated by nitrile functional groups (-C≡N) at both ends.[2] This linear and symmetric structure dictates its physical properties and chemical reactivity.

Molecular Structure of this compound (Hexanedinitrile)

The physicochemical properties of this compound are summarized below. It exists as a colorless, oily liquid under standard conditions and is combustible.[10][11]

PropertyValue
Molar Mass 108.144 g·mol⁻¹[1][5][7]
Appearance Colorless to light yellow, viscous liquid[1][2][10]
Density 0.951 - 0.965 g/mL[1][2][8]
Melting Point 1 to 3 °C (34 to 37 °F)[1][2]
Boiling Point 295.1 °C (563.1 °F)[1]
Solubility in Water 50 g/L (at 20 °C)[1]
Vapor Pressure 300 mPa (at 20 °C)[1]
Flash Point 93 °C (199 °F)[2]
Refractive Index (n_D) 1.438[1]

Industrial Synthesis of this compound

The industrial demand for this compound has driven the development of several synthesis methods. Modern production is dominated by two highly optimized processes.

Nickel-Catalyzed Hydrocyanation of Butadiene

The most prevalent method for this compound synthesis is the direct hydrocyanation of butadiene, a process pioneered by DuPont.[1][11] This method is favored for its efficiency and directness. The overall reaction is:

CH₂=CHCH=CH₂ + 2 HCN → NC(CH₂)₄CN[1]

This synthesis is not a single-step reaction but a sophisticated multi-stage process, which is essential for maximizing the yield of the desired linear product and minimizing branched byproducts.

Experimental Protocol Causality: The process relies on a nickel-based catalyst, typically a phosphite-ligated nickel complex, which is crucial for steering the reaction pathway. The choice of catalyst and reaction conditions is paramount to control selectivity.

Step-by-Step Methodology:

  • First Hydrocyanation: Butadiene reacts with one equivalent of hydrogen cyanide (HCN) in the presence of the nickel catalyst. This step yields a mixture of unsaturated mononitriles, primarily pentenenitrile isomers.[1]

  • Isomerization: The resulting mixture of pentenenitriles is isomerized, converting isomers like 2- and 3-methylbutenenitriles into the more desirable linear 3- and 4-pentenenitriles.[1] This step is critical because only the linear isomers will yield this compound in the subsequent step.

  • Second Hydrocyanation: The linear pentenenitriles undergo a second hydrocyanation reaction. A Lewis acid co-catalyst is often added here to promote the anti-Markovnikov addition of HCN, ensuring the formation of the linear this compound rather than branched isomers like 2-methylglutaronitrile.[1]

G cluster_0 Raw Materials cluster_1 Process Stages cluster_2 Products & Intermediates Butadiene Butadiene (CH₂=CHCH=CH₂) Step1 Step 1: First Hydrocyanation (Ni Catalyst) Butadiene->Step1 HCN1 HCN HCN1->Step1 Pentenenitriles Pentenenitrile Isomers Step1->Pentenenitriles Step2 Step 2: Isomerization Linear_PN Linear Pentenenitriles Step2->Linear_PN Step3 Step 3: Second Hydrocyanation (Ni Catalyst + Lewis Acid) ADN This compound (NC(CH₂)₄CN) Step3->ADN Byproduct Byproduct (2-Methylglutaronitrile) Step3->Byproduct Pentenenitriles->Step2 Linear_PN->Step3 HCN2 HCN HCN2->Step3

Workflow for Hydrocyanation of Butadiene to this compound
Electrochemical Hydrodimerization of Acrylonitrile

Another major industrial route is the electrochemical hydrodimerization of acrylonitrile.[2][4] This process is notable as one of the largest and most successful applications of organic electrosynthesis.[12] It is often considered a "greener" alternative to thermochemical methods because it uses water-based electrolytes and can be powered by renewable electricity sources, avoiding the direct use of highly toxic hydrogen cyanide as a primary reactant.[12][13][14]

The core of the process involves the dimerization of acrylonitrile at a cathode.[4] While it circumvents some hazards, the process faces challenges related to energy conversion efficiency and selectivity, which are areas of ongoing research.[13][14]

Other Synthesis Routes

Historically, this compound was produced from adipic acid via the dehydration of the corresponding diamide, but this route is rarely used today.[1][4] Other early methods started from furfural or involved the chlorination of butadiene followed by reaction with sodium cyanide.[1]

Key Applications and Downstream Chemistry

The vast majority of this compound produced globally serves a single, critical purpose.

Primary Application: Precursor to Nylon 66

Nearly all this compound is used as an intermediate in the production of Hexamethylenediamine (HMD) through catalytic hydrogenation.[1][3]

NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂[1]

The resulting HMD is a diamine that, when polymerized with adipic acid, forms Nylon 66, a high-performance polyamide.[3][4] Nylon 66 is extensively used in textiles, carpets, automotive components, and various engineering plastics due to its high strength and thermal resistance.[2][14]

Other Applications

While nylon production dominates its use, this compound has other niche applications. It can be used as a specialty solvent and serves as a chemical building block for:

  • Adipoguanamine resins: Used as extractants for aromatic hydrocarbons.[6][15]

  • Corrosion inhibitors and rubber accelerators. [3]

Safety, Toxicology, and Handling

This compound is a hazardous substance that requires careful handling. It is classified as toxic and can be absorbed into the body via inhalation, ingestion, and skin contact.[8][11][16]

Toxicological Profile

The toxicity of this compound is primarily attributed to its in vivo metabolism, which can release cyanide.[17][15] Cyanide inhibits cytochrome oxidase, a critical enzyme in cellular respiration, leading to cytotoxic hypoxia.[15]

Acute Toxicity Data:

RouteSpeciesLD₅₀ / LC₅₀ Value
Oral Rat155 - 300 mg/kg[1][11][17]
Oral Mouse172 mg/kg[17]
Inhalation Rat1710 mg/m³ (4-hour LC₅₀)[17]
Dermal Rabbit2134 mg/kg[18]

Symptoms of acute exposure can include headache, dizziness, confusion, tightness of the chest, rapid heart rate, seizures, and in severe cases, death.[8][11] The substance is also an irritant to the skin and eyes.[11][17]

Occupational Exposure Limits

Regulatory bodies have established exposure limits to protect workers.

OrganizationLimit TypeValue
OSHA (PEL) 8-hour TWA4 ppm (18 mg/m³)[19]
NIOSH (REL) 10-hour TWA4 ppm (18 mg/m³)[1]
ACGIH (TLV) 8-hour TWA2 ppm (Skin)[1][19]
Handling and First Aid Protocols

Handling:

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[20]

  • Personal protective equipment (PPE), including impervious gloves, safety goggles, and protective clothing, is mandatory.[17][20]

  • Store in a cool, well-ventilated, locked area away from strong oxidants, acids, and bases.[4][20]

First Aid:

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth) and administer 100% oxygen. Seek immediate medical attention.[8][17]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[8][17]

  • Eye Contact: Flush eyes with lukewarm water for at least 15 minutes, holding eyelids open.[8]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth. Seek immediate emergency medical help.[8][18]

Given the mechanism of toxicity, medical observation is crucial after any significant exposure, as effects may be delayed.[8][11]

Conclusion

This compound is a cornerstone of the polymer industry, fundamentally enabling the production of Nylon 66. Its synthesis, particularly through the hydrocyanation of butadiene, represents a significant achievement in industrial catalysis and process optimization. While its utility is immense, its hazardous nature necessitates a thorough understanding of its toxicological properties and strict adherence to safety protocols. For professionals in chemical synthesis and materials science, a deep knowledge of this compound is essential for both innovation and safe operation.

References

The Genesis of a Polymer Precursor: An In-depth Technical Guide to the Early Industrial Synthesis of Adiponitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adiponitrile (ADN), chemically known as 1,4-dicyanobutane, is a colorless, viscous liquid that serves as a critical intermediate in the production of nylon 6,6.[1][2] The journey to establish efficient and economically viable methods for its large-scale synthesis was a pivotal chapter in the history of industrial chemistry, marked by ingenuity and the relentless pursuit of process optimization. This technical guide provides a comprehensive exploration of the seminal, early industrial methods for this compound synthesis, offering researchers, scientists, and drug development professionals a detailed understanding of the foundational chemistries that paved the way for modern production technologies. We will delve into the core principles, experimental rationales, and comparative analyses of the key early-stage manufacturing routes, including processes originating from furfural, adipic acid, the chlorination of butadiene, and the groundbreaking electrochemical hydrodimerization of acrylonitrile.

Introduction: The Significance of this compound in Polymer Chemistry

The advent of synthetic polymers in the early 20th century revolutionized the materials landscape. Among these, nylon 6,6, first synthesized by Wallace Carothers at DuPont in 1935, quickly rose to prominence due to its exceptional strength, elasticity, and durability.[3][4] The production of this remarkable polymer is fundamentally reliant on two key monomers: hexamethylenediamine (HMDA) and adipic acid.[5][6] this compound is the direct precursor to HMDA, produced via a hydrogenation reaction.[1] Consequently, the industrial-scale availability of high-purity this compound became a critical bottleneck that needed to be addressed to meet the burgeoning demand for nylon 6,6, which found applications from textiles to military equipment.[3][5] The early industrial efforts to synthesize this compound were diverse, reflecting the creative and competitive spirit of the mid-20th-century chemical industry.

Early Exploratory Routes to this compound

The Furfural-Based Approach

One of the earliest explorations into this compound synthesis utilized furfural, a biomass-derived aldehyde.[1] This route was attractive due to the potential for using renewable feedstocks. The process involved the conversion of furfural to tetrahydrofuran, which was then subjected to a series of reactions to yield this compound.[7]

Experimental Protocol: Conceptual Furfural to this compound Synthesis

  • Decarbonylation of Furfural: Furfural is catalytically decarbonylated to produce furan.

  • Hydrogenation of Furan: Furan is hydrogenated to yield tetrahydrofuran (THF).

  • Cleavage and Halogenation of THF: THF is cleaved and halogenated, for example, with hydrochloric acid, to form 1,4-dichlorobutane.

  • Cyanation: 1,4-dichlorobutane is then reacted with a cyanide salt, such as sodium cyanide, to produce this compound.

While conceptually straightforward, this method faced challenges in terms of yield and the cost-effectiveness of each step, which ultimately limited its industrial viability compared to petroleum-based routes.

Synthesis from Adipic Acid

Another early method involved the conversion of adipic acid, the other monomer of nylon 6,6, into this compound.[1] This process, while chemically direct, was not widely adopted for large-scale production.[1] The synthesis proceeds through the dehydration of the diamide of adipic acid.[1][8]

Process Chemistry: Adipic Acid to this compound

The reaction is typically carried out in two main ways: a liquid-phase process or a gas-phase process.[8]

  • Liquid-Phase Process: Adipic acid is reacted with ammonia in a molten state at temperatures between 200-300°C.[8] The reaction forms diammonium adipate, which then dehydrates to adipamide, and finally to this compound.[8] Catalysts like phosphoric acid are often used.[8] The yield in the liquid phase process is in the range of 84-93%.[9]

  • Gas-Phase Process: In this method, vaporized adipic acid and a large excess of ammonia are passed over a solid catalyst, such as boron phosphate, at 300-350°C.[8] While offering higher yields of 92-96%, this process suffered from the thermal decomposition of adipic acid, which reduced selectivity and necessitated catalyst regeneration.[8][9]

The primary drawback of this route was the economic inefficiency of using a relatively expensive starting material like adipic acid to produce its monomer counterpart's precursor.

The Butadiene-Based Processes: A Tale of Two Chemistries

Butadiene, a readily available petrochemical, became the cornerstone for two major early industrial routes to this compound, both pioneered by DuPont.

The Butadiene Chlorination Process

Developed in the 1950s, the first large-scale industrial synthesis of this compound from butadiene involved a multi-step chlorination process.[10] This method, though successful in its time, was complex and posed significant operational challenges.[9]

Process Workflow: Butadiene Chlorination to this compound

  • Chlorination of Butadiene: 1,3-butadiene is reacted with chlorine gas to produce a mixture of 1,4-dichloro-2-butene and 3,4-dichloro-1-butene.[1] This reaction is typically carried out in the gas phase at 200-300°C.[8]

  • Cyanation: The mixture of dichlorobutenes is then reacted with sodium cyanide (NaCN) to yield 1,4-dicyano-2-butene.[1][8]

  • Hydrogenation: The resulting unsaturated dinitrile is hydrogenated to produce this compound.[1]

This process, however, was plagued by issues such as the corrosive nature of the reactants and intermediates, leading to high maintenance costs for the production facilities.[9]

Diagram: Butadiene Chlorination Pathway

Butadiene_Chlorination cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butadiene 1,3-Butadiene Dichlorobutene 1,4-Dichloro-2-butene Butadiene->Dichlorobutene Chlorination Cl2 + Cl₂ Dicyanobutene 1,4-Dicyano-2-butene Dichlorobutene->Dicyanobutene Cyanation NaCN + 2 NaCN This compound This compound Dicyanobutene->this compound Hydrogenation H2 + H₂

Caption: Reaction sequence for the synthesis of this compound via butadiene chlorination.

Direct Hydrocyanation of Butadiene

A significant breakthrough came in the 1960s with the development of a direct hydrocyanation process for butadiene, also by DuPont.[10][11] This method, commercialized in the 1970s, offered a more elegant and atom-economical route to this compound and remains a dominant technology.[12]

Core Chemistry and Mechanism

The process involves the nickel-catalyzed addition of two molecules of hydrogen cyanide (HCN) to 1,3-butadiene.[1] The reaction is typically carried out in three main stages:

  • First Hydrocyanation: Butadiene reacts with HCN in the presence of a zero-valent nickel catalyst complexed with phosphite ligands to produce a mixture of pentenenitriles, predominantly 3-pentenenitrile (3PN) and 2-methyl-3-butenenitrile (2M3BN).[1][10]

  • Isomerization: The undesired branched isomer, 2M3BN, is isomerized to the linear 3PN and 4-pentenenitrile (4PN).[1] This step is crucial for maximizing the yield of the final product.

  • Second Hydrocyanation: The linear pentenenitriles undergo a second hydrocyanation, again catalyzed by a nickel complex, to form this compound.[1] This step is an anti-Markovnikov addition.[1]

Experimental Protocol: DuPont's Direct Hydrocyanation

  • Catalyst System: A zero-valent nickel complex with phosphite ligands, such as Ni[P(OAr)₃]₄, is used. Lewis acids like zinc chloride or aluminum chloride are often employed as co-catalysts or promoters.[8][11][13]

  • Reaction Conditions: The hydrocyanation reactions are typically conducted in the liquid phase at temperatures ranging from 30 to 150°C and at pressures sufficient to keep the reactants in the liquid phase.[8][10]

  • Separation and Recycling: The process involves sophisticated separation steps to isolate the desired products and recycle the catalyst and unreacted starting materials.

Diagram: Direct Hydrocyanation of Butadiene

Direct_Hydrocyanation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Butadiene 1,3-Butadiene Pentenenitriles Pentenenitriles (3PN & 2M3BN) Butadiene->Pentenenitriles 1st Hydrocyanation (Ni Catalyst) HCN1 + HCN Isomerization Isomerization Pentenenitriles->Isomerization LinearPN Linear Pentenenitriles (3PN & 4PN) Isomerization->LinearPN This compound This compound LinearPN->this compound 2nd Hydrocyanation (Ni Catalyst) HCN2 + HCN

Caption: The three-stage process of direct hydrocyanation of butadiene to this compound.

Electrochemical Hydrodimerization of Acrylonitrile: The Monsanto Process

In the early 1960s, Monsanto developed a revolutionary electrochemical process for the synthesis of this compound, starting from acrylonitrile.[14] This electrohydrodimerization (EHD) process was the first major application of organic electrochemistry on an industrial scale and represented a significant departure from traditional chemical synthesis methods.[8][15]

Fundamental Principles of the EHD Process

The core of the Monsanto process is the reductive dimerization of two molecules of acrylonitrile at a cathode in an electrolytic cell.[1] The overall reaction can be summarized as:

2CH₂=CHCN + 2H⁺ + 2e⁻ → NC(CH₂)₄CN[1]

Experimental Setup and Protocol

  • Electrolytic Cell: The process initially used a divided cell, with a membrane separating the catholyte and anolyte to prevent oxidation of the product at the anode.[16] Later developments led to more efficient undivided cell designs.[14]

  • Electrodes: The cathode material of choice was typically lead or cadmium, while the anode was often steel.[14][17]

  • Electrolyte: The electrolyte was an aqueous solution containing a quaternary ammonium salt, which acts as a supporting electrolyte and helps to solubilize the acrylonitrile.[16]

  • Reaction Mechanism: At the cathode, acrylonitrile is reduced to an anion radical. This radical then couples with another molecule of acrylonitrile to form a dimeric dianion, which is subsequently protonated by water to yield this compound.[18]

  • Anode Reaction: The corresponding reaction at the anode is the oxidation of water to produce oxygen.[18]

The Monsanto EHD process offered a high-yield route to this compound and was a landmark achievement in industrial electrochemistry.

Diagram: Electrochemical Hydrodimerization of Acrylonitrile

EHD_Process cluster_cell Electrolytic Cell cluster_reactants Reactants cluster_products Products Cathode Cathode (Pb or Cd) This compound This compound (ADN) Cathode->this compound Anode Anode (Steel) Oxygen Oxygen (O₂) Anode->Oxygen Acrylonitrile Acrylonitrile (AN) Acrylonitrile->Cathode Reduction & Dimerization Water Water (H₂O) Water->Anode Oxidation

Caption: Simplified workflow of the Monsanto EHD process for this compound synthesis.

Comparative Analysis of Early Industrial Methods

The evolution of this compound synthesis was driven by a constant search for improved efficiency, safety, and cost-effectiveness. The table below provides a comparative summary of the key early industrial methods.

Method Primary Feedstocks Key Process Features Advantages Disadvantages
From Furfural Furfural (from biomass)Multi-step conversion via THFRenewable feedstock potentialLow overall yield, not cost-competitive
From Adipic Acid Adipic acid, AmmoniaDehydration of diamideChemically straightforwardEconomically inefficient, thermal decomposition in gas phase
Butadiene Chlorination Butadiene, Chlorine, NaCNMulti-step chlorination, cyanation, hydrogenationUtilized readily available butadieneCorrosive reagents, complex process, waste generation
Direct Hydrocyanation Butadiene, Hydrogen CyanideNickel-catalyzed, multi-stage hydrocyanationHigh selectivity, atom-economical, more direct routeUse of highly toxic HCN, complex catalyst system
Electrochemical Hydrodimerization Acrylonitrile, WaterElectrolytic reductive dimerizationHigh yield, avoids harsh chemical oxidants/reductantsHigh electricity consumption, specialized equipment

Conclusion: A Legacy of Innovation

The early industrial synthesis of this compound was a dynamic field of chemical innovation. While initial methods based on furfural and adipic acid proved to be of limited commercial value, the development of processes starting from butadiene and acrylonitrile marked a turning point in the production of this vital nylon precursor. The DuPont direct hydrocyanation of butadiene and the Monsanto electrochemical hydrodimerization of acrylonitrile emerged as the dominant technologies, each with its own unique set of advantages and challenges. These pioneering efforts not only ensured a stable supply of this compound for the burgeoning nylon industry but also left a lasting legacy of process chemistry and engineering that continues to influence the chemical industry today.

References

An In-depth Technical Guide to the Solubility of Adiponitrile in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility characteristics of adiponitrile (ADN), a critical industrial chemical intermediate. Primarily aimed at researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing ADN's solubility, presents collated solubility data, and outlines a robust experimental protocol for its determination. Our focus is on providing not just data, but a causal understanding of the molecular interactions that dictate this compound's behavior in various solvent systems.

Introduction: The Significance of this compound

This compound, with the chemical formula (CH₂)₄(CN)₂, is a colorless, viscous dinitrile that serves as a cornerstone of the modern polymer industry.[1] Its primary and most significant application is as a precursor in the synthesis of hexamethylenediamine (HMDA), which, when reacted with adipic acid, forms Nylon 6,6.[2][3] This high-performance polymer is ubiquitous, finding applications in textiles, automotive components, and engineering plastics due to its exceptional mechanical strength and thermal stability.[4] Beyond nylon production, this compound is also utilized as a solvent itself, a rust inhibitor, and an intermediate in the synthesis of various specialty chemicals.[2][5][6]

Given its widespread use, a thorough understanding of its solubility is paramount for process optimization, reaction chemistry, purification, and formulation development. This guide aims to provide that critical understanding.

Theoretical Underpinnings of Solubility

The solubility of a substance is governed by the intermolecular forces between the solute (this compound) and the solvent molecules. The age-old chemical maxim, "like dissolves like," serves as a useful starting point.[7] This principle suggests that substances with similar polarities and intermolecular force types are more likely to be miscible.

This compound's molecular structure is key to its solubility profile. It possesses two highly polar nitrile (-C≡N) functional groups at either end of a four-carbon aliphatic chain. This duality is the central factor governing its interactions:

  • Polar Character: The nitrile groups have a strong dipole moment due to the significant electronegativity difference between carbon and nitrogen. This allows for strong dipole-dipole interactions with polar solvents.

  • Non-Polar Character: The -(CH₂)₄- backbone is a non-polar hydrocarbon chain, capable of engaging in weaker London dispersion forces with non-polar solvents.

Therefore, this compound's solubility in a given solvent is a result of the interplay between these competing characteristics. It is neither extremely polar nor entirely non-polar, allowing it to exhibit a broad range of solubilities.

cluster_0 This compound Molecule cluster_1 Solvent Types This compound N≡C-(CH₂)₄-C≡N Polar Polar Nitrile Groups (-C≡N) Strong Dipole Moment This compound->Polar allows interaction with NonPolar Non-Polar Alkane Chain -(CH₂)₄- London Dispersion Forces This compound->NonPolar allows interaction with PolarSolvents Polar Solvents (e.g., Alcohols, Chloroform) Polar->PolarSolvents 'Like Dissolves Like' NonPolarSolvents Non-Polar Solvents (e.g., Hydrocarbons) NonPolar->NonPolarSolvents 'Like Dissolves Like'

Caption: Duality of this compound's Molecular Structure.

This compound Solubility Data

The following table summarizes the known solubility of this compound in a range of common organic solvents. The data has been compiled from various chemical databases and literature sources. It is important to note that terms like "soluble" and "insoluble" can be relative; where possible, quantitative data is provided.

Solvent Class Solvent Solubility Reference(s)
Protic Solvents Water50-90 g/L at 20°C[1][8][9][10][11][12]
MethanolSoluble[6][8][10][13]
EthanolSoluble[6][8][10][13][14]
ButanolMiscible[14]
Aprotic Polar Solvents ChloroformSoluble[6][8][10][13]
Benzene (Aromatic)Miscible[14]
Non-Polar Solvents Aliphatic HydrocarbonsLow Solubility[8]
CyclohexaneInsoluble[6][10][13]
Carbon TetrachlorideInsoluble[6][10][13]
Ethyl EtherLow Solubility[8][13]
Carbon DisulfideLow Solubility[8][13]

Analysis of Solubility Data:

The data aligns perfectly with our theoretical understanding.

  • High solubility in polar solvents like alcohols and chloroform is driven by the strong dipole-dipole interactions between the solvent molecules and this compound's nitrile groups.[8][13]

  • Low solubility in non-polar aliphatic and ether solvents demonstrates that the polar nitrile ends of the molecule prevent it from integrating well into a purely non-polar solvent matrix. The London dispersion forces alone are insufficient to overcome the strong solute-solute interactions of this compound.[8][13]

  • Moderate water solubility is a classic example of its dual nature. While the nitrile groups can interact with water, the hydrophobic four-carbon chain limits its miscibility. The solubility is significant but not infinite.[1][9][10]

Experimental Protocol: Determination of this compound Solubility

For research and quality control, a standardized method for determining solubility is essential. The isothermal shake-flask method is a reliable and widely accepted technique.[15]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm, solvent-compatible)

  • Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector, or a Rotovap for gravimetric analysis.

  • This compound (≥99% purity)

  • Solvent of interest (analytical grade)

Step-by-Step Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The key is to ensure that a visible amount of undissolved this compound remains after equilibration, confirming that the solution is saturated.

  • Equilibration: Place the sealed flask in the thermostatically controlled shaker. Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, cease agitation and allow the flask to stand undisturbed in the temperature bath for several hours. This allows the excess, undissolved this compound to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. Immediately filter the sample through a syringe filter to remove any suspended microparticles. This step is critical to prevent erroneously high results.

  • Dilution: Accurately dilute the filtered sample with a known volume of the pure solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a pre-calibrated GC or HPLC method to determine the precise concentration of this compound. Alternatively, for non-volatile solvents, a known volume of the saturated solution can be evaporated to dryness and the mass of the residual this compound weighed.

  • Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in g/L or mol/L.

G A Step 1: Preparation Add excess this compound to a known volume of solvent. B Step 2: Equilibration Shake at constant temperature for 24-48 hours. A->B C Step 3: Phase Separation Let stand for undissolved solute to settle. B->C D Step 4: Sampling & Filtration Withdraw supernatant and pass through a 0.45 µm filter. C->D E Step 5: Dilution Accurately dilute the filtered sample for analysis. D->E F Step 6: Quantification Analyze concentration via calibrated GC or HPLC. E->F G Step 7: Calculation Determine solubility in g/L, accounting for dilution. F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Safety and Handling Considerations

This compound is a toxic substance and must be handled with appropriate care.

  • Toxicity: It is toxic by ingestion, inhalation, and skin absorption.[8][10] The mechanism of toxicity is related to its ability to release cyanide in the body.[5]

  • Handling: Always handle this compound in a well-ventilated chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18][19]

  • Spills: In case of a spill, absorb the liquid with an inert material (e.g., sand or vermiculite) and place it in a sealed container for proper disposal according to local regulations.[17][18] Do not allow the product to enter drains.[16][18]

Conclusion

The solubility of this compound is a direct consequence of its unique molecular structure, which features both polar nitrile functionalities and a non-polar hydrocarbon backbone. This makes it highly soluble in polar organic solvents, but poorly soluble in non-polar media like aliphatic hydrocarbons. Its moderate solubility in water further highlights this dual character. The provided data and experimental protocol offer a robust framework for scientists and researchers to effectively work with this compound, enabling better control over industrial processes, chemical synthesis, and formulation development.

References

An In-depth Technical Guide to the Thermochemical Properties of Adiponitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the core thermochemical properties of adiponitrile (C₆H₈N₂), a critical intermediate in the production of Nylon 6,6. Aimed at researchers, chemical engineers, and safety professionals, this document synthesizes key thermodynamic data, including enthalpy of formation, entropy, heat capacity, and Gibbs free energy. We delve into the causality behind the experimental determination of these values through techniques such as oxygen bomb calorimetry and Differential Scanning Calorimetry (DSC), providing detailed, field-proven protocols. Furthermore, this guide bridges experimental data with computational approaches and illustrates the practical application of these properties in industrial process design, reaction engineering, and thermal hazard assessment. All data is presented with authoritative citations to ensure scientific integrity and to provide a self-validating reference for professionals in the field.

Introduction: The Thermodynamic Keystone of Nylon 6,6 Production

This compound (ADN), systematically named hexanedinitrile, is a viscous, colorless dinitrile that serves as the principal precursor to hexamethylenediamine (HMDA). The subsequent polycondensation of HMDA with adipic acid yields Nylon 6,6, a polyamide of immense industrial importance.[1][2] The global production of this compound is in the order of millions of tonnes annually, primarily via the nickel-catalyzed hydrocyanation of butadiene.[1][3]

Understanding the thermochemical properties of this compound is not merely an academic exercise; it is fundamental to the safe, efficient, and economic operation of its synthesis and subsequent hydrogenation to HMDA. Key thermodynamic parameters govern reaction equilibria, energy balances, reactor design, and safety protocols. For instance, the enthalpy of reaction, derived from the enthalpies of formation of reactants and products, dictates the thermal duty of reactors, influencing heating and cooling requirements.[4] Heat capacity data is essential for calculating the energy needed to change the temperature of process streams, while the Gibbs free energy of formation provides the ultimate measure of thermodynamic feasibility.[5][6] This guide serves as a detailed monograph on these critical properties.

Fundamental Thermochemical Properties

The following sections detail the essential thermochemical values for liquid this compound at standard conditions (298.15 K and 100 kPa), unless otherwise noted.

Standard Enthalpy of Formation (ΔfH°)

The standard molar enthalpy of formation is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For liquid this compound, the formation reaction is:

6 C(s, graphite) + 4 H₂(g) + N₂(g) → NC(CH₂)₄CN(l)

The experimentally determined value is: ΔfH°(l) = +84.9 ± 0.4 kJ/mol [7]

This positive value indicates that the formation of this compound from its elements is an endothermic process. This value is the cornerstone for calculating the heat of reaction for both its synthesis and its downstream conversions.

Standard Molar Entropy (S°)

Standard molar entropy is the absolute entropy content of one mole of a substance at standard conditions. It is a measure of molecular randomness or disorder.[8] Unlike enthalpy of formation, this is an absolute value based on the Third Law of Thermodynamics.

S°(l) = 128.7 J/mol·K [9]

This value is critical for calculating the entropy changes of reactions (ΔS°) and, subsequently, the Gibbs free energy.

Molar Heat Capacity (Cp)

The molar heat capacity at constant pressure represents the amount of heat required to raise the temperature of one mole of a substance by one Kelvin. This property is crucial for engineering calculations involving heat transfer and energy balances.[1]

Cp(l) ≈ 180.0 J/mol·K [1]

This value can be calculated from the specific heat capacity (1.66462 kJ/kg·K) and the molar mass (108.141 g/mol ).[1] Another source from a data compilation suggests a value of 149.5 J/mol·K.[9] The former value, derived from specific heat capacity, is recommended for process calculations.

Standard Gibbs Free Energy of Formation (ΔfG°)

The Gibbs free energy of formation is the most direct indicator of a compound's thermodynamic stability relative to its constituent elements.[5] A positive value indicates that the formation from elements is not spontaneous under standard conditions. This value is typically not measured directly but calculated using the fundamental thermodynamic relationship:

ΔfG° = ΔfH° - TΔfS° [10]

To perform this calculation, we first need to determine the standard entropy of formation (ΔfS°). This is the difference between the standard entropy of the compound and the sum of the standard entropies of its elements in their standard states.[10]

ΔfS° = S°(ADN) - [6 * S°(C, graphite) + 4 * S°(H₂, g) + 1 * S°(N₂, g)]

Using authoritative values for the elements:

  • S°(C, graphite) = 5.7 J/mol·K[3]

  • S°(H₂, g) = 130.7 J/mol·K[1]

  • S°(N₂, g) = 191.6 J/mol·K[5]

ΔfS° = 128.7 - [6(5.7) + 4(130.7) + 1(191.6)] ΔfS° = 128.7 - [34.2 + 522.8 + 191.6] ΔfS° = 128.7 - 748.6 ΔfS° = -619.9 J/mol·K

Now, we can calculate ΔfG° at T = 298.15 K: ΔfG° = 84.9 kJ/mol - (298.15 K * -0.6199 kJ/mol·K) ΔfG° = 84.9 kJ/mol + 184.84 kJ/mol ΔfG°(l) ≈ +269.7 kJ/mol

This highly positive value confirms that the direct formation of this compound from graphite, hydrogen, and nitrogen is not a spontaneous process under standard conditions, underscoring the necessity of complex industrial synthesis routes.

Phase Change & Combustion Enthalpies
  • Enthalpy of Combustion (ΔcH°): The heat released during complete combustion. Data indicates a heat of combustion of -40.4 MJ/kg. Converting to a molar basis: -40,400 kJ/kg * 0.108141 kg/mol = -4369 kJ/mol

  • Enthalpy of Vaporization (ΔvapH°): The heat required to vaporize the liquid. Data indicates a value of 70.4 x 10⁴ J/kg. Converting to a molar basis: 704 kJ/kg * 0.108141 kg/mol = +76.1 kJ/mol

Summary of Thermochemical Data

PropertySymbolValueUnitsReference(s)
Standard Enthalpy of Formation (liquid)ΔfH°(l)+84.9 ± 0.4kJ/mol[7]
Standard Molar Entropy (liquid)S°(l)128.7J/mol·K[9]
Molar Heat Capacity (liquid)Cp(l)~180.0J/mol·K[1]
Standard Gibbs Free Energy of Formation (liquid)ΔfG°(l)+269.7kJ/molCalculated
Enthalpy of Combustion (liquid)ΔcH°(l)-4369kJ/mol, Calculated
Enthalpy of VaporizationΔvapH°+76.1kJ/mol, Calculated

Experimental Determination of Thermochemical Properties

The reliability of the data presented above is contingent on precise and accurate experimental measurements. The following sections detail the principles and methodologies for two cornerstone techniques.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of an organic compound like this compound is most accurately determined indirectly by measuring its enthalpy of combustion using an oxygen bomb calorimeter. The principle relies on Hess's Law, where the measured enthalpy of combustion is combined with the known enthalpies of formation of the combustion products (CO₂ and H₂O) to calculate the enthalpy of formation of the reactant.

Causality: We choose combustion because it is a reaction that proceeds rapidly and completely to well-defined products (CO₂, H₂O, N₂), allowing for a clean and total energy release measurement. Direct synthesis from elements is not experimentally feasible for such calculations.

  • Calorimeter Calibration: The heat capacity (C_cal) of the calorimeter system (bomb, water, stirrer, etc.) must be determined. This is achieved by combusting a certified standard reference material, typically benzoic acid, which has a precisely known specific energy of combustion.

  • Sample Preparation: A precise mass (typically 0.8 - 1.2 g) of high-purity this compound is weighed into a crucible (e.g., platinum or fused silica).

  • Bomb Assembly: The crucible is placed in the bomb. A fuse wire (e.g., nickel-chromium) is attached to the electrodes, positioned to be in contact with the this compound sample. A small amount of distilled water (~1 mL) is added to the bomb to ensure all water formed during combustion condenses to the liquid state.

  • Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm. This ensures a large excess of oxygen for complete combustion.

  • Calorimetry Run: The bomb is submerged in a known mass of water in the calorimeter's insulated jacket. The system is allowed to reach thermal equilibrium. The sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached. The temperature change (ΔT) is carefully determined, applying corrections for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

  • Post-Run Analysis: The bomb is depressurized, and the interior is inspected for soot (indicating incomplete combustion). The bomb washings are collected to titrate for nitric acid formed from the N₂ gas, which contributes to the total heat released.

  • Calculate Total Heat Released (q_total): q_total = C_cal * ΔT

  • Correct for extraneous heat sources: q_comb = q_total - q_fuse - q_acid where q_fuse is the heat from burning the fuse wire and q_acid is the heat of formation of nitric acid.

  • Calculate Specific Energy of Combustion (ΔcE°): ΔcE° = q_comb / mass_sample

  • Calculate Standard Molar Enthalpy of Combustion (ΔcH°): Convert ΔcE° to a molar basis using the molar mass of this compound and apply corrections to convert from the constant-volume energy change (ΔE) to the constant-pressure enthalpy change (ΔH).

  • Calculate Enthalpy of Formation (ΔfH°): Using Hess's Law for the combustion reaction: NC(CH₂)₄CN(l) + 7.5 O₂(g) → 6 CO₂(g) + 4 H₂O(l) + N₂(g) ΔcH° = [6ΔfH°(CO₂) + 4ΔfH°(H₂O)] - [ΔfH°(ADN) + 7.5*ΔfH°(O₂)] Since ΔfH° for O₂(g) is zero, the equation is rearranged to solve for ΔfH°(ADN).

CombustionCalorimetry cluster_prep Preparation & Calibration cluster_run Measurement cluster_analysis Analysis & Calculation Calibrate Calibrate Calorimeter (Benzoic Acid) Sample Weigh this compound Sample Assemble Assemble & Pressurize Bomb (O2) Sample->Assemble Run Ignite Sample & Record ΔT Assemble->Run Analyze Analyze Bomb Washings (Acid Correction) Run->Analyze Calc_H_comb Calculate Molar Enthalpy of Combustion (ΔcH°) Analyze->Calc_H_comb Calc_H_form Calculate Enthalpy of Formation (ΔfH°) (Hess's Law) Calc_H_comb->Calc_H_form DSC_Workflow Calibrate Calibrate DSC (e.g., Indium) Prep Prepare Sample, Reference, and Standard (Sapphire) Pans Calibrate->Prep Run_Baseline Run Baseline (Empty Pans) Prep->Run_Baseline Run_Standard Run Standard (Sapphire) Prep->Run_Standard Run_Sample Run this compound Sample Prep->Run_Sample Analyze Subtract Baselines & Compare Sample to Standard Run_Baseline->Analyze Run_Standard->Analyze Run_Sample->Analyze Result Calculate Heat Capacity (Cp) vs. Temperature Analyze->Result Thermo_Relationships H_comb ΔcH° (Bomb Calorimetry) H_form ΔfH° H_comb->H_form Hess's Law Cp Cp(T) (DSC) S_abs Cp->S_abs S° = ∫(Cp/T)dT G_form ΔfG° (Spontaneity) H_form->G_form ΔG = ΔH - TΔS S_abs->G_form ΔG = ΔH - TΔS

References

Methodological & Application

Adiponitrile as a Performance-Enhancing Electrolyte Additive for High-Voltage Lithium-Ion Batteries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The High-Voltage Challenge in Lithium-Ion Battery Technology

The relentless pursuit of higher energy density in lithium-ion batteries (LIBs) has driven the development of high-voltage cathode materials. Operating batteries at potentials beyond 4.2 V versus Li/Li⁺ unlocks significant gains in energy storage capacity. However, this advancement is not without its challenges. At elevated voltages, conventional carbonate-based electrolytes undergo severe oxidative decomposition at the cathode-electrolyte interphase (CEI). This degradation leads to a cascade of detrimental effects, including gas generation, increased interfacial impedance, and rapid capacity fading, all of which curtail the battery's cycle life and compromise its safety.[1][2]

To mitigate these issues, the strategic use of electrolyte additives has emerged as a highly effective and economically viable approach. An ideal additive should preferentially oxidize on the cathode surface to form a stable and ionically conductive passivation layer. This protective film must effectively suppress further electrolyte decomposition without impeding lithium-ion transport. Adiponitrile (ADN), a dinitrile compound with the chemical formula NC(CH₂)₄CN, has garnered considerable attention as a promising electrolyte additive for high-voltage LIBs.[3][4][5] Its unique molecular structure and electrochemical properties contribute to enhanced battery performance and stability.

This document serves as a comprehensive technical guide for researchers and scientists on the application of this compound as an electrolyte additive. We will delve into the underlying mechanisms, provide detailed experimental protocols for its evaluation, and present key performance data.

Mechanism of Action: The Role of this compound at the Cathode-Electrolyte Interphase

The efficacy of this compound as a high-voltage electrolyte additive stems from its ability to form a robust and stable CEI on the cathode surface. The nitrile groups (-C≡N) in the ADN molecule play a crucial role in this process.

  • Preferential Oxidation: ADN possesses a higher oxidation potential compared to conventional carbonate solvents like ethylene carbonate (EC), dimethyl carbonate (DMC), and ethyl methyl carbonate (EMC).[5] This property allows ADN to be preferentially oxidized on the cathode surface during the initial charging cycles at high voltages.

  • Formation of a Protective Film: The oxidation products of ADN polymerize on the cathode surface, forming a thin, uniform, and stable passivation layer.[3][4] This film acts as a physical barrier, preventing direct contact between the highly reactive charged cathode material and the bulk electrolyte.

  • Suppression of Electrolyte Decomposition: By forming this protective layer, ADN effectively suppresses the continuous decomposition of the carbonate solvents, thereby reducing gas generation and the build-up of resistive species at the interface.

  • Stabilization of Interfacial Impedance: The stable CEI formed in the presence of ADN helps to maintain a low and stable interfacial impedance throughout cycling.[3][4] This is in stark contrast to the ever-increasing impedance observed in cells with standard electrolytes at high voltages.

  • Synergistic Effects: this compound can be used in conjunction with other additives, such as fluoroethylene carbonate (FEC) or lithium difluorophosphate (LiDFP), to achieve synergistic effects, leading to the formation of a more robust and ionically conductive CEI.[6][7]

Below is a diagram illustrating the proposed mechanism of ADN in forming a protective CEI.

G cluster_cathode High-Voltage Cathode Surface cluster_electrolyte Electrolyte Cathode Cathode Active Material (e.g., LNMO, NCM) ADN This compound (ADN) Additive CEI Stable CEI Formation (Polymerized ADN) ADN->CEI Preferential Oxidation at High Voltage Carbonate Carbonate Solvents (EC, DMC, EMC) Li_ion Li⁺ Li_ion->Cathode Li⁺ Intercalation/ Deintercalation CEI->Cathode Passivates Surface CEI->Carbonate Blocks Decomposition G start Assembled Coin Cells formation Formation Cycles (e.g., 2 cycles @ C/10) start->formation rpt Reference Performance Test (RPT) (Capacity and rate capability @ various C-rates) formation->rpt cycling Long-Term Cycling (e.g., 100-500 cycles @ 1C) rpt->cycling eis Electrochemical Impedance Spectroscopy (EIS) (Before and after cycling) cycling->eis post_mortem Post-Mortem Analysis (SEM, XPS, XRD) eis->post_mortem

References

Application Notes & Protocols: The Expanding Role of Adiponitrile as a High-Performance Solvent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adiponitrile (ADN), a colorless, viscous dinitrile, is a cornerstone of the polymer industry, primarily serving as the key precursor to hexamethylenediamine for the production of Nylon 6,6.[1][2] However, its unique physicochemical properties—notably its high boiling point, low vapor pressure, high dielectric constant, and wide electrochemical stability window—are positioning it as a high-performance, non-aqueous solvent for a range of specialized applications in organic synthesis.[3][4][5][6] This guide provides an in-depth exploration of this compound's utility as a solvent, moving beyond its traditional role as a chemical intermediate. We will examine its advantages in electrochemical synthesis and high-voltage battery applications, provide detailed protocols for its use, and address critical safety and handling considerations for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

The efficacy of a solvent is dictated by its physical and chemical properties. This compound's structure, featuring a flexible four-carbon chain capped by two electron-withdrawing nitrile groups, imparts a unique combination of characteristics that make it a compelling choice for specific synthetic challenges.

Causality Behind the Properties:

  • High Boiling Point & Low Vapor Pressure: The strong dipole-dipole interactions between the nitrile groups result in a very high boiling point and low volatility. This is highly advantageous for reactions conducted at elevated temperatures, as it minimizes solvent loss and ensures stable reaction conditions. It also reduces inhalation exposure risks during handling compared to more volatile solvents.[1][7]

  • Polar Aprotic Nature & High Dielectric Constant: The two polar nitrile groups give ADN a high dielectric constant, making it an excellent solvent for dissolving salts, polar organic molecules, and stabilizing charged intermediates in reaction mechanisms. As an aprotic solvent, it is suitable for reactions involving strong bases or other proton-sensitive reagents.

  • Wide Electrochemical Window: this compound exhibits exceptional resistance to both oxidation and reduction, with an electrochemical stability window of approximately 6 V vs. Li+/Li.[4][5][8] This stability is attributed to the low energy level of the highest occupied molecular orbital (HOMO) of the C≡N bonds, which makes it difficult to remove an electron (oxidation).[9] This property is critical for its use in electrochemistry, where it can withstand the high potentials required for many transformations without decomposing.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource(s)
Chemical Formula C₆H₈N₂ or (CH₂)₄(CN)₂[1]
Molar Mass 108.144 g·mol⁻¹[1]
Appearance Colorless, oily liquid[1][10]
Density (at 25°C) 0.951 g/mL[1][11]
Melting Point 1 to 3 °C (34 to 37 °F)[1][7]
Boiling Point 295 °C (563 °F)[1][7]
Flash Point 163 °C (325 °F)[7]
Vapor Pressure (at 20°C) 300 mPa (very low)[1]
Solubility in Water (at 20°C) ~50 - 80 g/L[1][10]
Solubility in Organics Soluble in methanol, ethanol, aromatics[10]

Core Application Areas in Synthesis

Electrochemical Synthesis and Electrocatalysis

The direct use of renewable electricity to drive chemical reactions is a key goal of green chemistry. This compound's properties make it a near-ideal solvent for this field.

Why this compound Excels in Electrosynthesis: The primary role of the solvent in electrosynthesis is to dissolve the substrate and a supporting electrolyte, which provides conductivity to the solution. The solvent must remain inert at the high positive and negative potentials applied to the anode and cathode. This compound's wide electrochemical window prevents its own decomposition, thereby minimizing side reactions and maximizing the Faradaic efficiency towards the desired product.[6][12] Its high polarity effectively solvates the ions of the supporting electrolyte (e.g., tetraalkylammonium salts), ensuring high ionic conductivity.[13][14]

While the industrial electrosynthesis of this compound from acrylonitrile is a well-known process, it typically uses aqueous systems.[12][13][15] However, ADN's utility as a solvent is demonstrated in other, more sensitive organic electrochemical reactions, such as the semi-hydrogenation of nitriles.[16]

Electrochemical_Synthesis_Workflow cluster_prep Electrolyte Preparation cluster_cell Electrochemical Cell Operation cluster_workup Workup & Isolation Solvent This compound Solvent Mix Dissolve & Mix Solvent->Mix Substrate Organic Substrate Substrate->Mix Electrolyte Supporting Electrolyte (e.g., Bu₄NBF₄) Electrolyte->Mix Cell Electrolyte Solution in Cell Mix->Cell Charge Cell Anode Anode (+) Cathode Cathode (-) Power Power Supply Power->Anode Power->Cathode Extraction Solvent Extraction Cell->Extraction Reaction Complete Purification Chromatography / Distillation Extraction->Purification Product Isolated Product Purification->Product ADN_Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Safe Handling cluster_emergency Emergency Procedures Hood Chemical Fume Hood Transfer Transfer using Syringe or Cannula Goggles Safety Goggles / Face Shield Gloves Chemical-Resistant Gloves (e.g., Butyl Rubber) Coat Lab Coat Heating Avoid Strong Heating (Risk of HCN release) Incompatibles Keep Away From: Strong Oxidizers, Acids, Bases Spill Spill Response: Absorb with Inert Material Disposal Dispose as Hazardous Waste FirstAid First Aid: Treat as Cyanide Exposure

References

Application Note & Protocol: Nickel-Catalyzed Hydrocyanation of Butadiene to Adiponitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nickel-catalyzed hydrocyanation of 1,3-butadiene stands as a landmark achievement in homogeneous catalysis and is the cornerstone of modern industrial production of adiponitrile (ADN), a critical precursor for Nylon-6,6.[1][2][3] This guide provides an in-depth exploration of the reaction mechanism, the intricacies of the multi-stage industrial process, and a detailed laboratory-scale protocol. It is designed for researchers, chemists, and process development professionals, emphasizing the causality behind experimental choices, the critical role of catalyst and ligand systems, and the stringent safety protocols required when handling highly toxic cyanide compounds.

Introduction and Industrial Significance

This compound (NC(CH₂)₄CN) is a viscous, colorless dinitrile of immense industrial value.[1] Its primary application is as an intermediate in the synthesis of hexamethylenediamine (HMDA), which, along with adipic acid, is a monomer for the production of Nylon-6,6.[1][4] The modern, predominant route to this compound is the nickel-catalyzed direct hydrocyanation of butadiene, a process pioneered by DuPont.[1][5][6] This method offers superior atom economy and efficiency compared to older, multi-step routes involving chlorinated intermediates.[5]

The overall net reaction is the addition of two molecules of hydrogen cyanide (HCN) across the conjugated diene system of butadiene:

CH₂=CHCH=CH₂ + 2 HCN → NC(CH₂)₄CN [1]

This transformation is not a single-step reaction but a sophisticated, multi-stage process designed to maximize the yield of the desired linear product.[4][7][8] The key stages involve:

  • First Hydrocyanation: Addition of one HCN molecule to butadiene to form a mixture of unsaturated pentenenitriles.

  • Isomerization: Conversion of the undesired branched nitrile isomers into the linear, more valuable isomers.

  • Second Hydrocyanation: Addition of a second HCN molecule to the linear pentenenitriles to yield this compound.

The Catalytic System and Reaction Mechanism

The success of this process hinges on a sophisticated homogeneous catalyst system, typically comprising a zero-valent nickel [Ni(0)] source stabilized by phosphorus-based ligands, such as phosphites [P(OR)₃] or phosphines [PR₃].[6][8][9]

The General Catalytic Cycle

The fundamental mechanism for the hydrocyanation of an alkene involves a series of well-established organometallic steps.[3][6]

  • Oxidative Addition: The cycle begins with the oxidative addition of HCN to the low-valent Ni(0) complex, forming a nickel(II) hydrido cyanide species, H-Ni(CN)L₂.

  • Olefin Coordination: The target alkene coordinates to the nickel center.

  • Migratory Insertion: The alkene inserts into the nickel-hydride (Ni-H) bond, forming a nickel(II) alkyl cyanide intermediate.

  • Reductive Elimination: The alkyl group and the cyanide ligand couple and are eliminated from the nickel center, forming the final nitrile product and regenerating the active Ni(0) catalyst. This step is often rate-limiting.[6]

Catalytic_Cycle cluster_cycle Ni(0)/Ni(II) Catalytic Cycle Ni0 Ni(0)L₂ NiHCN H-Ni(II)(CN)L₂ Ni0->NiHCN + HCN (Oxidative Addition) NiAlkene Alkene-Ni(II)(H)(CN)L₂ NiHCN->NiAlkene + Alkene NiAlkyl R-Ni(II)(CN)L₂ NiAlkene->NiAlkyl Migratory Insertion NiAlkyl->Ni0 - R-CN (Reductive Elimination) end Nitrile Product NiAlkyl->end start HCN + Alkene start->Ni0 Process_Flow Butadiene 1,3-Butadiene Reactor1 First Hydrocyanation Ni(0)/Ligand Catalyst Butadiene->Reactor1 HCN1 HCN HCN1->Reactor1 Mix1 Mixture: 3-Pentenenitrile (3PN) 2-Methyl-3-butenenitrile (2M3BN) Reactor1->Mix1 IsomReactor Isomerization Ni(0)/Lewis Acid Mix1->IsomReactor 2M3BN Stream Reactor2 Second Hydrocyanation Ni(0)/Lewis Acid Mix1->Reactor2 3PN Stream IsomReactor->Mix1 Recycled 3PN HCN2 HCN HCN2->Reactor2 LewisAcid Lewis Acid LewisAcid->Reactor2 ADN This compound (ADN) Reactor2->ADN Byproduct Branched Byproducts Reactor2->Byproduct

References

Application Note: Electrochemical Hydrodimerization of Acrylonitrile for Adiponitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring advanced electro-organic synthesis.

Introduction: A Paradigm of Industrial Electrosynthesis

The electrochemical hydrodimerization (EHD) of acrylonitrile (AN) to adiponitrile (ADN) stands as a landmark achievement in industrial organic electrosynthesis.[1][2][3][4][5] this compound is a critical intermediate in the production of nylon-6,6, a polymer with widespread applications in high-performance textiles and structural materials.[3][5][6] This electrochemical route, famously commercialized by the Monsanto Company, offers a greener and more efficient alternative to traditional thermochemical methods that often rely on hazardous reagents like hydrogen cyanide.[3][7][8][9] The process leverages the power of electricity to drive a highly selective dimerization reaction, exemplifying the potential of electrosynthesis for sustainable chemical manufacturing.[3][4][6][10]

This application note provides a comprehensive guide to the electrochemical synthesis of this compound, detailing the underlying mechanisms, experimental protocols, and key process parameters. It is designed to equip researchers with the foundational knowledge and practical insights required to successfully implement and optimize this important electro-organic transformation.

Theoretical Background: The Mechanism of Electrohydrodimerization

The core of the process is the reductive coupling of two acrylonitrile molecules at the cathode.[7] The overall reaction can be summarized as:

2CH₂=CHCN + 2H⁺ + 2e⁻ → NC(CH₂)₄CN [10]

The reaction mechanism is complex and involves several key steps that are influenced by the composition of the electrolyte and the conditions at the electrode-electrolyte interface.[3][10]

  • Initiation: The process begins at the cathode with the reduction of an acrylonitrile molecule, which accepts an electron to form a radical anion.[10]

  • Protonation and Dimerization: This highly reactive intermediate can then follow one of two primary pathways that lead to the formation of this compound. Recent studies using electron paramagnetic resonance spectroscopy have confirmed the presence of free radicals during the electroreduction of acrylonitrile.[4]

  • Byproduct Formation: A common side reaction is the further reduction and protonation of the intermediate radical, leading to the formation of propionitrile (PN).[3] The hydrogen evolution reaction (HER) is another competing reaction at the cathode surface.[3]

The selectivity towards this compound is highly dependent on creating a microenvironment near the electrode that favors the dimerization pathway over the formation of propionitrile and other byproducts.[3][4]

The Crucial Role of the Electrolyte

The electrolyte is not merely a conductive medium but plays a critical role in directing the reaction pathway. Modern industrial processes utilize a carefully formulated aqueous electrolyte.[6]

  • Supporting Electrolyte: A phosphate buffer is commonly used to maintain a stable pH and provide high conductivity.[6][11]

  • Quaternary Ammonium Salts (QAS): These are perhaps the most critical components for achieving high selectivity.[10][12] Tetraalkylammonium (TAA) ions populate the electrical double layer (EDL) at the cathode surface.[4][6] This creates a hydrophobic microenvironment that enhances the concentration of organic molecules like acrylonitrile near the electrode while repelling water molecules.[4] This localized high concentration of acrylonitrile significantly favors the desired dimerization reaction.[9]

  • Chelating Agents: Additives like EDTA are used to complex any stray metal cations that could otherwise deposit on the cathode and interfere with the reaction.[3][6][11]

Experimental Setup and Protocol

This section details the necessary equipment and a step-by-step protocol for the laboratory-scale electrochemical hydrodimerization of acrylonitrile.

Electrochemical Cell Design

The reaction can be carried out in either an undivided or a divided electrolytic cell. While undivided cells are simpler in design, divided cells, which separate the anode and cathode compartments with an ion-exchange membrane, offer significant advantages.[1][13] They prevent the oxidation of products at the anode, allow for independent optimization of the anolyte and catholyte, and can lead to higher selectivity.[13] For research purposes, a divided H-type cell is a common and effective choice.

G

Caption: Diagram of a divided H-type electrolytic cell for this compound synthesis.

Materials and Reagents
Component Specification Purpose
Cathode Cadmium (Cd) or Lead (Pb) foilActive surface for acrylonitrile reduction. Bismuth (Bi) is a less toxic alternative.[8][14][15]
Anode Platinum (Pt) mesh or Steel (Fe) foilInert electrode for the counter-reaction (e.g., water oxidation).[1]
Electrolytic Cell Divided H-type glass cellSeparates anodic and cathodic processes.
Ion-Exchange Membrane Nafion® or similar cation-exchange membraneAllows proton transport while preventing mixing of anolyte and catholyte.[13]
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE)For accurate potential control (optional but recommended).
Power Supply Potentiostat or GalvanostatTo control either the cell potential or current.
Acrylonitrile (AN) ≥99% purityReactant.
Sodium Phosphate Reagent gradeSupporting electrolyte/buffer.[9]
Tetrabutylammonium (TBA) Hydroxide Reagent gradeQuaternary ammonium salt for selectivity enhancement.[3][9]
EDTA Disodium Salt Reagent gradeChelating agent.[9]
Sulfuric Acid Reagent gradeAnolyte.[9]
Organic Solvents Dichloromethane, Diethyl EtherFor extraction of products.
Drying Agent Anhydrous Sodium SulfateTo dry the organic extract.
Protocol: Step-by-Step Synthesis

1. Electrode Preparation:

  • Cut the cathode (e.g., Cadmium foil) and anode (e.g., Platinum mesh) to the desired dimensions.

  • Degrease the electrodes by sonicating in acetone, followed by rinsing with deionized water.

  • If using a metal foil cathode, it may be beneficial to mechanically polish it with fine-grit sandpaper and then rinse thoroughly.

2. Electrolyte Preparation:

  • Catholyte: Prepare an aqueous solution containing 0.5 M Sodium Phosphate, 0.03 M EDTA disodium salt, and 0.02 M Tetrabutylammonium hydroxide.[11] Stir until all salts are completely dissolved.

  • Anolyte: Prepare a 1 M solution of Sulfuric Acid in deionized water.[9]

3. Cell Assembly:

  • Assemble the H-type cell, ensuring the ion-exchange membrane is properly seated between the two compartments and there are no leaks.

  • Place the prepared anode in the anode compartment and the cathode in the cathode compartment.

  • If using a reference electrode, place its tip as close as possible to the cathode surface (in the catholyte compartment) to minimize iR drop error.

  • Fill the anode compartment with the anolyte and the cathode compartment with the prepared catholyte base.

4. Reaction Execution:

  • Add acrylonitrile to the catholyte to a concentration of approximately 1.3 M.[11] The acrylonitrile will form an emulsion in the aqueous electrolyte.[10]

  • Begin vigorous stirring of the catholyte to maintain a stable emulsion.

  • Connect the electrodes to the potentiostat/galvanostat.

  • Apply a constant current density, for example, 40 mA/cm².[13] The reaction is typically carried out at temperatures between 20-60°C.[16]

  • During the electrolysis, oxygen will evolve at the anode, and the dimerization will occur at the cathode.[10]

  • Continue the electrolysis for a set period (e.g., 2-4 hours) or until a specific amount of charge has passed.

5. Product Work-up and Analysis:

  • After electrolysis, transfer the catholyte to a separatory funnel.

  • Extract the organic products from the aqueous catholyte using a suitable organic solvent like dichloromethane. Perform the extraction three times to ensure complete recovery.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution using a rotary evaporator.

  • Analyze the resulting product mixture using Gas Chromatography (GC) to determine the yield of this compound and the selectivity against byproducts like propionitrile. A flame ionization detector (FID) is typically used for this analysis.[17]

G

Caption: A simplified workflow for the electrochemical synthesis of this compound.

Process Optimization and Data Interpretation

Achieving high selectivity and yield requires careful control over several experimental parameters.

Parameter Typical Range Effect on Performance & Rationale
Current Density 20-100 mA/cm²Higher current density can increase the reaction rate but may be limited by mass transport of acrylonitrile to the cathode, potentially favoring side reactions.[18][19]
Temperature 20-60°CAffects reaction kinetics and electrolyte conductivity. Higher temperatures generally improve performance but can increase the volatility of acrylonitrile.[16]
pH Near neutral (~7)Controlled by the phosphate buffer. The pH influences the proton availability for the hydrodimerization reaction.[16]
Acrylonitrile Conc. 1-4 MHigher concentrations favor the dimerization reaction. However, acrylonitrile has limited solubility in water.[18][9]
QAS Concentration 0.01-0.05 MOptimizing the QAS concentration is critical for creating the ideal microenvironment at the cathode to maximize this compound selectivity.[9]
Mass Transport High stirring/flow rateCrucial for maintaining the emulsion and transporting acrylonitrile to the electrode surface. Poor mass transport leads to lower yields and increased byproduct formation.[19][20]

Interpreting Results:

The primary metrics for evaluating the success of the synthesis are:

  • Faradaic Efficiency (FE) or Current Efficiency: The percentage of the total charge passed that is used for the formation of the desired product (this compound).

  • Selectivity: The ratio of the amount of this compound produced to the total amount of all products formed. High selectivity (e.g., >80%) is desirable.[18][13]

  • Conversion: The percentage of the initial acrylonitrile that has been consumed during the reaction.

Safety Considerations

Acrylonitrile is a toxic, flammable, and carcinogenic compound.[21][22] this compound is also toxic.[21] All manipulations must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles, must be worn at all times.[22][23]

  • Handling: Acrylonitrile can be absorbed through the skin.[23][24] Avoid all direct contact.

  • Storage: Store acrylonitrile in a cool, well-ventilated area away from heat and ignition sources.[25] It is typically stabilized with an inhibitor to prevent polymerization.[26]

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and national guidelines for hazardous materials.[25]

Conclusion

The electrochemical hydrodimerization of acrylonitrile is a powerful and industrially proven method for the synthesis of this compound. By carefully controlling the electrolytic cell design, electrolyte composition, and operating parameters, researchers can achieve high selectivity and efficiency for this important chemical transformation. This application note provides a robust framework for scientists to explore and optimize this cornerstone of electro-organic synthesis, paving the way for further innovation in sustainable chemical manufacturing.

References

Analytical techniques for monitoring Adiponitrile reactions

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Key Analytical Techniques for Monitoring Adiponitrile Reactions

Introduction

This compound (ADN), a colorless, viscous dinitrile with the formula NC(CH₂)₄CN, is a critical industrial chemical intermediate.[1] Its primary application lies in the production of hexamethylenediamine (HMDA), a key monomer for the synthesis of Nylon 6,6.[1][2] The global demand for high-performance polyamides in the automotive, textile, and electronics industries underscores the importance of efficient and safe this compound manufacturing.[2][3]

Effective monitoring of this compound synthesis reactions is paramount. It allows for real-time process control, optimization of reaction yield and selectivity, minimization of hazardous by-products, and ensures the final product meets stringent quality specifications.[4] This application note provides a detailed guide for researchers, process chemists, and quality control analysts on the prevalent analytical techniques used to monitor key parameters throughout the this compound production lifecycle. We will delve into the core principles of major industrial synthesis routes and present detailed protocols for chromatographic and spectroscopic analysis.

Dominant Industrial Synthesis Routes for this compound

Understanding the reaction pathways is essential for identifying critical monitoring points. While several methods exist, two processes dominate industrial production: the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.[2][5]

  • Hydrocyanation of Butadiene: This is the most common modern method, developed by DuPont.[6] It involves a multi-step, nickel-catalyzed addition of hydrogen cyanide (HCN) to 1,3-butadiene.[6][7] The key stages are:

    • First Hydrocyanation: 1,3-butadiene reacts with HCN to form a mixture of pentenenitrile isomers.[1][6]

    • Isomerization: The mixture is isomerized to favor the linear 3- and 4-pentenenitriles.[6]

    • Second Hydrocyanation: A second molecule of HCN is added to the pentenenitriles to yield this compound.[1][6][7]

  • Electrochemical Hydrodimerization of Acrylonitrile: Pioneered by Monsanto, this method involves the electrochemical coupling of two acrylonitrile molecules at a cathode.[5][6] This process is considered a greener alternative as it can utilize water-based electrolytes and avoid the direct use of highly toxic hydrogen cyanide.[5][8]

Monitoring these processes requires the ability to quantify reactants (butadiene, HCN, acrylonitrile), intermediates (pentenenitrile isomers), the final product (this compound), and various by-products (e.g., 2-methylglutaronitrile).[6]

G cluster_0 Hydrocyanation of Butadiene for this compound Synthesis Butadiene 1,3-Butadiene First_Hydrocyanation First Hydrocyanation (Ni Catalyst) Butadiene->First_Hydrocyanation HCN1 Hydrogen Cyanide (HCN) HCN1->First_Hydrocyanation Pentenenitriles Pentenenitrile Isomers First_Hydrocyanation->Pentenenitriles Isomerization Isomerization Pentenenitriles->Isomerization Linear_PN 3- & 4-Pentenenitriles Isomerization->Linear_PN Second_Hydrocyanation Second Hydrocyanation (Ni Catalyst + Lewis Acid) Linear_PN->Second_Hydrocyanation HCN2 Hydrogen Cyanide (HCN) HCN2->Second_Hydrocyanation This compound This compound (ADN) Second_Hydrocyanation->this compound Byproducts By-products (e.g., 2-Methylglutaronitrile) Second_Hydrocyanation->Byproducts

Caption: Key stages of this compound synthesis via butadiene hydrocyanation.

Section 1: Gas Chromatography (GC) for At-Line and Off-Line Analysis

Gas chromatography is a cornerstone technique for analyzing the volatile and semi-volatile components in this compound reaction mixtures. Its high resolving power allows for the separation and quantification of reactants, intermediates, products, and impurities in a single run.[9]

Causality Behind Method Choice: The components in ADN synthesis, such as acrylonitrile, pentenenitriles, and this compound itself, have boiling points suitable for GC analysis. Using a flame ionization detector (FID) provides high sensitivity for these organic compounds, while a nitrogen-phosphorus detector (NPD) can offer enhanced selectivity for nitrogen-containing molecules like nitriles.[10][11]

Protocol 1: GC-FID Analysis of this compound Reaction Mixture

This protocol provides a general framework for the quantitative analysis of a sample from a butadiene hydrocyanation reaction.

1. Objective: To quantify this compound, pentenenitrile isomers, and unreacted butadiene.

2. Materials and Equipment:

  • Gas Chromatograph with FID and split/splitless injector.

  • Capillary Column: A mid-polarity column (e.g., DB-WAX or equivalent, 30 m x 0.53 mm, 1.0 µm film thickness) is recommended for good separation.[12]

  • Carrier Gas: High-purity Helium or Hydrogen.

  • Reagents: High-purity this compound, 3-pentenenitrile, and other relevant standards; internal standard (e.g., Toluene); high-purity solvent (e.g., Dichloromethane or Methanol).[9][10]

3. Experimental Workflow:

Caption: Workflow for quantitative GC analysis of this compound reaction samples.

4. Step-by-Step Methodology:

  • System Preparation: Set up the GC according to the parameters in Table 1. Allow the system to stabilize.

  • Calibration Curve Preparation:

    • Prepare a series of calibration standards containing known concentrations of this compound, pentenenitrile, and other target analytes.

    • Add a constant, known concentration of the internal standard (e.g., Toluene) to each standard.

    • Inject each standard into the GC and record the peak areas.

    • Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration to create calibration curves. Linearity should be established across the expected concentration range.[13]

  • Sample Preparation:

    • Carefully withdraw a representative sample from the reactor.

    • Accurately weigh a portion of the sample (e.g., 100 mg) into a volumetric flask.

    • Add the same known amount of internal standard as used in the calibration standards.

    • Dilute to the mark with the chosen solvent and mix thoroughly.

  • Analysis:

    • Inject 1 µL of the prepared sample into the GC.[14]

    • Acquire the chromatogram.

  • Data Interpretation:

    • Identify the peaks corresponding to each component based on their retention times, confirmed by running individual standards.

    • Integrate the peak areas for all identified components and the internal standard.

    • Calculate the concentration of each analyte using the peak area ratios and the previously generated calibration curves.

5. Self-Validation and System Suitability:

  • Before running samples, perform a system suitability test by injecting a mid-point calibration standard.[15]

  • Verify that the resolution between critical pairs (e.g., isomers) is adequate and that the peak shapes are symmetrical.

  • The relative standard deviation (RSD) for replicate injections should be less than 2%.[12]

ParameterTypical ValueRationale
Inlet Temperature 230 °CEnsures rapid vaporization of the sample without thermal degradation.[14]
Injection Mode Split (e.g., 10:1)Prevents column overloading and ensures sharp peaks.[14]
Carrier Gas Flow 30 mL/min (Helium)Optimal flow rate for good separation efficiency.[14]
Oven Program 80°C (1 min), ramp 5°C/min to 250°C, hold 3 minA temperature gradient is crucial for separating compounds with a wide range of boiling points, from volatile reactants to the less volatile this compound.[14]
Detector Temp. 250 °CPrevents condensation of the analytes in the detector.[14]

Table 1: Recommended GC-FID starting parameters for this compound reaction monitoring.

Section 2: In-Situ Monitoring with Vibrational Spectroscopy (FTIR/Raman)

For real-time, continuous monitoring directly within the reaction vessel, vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman are invaluable Process Analytical Technologies (PAT).[16][17] They provide instantaneous information on the chemical composition by probing molecular vibrations.[18][19]

Causality Behind Method Choice: The key functional group in this compound synthesis is the nitrile group (-C≡N). This group has a strong, sharp, and distinct absorption peak in both IR and Raman spectra, typically in a region with few other interferences (2200-2260 cm⁻¹).[20][21][22] This allows for direct tracking of the consumption of nitrile-containing reactants (like acrylonitrile) and the formation of nitrile-containing products (pentenenitriles, this compound).

Protocol 2: Real-Time Reaction Tracking with Attenuated Total Reflectance (ATR)-FTIR

1. Objective: To monitor the concentration changes of key nitrile-containing species during the reaction in real-time.

2. Materials and Equipment:

  • FTIR Spectrometer equipped with a fiber-optic cable and an immersion ATR probe (e.g., Diamond or Silicon crystal).

  • Reaction vessel with a port for probe insertion.

  • Software for real-time data acquisition and analysis.

3. Step-by-Step Methodology:

  • System Setup:

    • Install the ATR immersion probe into the reactor, ensuring a good seal.

    • Connect the probe to the FTIR spectrometer via the fiber-optic conduit.

  • Background Spectrum Acquisition: Before starting the reaction, collect a background spectrum of the reaction solvent and catalyst at the target reaction temperature. This step is critical as it subtracts the spectral contributions of the matrix, allowing for clear observation of the reacting species.[23]

  • Reaction Initiation: Start the reaction (e.g., by introducing reactants).

  • Real-Time Data Collection:

    • Immediately begin collecting spectra at regular intervals (e.g., every 30-60 seconds).

    • Monitor the nitrile stretching region (~2250 cm⁻¹) in real-time.

  • Data Interpretation:

    • Qualitative Analysis: Observe the appearance and growth of the this compound peak (typically around 2245-2250 cm⁻¹) and the disappearance of reactant peaks (e.g., acrylonitrile at ~2230 cm⁻¹).

    • Quantitative Analysis: Create a calibration model by correlating the absorbance at a specific wavenumber with the concentration of the target analyte, as determined by an off-line primary method like GC. This allows the FTIR data to provide real-time concentration profiles.

Functional GroupWavenumber (cm⁻¹)Significance in ADN Synthesis
Nitrile (-C≡N) 2240 - 2260Primary marker for tracking ADN formation and consumption of nitrile precursors.[21][23]
Alkene (C=C) 1600 - 1680Monitors consumption of butadiene or acrylonitrile.
Alkyl (C-H) 2850 - 3000Can be used for general reference but often complex.

Table 2: Key FTIR vibrational frequencies for monitoring this compound reactions.

Why Raman Spectroscopy can be a superior choice: Raman spectroscopy is highly complementary to FTIR. Its key advantages include:

  • Insensitivity to Water: Unlike FTIR, the Raman signal from water is very weak, making it ideal for monitoring reactions in aqueous media, such as the electrochemical hydrodimerization of acrylonitrile.[16][24]

  • Robust Probes: Raman probes can be easily integrated into high-pressure and high-temperature reactors through simple optical windows.[24]

  • Symmetry Advantage: Symmetrical bonds, like the C=C bond in butadiene, often yield strong Raman signals, providing an excellent way to track reactant consumption.

Section 3: Method Validation for Trustworthy Results

Regardless of the technique chosen, the analytical method must be validated to ensure it is suitable for its intended purpose.[13][15] Validation provides documented evidence that the method is accurate, precise, and reliable.[25] The International Council for Harmonisation (ICH) guidelines provide a framework for this process.[15][26]

ParameterDescriptionWhy It's Critical for ADN Monitoring
Specificity The ability to assess the analyte unequivocally in the presence of other components.[13]Ensures that the signal for this compound is not convoluted with signals from isomers, by-products, or starting materials.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.[13]Essential for accurate quantification across the reaction's concentration range.
Accuracy The closeness of the test results to the true value.Determines the bias in the measurement, which is crucial for calculating true yield and conversion.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.Reflects the random error of the method and ensures reproducibility of results.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Important for detecting trace impurities or the initial onset of product formation.
Limit of Quantitation (LOQ) The lowest amount of analyte which can be quantitatively determined with suitable precision and accuracy.[13]Defines the lower boundary for reliable process control measurements.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.Ensures the method is reliable even with slight variations in day-to-day lab conditions (e.g., temperature, flow rate).

Table 3: Key analytical method validation parameters and their importance.

Conclusion

The effective monitoring of this compound reactions is a multi-faceted task that relies on a suite of robust analytical techniques. Gas chromatography remains the gold standard for accurate off-line quantification of reactants, products, and by-products, providing the detailed data needed for yield calculations and quality control. For process optimization and safety, in-situ spectroscopic methods like FTIR and Raman offer unparalleled value by providing real-time, continuous insights into reaction kinetics and mechanisms. The choice of technique depends on the specific synthesis route, the parameters of interest, and whether real-time or discrete analysis is required. A properly validated analytical method is the foundation of a well-controlled, efficient, and safe chemical process, enabling the consistent production of high-quality this compound.

References

Application Notes & Protocols: The Role of Adiponitrile in the Synthesis of Specialty Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Adiponitrile (ADN), a colorless, viscous dinitrile with the formula NC(CH₂)₄CN, is a cornerstone chemical intermediate in the polymer industry.[1] While its primary application is the production of hexamethylenediamine (HMDA) for Nylon 6,6 synthesis, its unique chemical properties make it a valuable precursor and component in a range of other specialty polymers and advanced materials.[2] This guide provides researchers, scientists, and development professionals with a comprehensive overview of this compound's applications, focusing on the underlying chemical principles, field-proven experimental protocols, and safety considerations. We will delve into the catalytic hydrogenation of this compound to HMDA, the gateway to high-performance polyamides, and explore its emerging roles in other specialized sectors.

Introduction to this compound: A Critical Intermediate

This compound is an organic compound of significant industrial value, with global production estimated at around one million tonnes annually.[1] It is primarily synthesized via two major industrial routes: the nickel-catalyzed hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.[1][3]

The molecule's structure, featuring a flexible four-carbon aliphatic chain capped by two nitrile groups, is the key to its versatility.[4] These terminal nitrile groups are highly reactive and can undergo various chemical transformations, most notably reduction to primary amines, which is the foundational reaction for its use in polyamide synthesis.[1]

Physicochemical Properties of this compound

A thorough understanding of this compound's properties is essential for its safe handling and effective use in synthesis.

PropertyValueSource(s)
Molecular Formula C₆H₈N₂[1]
Molar Mass 108.144 g·mol⁻¹[1]
Appearance Colorless to light yellow, oily liquid[5][6]
Density 0.965 g/mL at 20 °C[1][6]
Melting Point 1 to 3 °C (34 to 37 °F)[1]
Boiling Point 295 °C (563 °F)[1]
Flash Point 163 °C (325 °F)[7]
Autoignition Temp. 550 °C (1022 °F)[6]
Water Solubility Fairly soluble (50-100 g/L at 20-25 °C)[1][6]
Vapor Density 3.73 (Heavier than air)[6]

Core Application: Synthesis of Hexamethylenediamine (HMDA) for Polyamides

Approximately 90-95% of all this compound produced is used as a feedstock for the synthesis of hexamethylenediamine (H₂N(CH₂)₆NH₂), a critical diamine monomer for the production of Nylon 6,6.[2][8] The conversion is achieved through the catalytic hydrogenation of this compound's two nitrile groups.

Reaction: NC(CH₂)₄CN + 4 H₂ → H₂N(CH₂)₆NH₂[1]

The success of this process hinges on high selectivity and yield, as the formation of byproducts can compromise the purity of the HMDA monomer, which is critical for achieving high molecular weight polymers during polycondensation. The reaction typically proceeds through a 6-aminohexanenitrile (AHN) intermediate.[8][9]

Causality in Experimental Design: Hydrogenation Catalysis

The choice of catalyst and reaction conditions is paramount for controlling the hydrogenation process. The primary challenge is to prevent the formation of secondary and tertiary amines or cyclic byproducts like azacycloheptene.[8]

  • Catalysts: Raney-type catalysts, particularly Raney Nickel (Ni) and Raney Cobalt (Co), are widely used industrially due to their high activity and cost-effectiveness.[8][10] Supported noble metal catalysts, such as rhodium on alumina (Rh/Al₂O₃), have also been shown to be effective.[11] The catalyst's role is to provide a surface for the dissociative adsorption of hydrogen and the coordination of the nitrile groups, facilitating their stepwise reduction.

  • Temperature & Pressure: Higher temperatures (60–100 °C) and hydrogen pressures (3-8 MPa) generally favor higher HMDA yields by increasing reaction rates and hydrogen availability on the catalyst surface.[8][9][11] However, excessively high temperatures can lead to side reactions and catalyst degradation.

  • Solvent/Additives: The reaction is often carried out in the presence of a base like ammonia or sodium hydroxide, or by adding HMDA to the initial reactant mixture.[8][10] This is a critical process choice designed to suppress the formation of secondary amines. The primary amine product (HMDA) and the intermediate (AHN) can react with imine intermediates on the catalyst surface; maintaining a basic environment or a high concentration of primary amines shifts the equilibrium away from these side reactions.

Visualization of the Synthesis Pathway

The following diagram illustrates the key transformation from this compound to the final Nylon 6,6 polymer.

G cluster_synthesis Synthesis of Nylon 6,6 ADN This compound (ADN) HMDA Hexamethylenediamine (HMDA) ADN->HMDA Catalytic Hydrogenation NylonSalt Nylon 6,6 Salt HMDA->NylonSalt + AdipicAcid Adipic Acid AdipicAcid->NylonSalt Nylon Nylon 6,6 Polymer NylonSalt->Nylon Polycondensation (Heat & Pressure)

Caption: Workflow from this compound to Nylon 6,6 Polymer.

Protocol: Catalytic Hydrogenation of this compound to Hexamethylenediamine

This protocol is a representative laboratory-scale procedure based on conditions reported in the literature.[8][9] Extreme caution must be exercised due to the use of high-pressure hydrogen and the toxicity of this compound. All operations must be conducted in a certified high-pressure reactor within a fume hood.

Materials & Equipment:

  • This compound (ADN), >99% purity

  • Raney Nickel (Raney Ni) catalyst, activated slurry

  • Hexamethylenediamine (HMDA) for reaction initiation

  • High-pressure autoclave/reactor (e.g., Parr reactor) equipped with gas inlet, pressure gauge, thermocouple, mechanical stirrer, and sampling valve

  • Hydrogen gas (high purity)

  • Methanol (for catalyst washing)

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Preparation:

    • Ensure the high-pressure reactor is clean, dry, and has been leak-tested according to the manufacturer's instructions.

    • Under an inert atmosphere (e.g., nitrogen), carefully add the Raney Ni catalyst slurry to the reactor. Causality Note: Raney Ni is often pyrophoric and must be handled wet or under an inert atmosphere to prevent spontaneous ignition.

    • Wash the catalyst with de-gassed methanol, carefully decanting the wash solvent.

  • Charging Reactants:

    • Prepare the reactant mixture. A volumetric ratio of ADN to HMDA of 0.2 (v/v) has been shown to improve HMDA selectivity.[9] For a 100 mL reaction, this would be approximately 16.7 mL ADN and 83.3 mL HMDA.

    • Add the ADN/HMDA mixture to the reactor. The ratio of ADN to catalyst can be set at approximately 15 (w/w).[9]

  • Reaction Execution:

    • Seal the reactor. Purge the headspace multiple times with low-pressure nitrogen, followed by several purges with hydrogen gas to remove all air.

    • Begin mechanical stirring (e.g., 500-1000 RPM) to ensure good mixing of the three-phase system (solid catalyst, liquid reactants, gaseous hydrogen).

    • Pressurize the reactor with hydrogen to the target pressure (e.g., 8 MPa).[9]

    • Heat the reactor to the target temperature (e.g., 80 °C).[9] The reaction is exothermic; monitor the temperature closely.

    • Maintain the reaction conditions for a set duration (e.g., 2-4 hours). The progress can be monitored by taking small, depressurized samples at intervals and analyzing them by GC for ADN conversion and product selectivity.

  • Reaction Work-up and Analysis:

    • Once the reaction is complete (indicated by stable hydrogen uptake or GC analysis), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen pressure in a safe manner.

    • Purge the reactor with nitrogen.

    • Under an inert atmosphere, filter the reaction mixture to separate the Raney Ni catalyst. The catalyst can potentially be reused.

    • The resulting liquid product is crude HMDA, which can be purified by distillation.

    • Quantify the yield and selectivity of HMDA using a calibrated GC method.

Visualization of the Hydrogenation Mechanism

G cluster_mech This compound Hydrogenation Pathway ADN NC-(CH₂)₄-CN (this compound) Intermediate NC-(CH₂)₅-NH₂ (6-Aminohexanenitrile) ADN->Intermediate +2 H₂ (Catalyst) HMDA H₂N-(CH₂)₆-NH₂ (Hexamethylenediamine) Intermediate->HMDA +2 H₂ (Catalyst)

Caption: Stepwise reduction of this compound to Hexamethylenediamine.

This compound in Other Specialty Applications

While Nylon 6,6 production is its primary fate, this compound's chemistry lends it to other specialized roles.

Precursor for Coatings and Adhesives

Through its derivative HMDA, this compound is a key starting material for hexamethylene diisocyanate (HDI) . HDI is a valuable aliphatic isocyanate used to produce high-performance polyurethane coatings and adhesives that are non-yellowing, weather-resistant, and durable, making them ideal for automotive, aerospace, and industrial applications.[12]

Electrolyte Additive for High-Voltage Batteries

Recent research has explored the use of this compound as an electrolyte additive or co-solvent in lithium-ion batteries.[13] Its high oxidative stability, high flash point, and ability to form a stable protective film on the cathode surface can improve the capacity retention and rate performance of high-voltage battery systems.[13]

Specialty Solvent and Intermediate

This compound's properties make it an effective specialty solvent for spinning certain polymers, such as polyvinyl chloride (PVC) fibers.[2][4] Furthermore, it serves as a building block in various organic syntheses, including for rubber accelerators and rust inhibitors.[2][14]

Safety, Handling, and Storage

This compound is a toxic substance and must be handled with appropriate precautions.[15]

  • Toxicity: It is toxic if swallowed, in contact with skin, or inhaled.[7][16] Overexposure can lead to symptoms similar to cyanide poisoning, as it can release cyanide in the body.[14][15]

  • Personal Protective Equipment (PPE): Always use in a well-ventilated area or chemical fume hood.[17] Wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[17] For significant exposure risk, a respirator with an appropriate cartridge is necessary.

  • Handling: Avoid contact with strong oxidizers, strong acids, strong bases, and strong reducing agents.[5][6] Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[18] Store locked up, accessible only to qualified personnel.

  • First Aid:

    • Ingestion: Immediately call a poison control center or doctor. Rinse mouth.[17]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

    • Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing.[17]

Conclusion

This compound is a versatile and indispensable chemical for the specialty polymer industry. Its primary role as the precursor to hexamethylenediamine enables the production of Nylon 6,6, a high-performance polyamide with vast applications. The catalytic hydrogenation process to achieve this transformation is a well-studied but technically demanding reaction where control over catalysts and conditions is crucial for success. Beyond polyamides, this compound is finding new life in advanced applications such as high-performance coatings and energy storage, demonstrating its continued importance in materials science innovation. A rigorous adherence to safety protocols is non-negotiable when working with this valuable but hazardous intermediate.

References

High-Purity Adiponitrile: Protocols and Applications in Advanced Electronics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

Adiponitrile (ADN), a dinitrile with the formula NC(CH₂)₄CN, is emerging as a critical component in the advancement of high-performance electronic devices. Its unique combination of a high dielectric constant, wide electrochemical stability window, and high boiling point makes it exceptionally suited for demanding applications. This guide provides an in-depth exploration of high-purity, electronic-grade this compound. We will delve into the fundamental physicochemical properties that underpin its performance, detail its primary applications in high-voltage energy storage systems, and provide validated, step-by-step protocols for quality assessment and application-specific testing. This document is intended for researchers, materials scientists, and engineers working to develop next-generation batteries, supercapacitors, and high-performance polymers.

The Imperative for High Purity in Electronic-Grade this compound

This compound is a colorless, viscous liquid that is primarily known as an industrial precursor to hexamethylenediamine, a monomer for Nylon 6,6.[1] However, its intrinsic molecular properties have garnered significant interest for its direct use in electronic applications.[2][3] The linear structure, featuring two electron-withdrawing nitrile (-C≡N) groups at its termini, results in a high dipole moment and, consequently, a high dielectric constant. This allows it to effectively dissolve lithium salts and support ionic conductivity, a prerequisite for any electrolyte solvent.[4]

The term "high-purity" is not a mere specification but a functional necessity. In the context of electronics, particularly for lithium-ion batteries and other energy storage devices, impurities can have catastrophic effects:

  • Water (H₂O): Reacts with common lithium salts like LiPF₆ to form hydrofluoric acid (HF). HF aggressively attacks the cathode material and the solid electrolyte interphase (SEI) on the anode, leading to rapid capacity degradation and safety hazards.[5]

  • Acidic Impurities: Can corrode the aluminum and copper current collectors within a battery cell, leading to increased internal resistance and cell failure.[4]

  • Protic Contaminants: Any molecule with an available proton can participate in parasitic reactions at the electrode surfaces, consuming active lithium and reducing the coulombic efficiency and cycle life of the device.

Therefore, the use of electronic-grade this compound, with stringent limits on water and acid content, is essential for achieving the high performance and long-term stability required in modern electronics.[6]

Key Physicochemical Properties for Electronic Applications

The utility of this compound in electronics is a direct result of its advantageous physical and electrochemical properties. These characteristics make it a superior solvent or additive for high-voltage systems compared to traditional carbonate-based electrolytes.

PropertyValueSignificance in Electronic Applications
Chemical Formula C₆H₈N₂Linear dinitrile structure provides high polarity.
Molar Mass 108.14 g·mol⁻¹-
Boiling Point 295 °CHigh thermal stability increases the operational safety margin of devices, especially under high-current conditions.[4]
Melting Point 1-3 °CIts relatively high melting point often necessitates its use as a co-solvent or additive with lower melting point solvents like ethylene carbonate (EC).[4][7]
Density (25 °C) 0.951 g/mL-
Refractive Index (n20/D) 1.438Useful for quality control and identification.[6]
Electrochemical Window ~6 V vs Li⁺/LiThis exceptionally wide window of stability allows for the use of high-voltage cathode materials (e.g., LiNi₀.₅Mn₁.₅O₄), enabling higher energy density batteries.[4][7]
Flash Point 163 °CSignificantly higher than conventional solvents like dimethyl carbonate (~17°C), drastically reducing flammability and improving device safety.[8]

Core Applications in Electronic Devices

High-Voltage Electrolytes for Lithium-Ion Batteries and Supercapacitors

The primary application of high-purity this compound is as a co-solvent or additive in electrolytes for high-voltage energy storage devices.[9][10] Its high anodic stability prevents it from decomposing on the surface of high-voltage cathodes that operate above 4.5 V.[5]

Causality of Performance Enhancement: When added to a standard carbonate electrolyte, this compound preferentially oxidizes on the cathode surface at high potentials.[9][11] This process forms a thin, stable, and protective film known as the cathode-electrolyte interphase (CEI). This CEI layer is crucial because it:

  • Prevents Further Solvent Decomposition: It electronically insulates the cathode surface, preventing the continuous decomposition of more reactive carbonate solvents.[5][11]

  • Stabilizes the Cathode Structure: It suppresses the dissolution of transition metals from the cathode material into the electrolyte, preserving the cathode's structural integrity.[9]

  • Reduces Impedance Growth: By creating a stable interface, it prevents the uncontrolled growth of a resistive layer, which helps maintain low impedance and good rate performance over many cycles.[9][12]

Studies have shown that adding even small amounts (e.g., 1-3 wt%) of ADN to a conventional LiPF₆-based electrolyte can significantly improve the capacity retention of high-voltage cells.[5][9][12] For example, in a LiNi₀.₅Mn₁.₅O₄ half-cell, the addition of 1 wt% ADN improved capacity retention after 150 cycles from 69.9% to 84.4%.[9][12]

Gel Polymer Electrolytes (GPEs)

This compound is also an effective solvent for creating gel polymer electrolytes (GPEs), which are crucial for developing flexible and safer energy storage devices.[8][13] In a GPE, a liquid electrolyte (containing a salt like LiTFSI and a solvent like ADN) is immobilized within a polymer matrix, such as poly(vinylidene fluoride-co-hexafluoropropylene) (PVDF-HFP). The resulting GPE film is a free-standing, flexible solid that retains high ionic conductivity.[8] The high thermal stability and low volatility of ADN contribute to the overall safety and durability of these GPEs, making them suitable for a wide range of operating temperatures.[13]

Protocol: Quality Control and Purity Assessment of this compound

Verifying the purity of this compound before its use is a critical, self-validating step to ensure experimental reproducibility and device performance. The following protocols outline standard methods for quantifying key impurities.

Protocol: Purity Assay by Gas Chromatography (GC)

Rationale: Gas chromatography with a flame ionization detector (GC-FID) is the standard method for determining the purity of volatile organic compounds like this compound. It separates ADN from other organic impurities, allowing for precise quantification. This method is based on principles outlined in standards like ASTM E1863 for related nitriles.[14][15]

Instrumentation & Reagents:

  • Gas Chromatograph with FID

  • Capillary Column (e.g., DB-5 or equivalent, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium or nitrogen carrier gas

  • High-purity hydrogen and air for FID

  • Syringe for manual or autosampler injection

  • This compound sample

  • High-purity solvent for dilution (if necessary), e.g., Acetonitrile

Procedure:

  • Instrument Setup:

    • Set injector temperature to 250°C.

    • Set detector temperature to 300°C.

    • Set oven temperature program: Initial 100°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Set carrier gas flow rate to 1.0 mL/min.

  • Sample Preparation: this compound can typically be injected neat (without dilution). Ensure the sample has equilibrated to room temperature.

  • Injection: Inject 1.0 µL of the sample into the GC.

  • Data Acquisition: Record the chromatogram for the full duration of the temperature program.

  • Analysis: The purity is calculated using the area percent method.

    • Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Expected Outcome: A chromatogram showing a single major peak corresponding to this compound. Electronic-grade ADN should exhibit a purity of >99.9%.[6] Minor peaks represent organic impurities.

Protocol: Water Content by Volumetric Karl Fischer Titration

Rationale: Water is a highly detrimental impurity in battery electrolytes. Karl Fischer titration is the gold standard for accurately determining low-level water content in non-aqueous solvents.

Instrumentation & Reagents:

  • Volumetric Karl Fischer Titrator

  • Anhydrous methanol or specialized Karl Fischer solvent

  • Volumetric Karl Fischer reagent (e.g., Hydranal-Composite 5)

  • Gastight syringe

  • This compound sample

Procedure:

  • Titrator Preparation: Fill the titration vessel with the Karl Fischer solvent and titrate to a dry, stable endpoint to remove any ambient moisture.

  • Titer Determination: Accurately add a known amount of pure water or a water standard to the vessel and titrate to determine the exact titer (mg H₂O / mL reagent) of the Karl Fischer reagent.

  • Sample Analysis:

    • Using a clean, dry syringe, accurately weigh and inject a known mass (e.g., 1-2 g) of the this compound sample into the titration vessel.

    • The titrator will automatically titrate the sample until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content automatically.

    • Water (ppm) = (Volume of Titrant (mL) x Titer (mg/mL) / Sample Mass (g)) x 1000

Expected Outcome: High-purity, battery-grade this compound should have a water content of less than 100 ppm, with premium grades specifying <50 ppm.[6]

Application Protocol: Evaluating this compound in a High-Voltage Li-ion Cell

This protocol describes the assembly and testing of a CR2032 coin cell to evaluate the electrochemical performance of an electrolyte containing high-purity this compound as an additive.

Objective: To quantify the improvement in cycling stability and rate capability of a high-voltage LiNi₀.₅Mn₁.₅O₄ (LNMO) cathode when this compound is added to a baseline carbonate electrolyte.

Experimental Workflow

The overall process involves preparing the electrolytes, assembling the coin cells in a controlled environment, and performing a series of electrochemical tests.

G cluster_prep Preparation cluster_assembly Cell Assembly (Glovebox) cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Prepare Baseline Electrolyte (1M LiPF6 in EC/DMC) D Assemble CR2032 Coin Cells (Baseline & Test Groups) A->D B Prepare Test Electrolyte (Baseline + 2% ADN) B->D C Prepare LNMO Cathode and Li Metal Anode C->D E Formation Cycles (2 cycles @ C/10) D->E F Galvanostatic Cycling (100 cycles @ 1C) E->F G Rate Capability Test (C/5 to 5C) F->G H Electrochemical Impedance Spectroscopy (EIS) G->H I Compare Capacity Retention, Coulombic Efficiency, & Impedance H->I

Caption: Workflow for evaluating ADN as an electrolyte additive.

Step-by-Step Methodology

Materials:

  • High-purity this compound

  • Battery-grade solvents: Ethylene Carbonate (EC), Dimethyl Carbonate (DMC)

  • Battery-grade salt: Lithium hexafluorophosphate (LiPF₆)

  • LNMO cathode, Lithium metal foil (anode), Celgard separator, CR2032 cell components

  • Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Battery cycler, Potentiostat with EIS capability

Procedure:

  • Electrolyte Preparation (inside glovebox):

    • Baseline Electrolyte: Prepare a solution of 1 M LiPF₆ in EC:DMC (1:1 by vol.). Slowly add the LiPF₆ salt to the solvent mixture while stirring until fully dissolved.

    • Test Electrolyte: To a known mass of the baseline electrolyte, add high-purity this compound to achieve a final concentration of 2% by weight. Stir until homogeneous.

  • Coin Cell Assembly (inside glovebox):

    • Punch circular electrodes from the LNMO cathode sheet (e.g., 14 mm diameter) and lithium foil (e.g., 15 mm diameter).

    • Stack the components in a CR2032 cathode can in the following order: Cathode can, LNMO electrode, separator, lithium anode, spacer disk, spring, anode can.

    • Add 2-3 drops (~40 µL) of the designated electrolyte onto the separator to ensure it is fully wetted.

    • Carefully place the anode can on top and crimp the cell using a hydraulic crimper to ensure a hermetic seal.

    • Assemble at least 5 cells for each electrolyte group to ensure statistical validity.

  • Electrochemical Characterization:

    • Resting: Allow the cells to rest for 6-8 hours to ensure complete electrolyte wetting of the electrodes.

    • Formation: Cycle the cells twice at a low C-rate (e.g., C/10, where 1C = 147 mA/g) between 3.5 V and 4.9 V. This step is crucial for forming a stable initial SEI and CEI.

    • Long-Term Cycling: Cycle the cells at a 1C rate between 3.5 V and 4.9 V for 100 cycles. Record the charge and discharge capacity for each cycle.

    • EIS: Measure the electrochemical impedance spectrum before cycling and after the 100th cycle (e.g., from 100 kHz to 0.1 Hz) to analyze changes in cell resistance.

Data Analysis and Expected Outcomes

The performance of the two cell groups should be compared based on key metrics. The addition of this compound is expected to yield superior results.

Performance MetricBaseline Electrolyte (Expected)Test Electrolyte (+2% ADN) (Expected)Causality of Improvement
Capacity Retention @ 100 cycles 70 - 80%>90%Stable CEI formed by ADN oxidation prevents parasitic reactions and cathode degradation.[9][12]
Avg. Coulombic Efficiency 99.5%>99.8%The protective CEI minimizes side reactions, leading to more efficient charge-discharge cycles.
Charge Transfer Resistance (Rct) Growth Significant increaseMinimal increaseA stable interface prevents the continuous growth of a resistive layer on the cathode.[11]

graph G {
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// Nodes ADN [label="High-Purity\nthis compound", pos="0,1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Properties [label="High Dielectric Constant\nWide Electrochemical Window\nHigh Thermal Stability", pos="2.5,1.5!", shape=ellipse, fillcolor="#F1F3F4"]; Benefits [label="Stable CEI Formation\nHigh-Voltage Operation\nImproved Safety", pos="5,1.5!", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Apps [label="Li-ion Batteries\nSupercapacitors\nGel Polymer Electrolytes", pos="7.5,1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges ADN -> Properties [label="Enables"]; Properties -> Benefits [label="Leads to"]; Benefits -> Apps [label="Allows for"]; }

Caption: Causal relationship of this compound properties to applications.

Safety, Handling, and Storage

This compound is a toxic substance and must be handled with appropriate care.[16][17][18]

  • Handling: Always handle this compound inside a chemical fume hood.[19] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat.[16][20] Avoid inhalation of vapors and direct contact with skin or eyes.[17]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[16][17] Keep containers tightly sealed to prevent moisture absorption and contamination.

  • Disposal: Dispose of this compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations.

References

Application Note: High-Resolution Gas Chromatography for Purity Analysis of Adiponitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust gas chromatography (GC) method for the quantitative determination of adiponitrile purity. This compound is a critical industrial chemical, primarily used as a precursor in the synthesis of nylon 6,6.[1][2] Its purity is paramount to ensure the quality and performance of the final polymer. This document provides a comprehensive protocol for the separation and quantification of this compound and its potential process-related impurities using a capillary gas chromatograph equipped with a flame ionization detector (FID). The causality behind the selection of critical experimental parameters, including the stationary phase, temperature program, and detector, is thoroughly explained to provide researchers, scientists, and drug development professionals with a scientifically sound and field-proven methodology.

Introduction: The Imperative of this compound Purity

This compound ((CH₂)₄(CN)₂) is a high-boiling point, colorless oily liquid that serves as a key intermediate in the chemical industry.[3] The vast majority of commercially produced this compound is hydrogenated to hexamethylenediamine, a monomer essential for the production of nylon 6,6.[2] The presence of impurities in this compound can adversely affect the polymerization process, leading to defects in the final product and compromising its mechanical properties. Therefore, a precise and reliable analytical method to assess the purity of this compound and quantify potential impurities is crucial for quality control in its production and application.

Gas chromatography is an ideal technique for this purpose, offering high resolution and sensitivity for the analysis of volatile and semi-volatile organic compounds.[4] This application note details a GC method optimized for the unique physicochemical properties of this compound, ensuring accurate and reproducible results.

Principles of the Gas Chromatographic Method

The separation of this compound from its impurities is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid stationary phase within a capillary column.[5] The choice of stationary phase and the temperature program are the most critical factors influencing the separation.

Causality of Column Selection

This compound is a polar molecule with a high boiling point of 295°C.[6][7] Potential impurities can range from lower-boiling point compounds like propionitrile (boiling point: 97°C) to compounds with boiling points close to or even exceeding that of this compound, such as 2-methylglutaronitrile (boiling point: 269-271°C) and bis(2-cyanoethyl) ether (boiling point: ~306°C).[6][8]

Given this wide range of boiling points and polarities, a stationary phase with intermediate polarity is recommended. A (5%-Phenyl)-methylpolysiloxane stationary phase is an excellent choice. This phase offers a good balance of dispersive and dipole-dipole interactions, enabling the separation of compounds with varying polarities. The phenyl groups provide a degree of polarizability that aids in the retention and resolution of the nitrile-containing impurities from the this compound matrix.

Rationale for Detector Selection

A Flame Ionization Detector (FID) is the detector of choice for this application. FIDs are highly sensitive to organic compounds and exhibit a wide linear range, making them suitable for quantifying both trace-level impurities and the high-concentration main component in a single run.[3] The FID response is proportional to the number of carbon atoms in the analyte, providing a reliable basis for quantification.

Experimental Workflow and Protocol

The following section outlines the detailed experimental protocol for the GC analysis of this compound purity.

Visualization of the Experimental Workflow

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample This compound Sample Dilution Dilution & Homogenization Sample->Dilution Solvent High-Purity Solvent (e.g., Acetone) Solvent->Dilution Standard Internal Standard (e.g., Dodecane) Standard->Dilution Injection GC Injection Dilution->Injection 1 µL Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Purity Report Quantification->Report

References

Troubleshooting & Optimization

Technical Support Center: Electrochemical Synthesis of Adiponitrile

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The electrochemical hydrodimerization of acrylonitrile (AN) to adiponitrile (ADN) is a cornerstone of industrial organic electrosynthesis, serving as a critical step in the production of Nylon 6,6.[1][2] While elegant in concept, this process presents numerous practical challenges that can impede research and development efforts. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established principles and recent advancements in the field to help you navigate the complexities of this compound electrosynthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary competing reactions in this compound synthesis, and how do they affect yield?

A1: The main desired reaction is the hydrodimerization of two acrylonitrile molecules to form this compound.[2] However, several competing reactions can significantly lower your yield and selectivity. The most common side-product is propionitrile (PN), formed by the further reduction and protonation of the intermediate radical instead of dimerization.[1][2] At low current densities and high local concentrations of acrylonitrile, oligomerization can occur, leading to the formation of trimers and other higher-order products.[2] Additionally, the hydrogen evolution reaction (HER) is a significant parasitic reaction at the cathode, consuming current that would otherwise be used for this compound synthesis.[1]

Q2: Why are quaternary ammonium salts like tetraalkylammonium (TAA) salts essential for this reaction?

A2: Quaternary ammonium salts are crucial for several reasons. They act as supporting electrolytes to ensure sufficient conductivity of the aqueous phase. More importantly, they play a key role in creating a specific microenvironment at the electrode-electrolyte interface.[3] TAA ions populate the electrical double layer (EDL), which favors interactions with organic molecules like acrylonitrile, thereby increasing its local concentration near the electrode surface.[1][3] This enhanced concentration of acrylonitrile promotes the desired dimerization reaction over the formation of propionitrile.[1] Furthermore, TAA ions help to suppress the competing hydrogen evolution reaction by displacing water molecules from the electrode surface.[4][5]

Q3: What are the typical cathode materials used, and why are they chosen?

A3: Traditionally, cadmium and lead cathodes have been preferred for industrial this compound synthesis.[1][2] The primary reason for their selection is their high overpotential for the hydrogen evolution reaction, which minimizes this parasitic side reaction.[1] However, due to the high toxicity of these metals, there is a growing interest in developing alternative, less hazardous cathode materials.[6][7] Recent research has explored bismuth-modified electrodes as a promising, more environmentally friendly alternative that exhibits high selectivity and activity.[6][7]

Q4: How does pH influence the selectivity of the reaction?

A4: The pH of the electrolyte is a critical parameter that must be carefully controlled. A lower interfacial pH, which corresponds to a higher concentration of proton donors near the electrode, can enhance the rate of both the hydrogen evolution reaction and the hydrogenation of acrylonitrile to propionitrile.[1] Conversely, maintaining an appropriate alkaline pH can help to suppress these undesired side reactions and favor the formation of this compound.[8][9] Phosphate buffers are commonly used in industrial processes to maintain pH control.[2]

Troubleshooting Guide

Problem 1: Low Selectivity for this compound (High Propionitrile Formation)

Symptoms:

  • Gas chromatography (GC) or Nuclear Magnetic Resonance (NMR) analysis shows a high peak corresponding to propionitrile and a correspondingly low peak for this compound.[5][10]

  • Overall current efficiency for this compound is significantly below expected values.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Mass Transport Limitation of Acrylonitrile At high current densities, the consumption of acrylonitrile at the electrode surface can outpace its diffusion from the bulk solution. This low interfacial concentration of acrylonitrile favors the further reduction of the intermediate radical to propionitrile rather than dimerization.[11]1. Decrease Current Density: Operate at a lower current density to match the rate of reaction with the rate of mass transport.[5] 2. Increase Acrylonitrile Concentration: A higher bulk concentration will increase the diffusion gradient towards the electrode.[5] 3. Enhance Mass Transport: Increase the flow rate of the catholyte or use a rotating electrode to improve the transport of acrylonitrile to the cathode surface.[5][12] 4. Pulsed Electrolysis: Applying the current in pulses can allow time for the reactant concentration at the electrode to replenish between pulses, improving selectivity.[13]
Suboptimal Electrolyte Composition The concentration and type of supporting electrolyte, particularly the quaternary ammonium salt, are critical for creating the right environment at the electrode surface to favor dimerization.[1] The size of the alkali metal cation in the buffer can also influence water availability at the electrode.[8]1. Optimize Quaternary Ammonium Salt Concentration: Ensure the concentration of the TAA salt is within the optimal range as determined by literature or preliminary experiments.[6] 2. Consider Cation Size: Larger alkali cations (like cesium) can limit water availability near the electrode, which can suppress hydrogen evolution and early protonation of intermediates.[8]
Incorrect pH A pH that is too low (acidic) provides an excess of protons at the electrode surface, which promotes the hydrogenation of the acrylonitrile radical to propionitrile.[1]1. Monitor and Adjust pH: Regularly monitor the pH of the catholyte and adjust as necessary. A pH in the neutral to slightly alkaline range is often optimal.[5][9] 2. Use a Buffer System: Employ a phosphate buffer to maintain a stable pH throughout the electrolysis.[2]
Problem 2: Electrode Passivation or Fouling

Symptoms:

  • A gradual or sudden increase in cell voltage is required to maintain a constant current.

  • Visible coating or discoloration on the cathode surface after the experiment.

  • A decrease in current over time during potentiostatic electrolysis.

Potential Causes & Solutions:

Cause Scientific Rationale Troubleshooting Steps
Polymer/Oligomer Formation At high local concentrations of acrylonitrile and low current densities, polymerization or oligomerization can occur on the electrode surface, forming an insulating layer.[2]1. Adjust Acrylonitrile Concentration: Avoid excessively high concentrations of acrylonitrile in the electrolyte. 2. Increase Current Density: Operating at a higher current density can disfavor oligomer formation.[5]
Metal Cation Deposition Impurities of other metal cations in the electrolyte can electrodeposit onto the cathode, altering its surface and catalytic properties.1. Use High-Purity Reagents: Ensure all salts and solvents are of high purity. 2. Incorporate a Chelating Agent: Add a chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to the electrolyte to sequester stray metal ions and prevent their deposition.[2][8]
Electrode Corrosion/Oxidation Although the cathode is under reducing conditions, improper cell shutdown or exposure to air can lead to surface oxidation.1. Proper Cell Shutdown: Ensure the potentiostat is turned off before disassembling the cell and rinse the electrode with a deoxygenated solvent. 2. Electrode Pre-treatment: Mechanically polish and electrochemically clean the electrode before each experiment to ensure a fresh, active surface.

Experimental Workflow & Data Interpretation

A typical experimental workflow for optimizing this compound synthesis involves systematic variation of key parameters.

Workflow Diagram:

G cluster_prep Preparation cluster_exp Electrolysis cluster_analysis Analysis cluster_eval Evaluation prep_electrode Electrode Preparation (Polishing, Cleaning) run_electrolysis Controlled Potential/Current Electrolysis prep_electrode->run_electrolysis prep_electrolyte Electrolyte Formulation (AN, TAA Salt, Buffer, EDTA) prep_electrolyte->run_electrolysis monitor In-situ Monitoring (Voltage, Current, Time) run_electrolysis->monitor extraction Product Extraction (e.g., Toluene) monitor->extraction analysis Quantitative Analysis (GC, NMR) extraction->analysis calc Calculate Selectivity, Faradaic Efficiency, Yield analysis->calc optimize Optimize Parameters (Current, Conc., pH, Temp.) calc->optimize optimize->prep_electrolyte Iterate

Caption: Iterative workflow for optimizing this compound electrosynthesis.

Reaction Monitoring:

Effective troubleshooting relies on accurate monitoring of the reaction progress. Techniques like in-situ Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy can provide valuable insights into the molecular processes occurring at the electrode-electrolyte interface.[1][3] For quantitative analysis of the final product mixture, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[5][10]

Reaction Scheme:

The electrochemical hydrodimerization of acrylonitrile to this compound involves a complex series of steps at the cathode.

G AN1 2 CH₂=CHCN AN_radical 2 [NC-CH-CH₃]• AN1->AN_radical +2e⁻, +2H⁺ ADN NC-(CH₂)₄-CN AN_radical->ADN Dimerization PN CH₃CH₂CN AN_radical->PN +2e⁻, +2H⁺ (Side Reaction)

Caption: Simplified reaction pathways in this compound electrosynthesis.

By systematically addressing these common challenges and employing a rigorous experimental methodology, researchers can significantly improve the efficiency and selectivity of this compound electrosynthesis, paving the way for further advancements in this critical industrial process.

References

Technical Support Center: Hydrocyanation of Butadiene to Adiponitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the hydrocyanation of butadiene to adiponitrile (ADN). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial industrial process. Here, we will delve into the common side reactions, their mechanistic origins, and provide practical troubleshooting strategies to enhance the selectivity and yield of your experiments. Our approach is grounded in scientific principles and field-proven insights to ensure the integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products I should expect during the hydrocyanation of butadiene to this compound?

A1: The commercial production of this compound from butadiene is a multi-step process, and side reactions can occur at each stage. The most common byproducts include:

  • In the first hydrocyanation of butadiene:

    • 2-Methyl-3-butenenitrile (2M3BN): This is the branched isomer of the desired linear product, 3-pentenenitrile (3PN). It is a major byproduct, and its formation is a key challenge in achieving high selectivity.[1][2][3]

    • 4-Pentenenitrile (4PN) and 2-Pentenenitrile (2PN): These are isomers of 3PN that can also be formed.[4][5]

    • 2-Methyl-2-butenenitrile (2M2BN): Another branched isomer that can be produced.[5]

  • In the second hydrocyanation (of pentenenitriles):

    • 2-Methylglutaronitrile (MGN): This is a significant byproduct formed from the hydrocyanation of 2-methyl-3-butenenitrile or the undesired hydrocyanation of 3-pentenenitrile.[4][5][6]

    • Ethylsuccinonitrile (ESN): Formed from the direct addition of HCN to 3-pentenenitrile.[6]

    • C9 Nitriles: These are higher molecular weight byproducts.[4]

The ratio of these byproducts is highly dependent on the catalyst system, ligands, and reaction conditions.

Q2: Why is the formation of 2-methyl-3-butenenitrile (2M3BN) so prevalent, and how can I minimize it?

A2: The formation of both the linear product (3-pentenenitrile, 3PN) and the branched byproduct (2-methyl-3-butenenitrile, 2M3BN) proceeds through a common nickel-hydride catalyst intermediate.[3][7] The regioselectivity of the subsequent insertion of butadiene into the nickel-hydride bond determines the product ratio.

Troubleshooting Guide: Minimizing 2M3BN Formation

StrategyRationaleStep-by-Step Protocol
Ligand Selection The steric and electronic properties of the phosphorus-based ligands on the nickel catalyst are paramount in controlling regioselectivity. Bulky and electron-donating ligands can favor the formation of the linear product.[6][8]1. Screen Ligands: Experiment with a variety of monodentate and bidentate phosphite or phosphine ligands. Bidentate ligands, such as diphosphites, have shown to significantly improve selectivity for 3PN.[1][3] 2. Evaluate Ligand Concentration: An excess of ligand can sometimes slow down the reaction but may improve linearity.[1]
Solvent Choice The polarity of the solvent can influence the solubility of butadiene and the catalyst, thereby affecting the reaction kinetics and selectivity.1. Test Different Solvents: Compare the reaction outcomes in both polar (e.g., dioxane) and apolar (e.g., toluene) solvents. Dioxane has been reported to give excellent selectivity towards 3PN.[1]
HCN Concentration Control High local concentrations of hydrogen cyanide (HCN) can lead to catalyst deactivation and lower selectivity.1. Slow HCN Addition: Implement a slow, controlled addition of HCN to the reaction mixture using a syringe pump. This helps to maintain a low, steady-state concentration of HCN.[1]

Troubleshooting Guide: Common Side Reactions

This section provides a more in-depth look at specific side reactions and how to address them.

Issue 1: High Levels of 2-Methylglutaronitrile (MGN) in the Final Product

Root Cause Analysis:

2-Methylglutaronitrile (MGN) is a dinitrile byproduct that can form through two main pathways:

  • Hydrocyanation of 2-Methyl-3-butenenitrile (2M3BN): If the isomerization of 2M3BN to the desired 3-pentenenitrile (3PN) is inefficient, the remaining 2M3BN can undergo a second hydrocyanation to form MGN.[5]

  • Markovnikov Addition to Pentenenitriles: The undesired Markovnikov addition of HCN to 4-pentenenitrile can also lead to MGN.[6]

Visualizing the Reaction Pathways

Hydrocyanation_Pathways BD Butadiene PN3 3-Pentenenitrile (3PN) (Linear - Desired) BD->PN3 Linear Addition M3BN2 2-Methyl-3-butenenitrile (2M3BN) (Branched - Undesired) BD->M3BN2 Branched Addition HCN1 + HCN HCN2 + HCN PN3->HCN2 Isom Isomerization M3BN2->Isom Catalytic MGN 2-Methylglutaronitrile (MGN) (Side Product) M3BN2->MGN Hydrocyanation Isom->PN3 ADN This compound (ADN) (Desired Product) HCN2->ADN Anti-Markovnikov

Caption: Main and side reaction pathways in this compound synthesis.

Troubleshooting Steps:

  • Optimize the Isomerization Step: The key to preventing MGN formation is to ensure the efficient isomerization of 2M3BN to 3PN before the second hydrocyanation step. This is typically achieved by the same nickel catalyst used for the first hydrocyanation, often with the aid of a Lewis acid cocatalyst.[1][3]

  • Role of Lewis Acids: In the second hydrocyanation step (pentenenitrile to this compound), a Lewis acid promoter (e.g., AlCl₃, ZnCl₂, BPh₃) is crucial.[3][4][9] The Lewis acid increases the rate of the desired anti-Markovnikov addition of HCN to 3-pentenenitrile to form this compound and can help suppress the formation of MGN.[10]

Experimental Protocol: Evaluating Lewis Acid Promoters

  • Setup: In a controlled reactor, charge the 3-pentenenitrile, the nickel catalyst, and the chosen solvent.

  • Lewis Acid Addition: Add the Lewis acid promoter (e.g., AlCl₃, ZnCl₂) at a specific molar ratio relative to the nickel catalyst.

  • HCN Addition: Slowly introduce hydrogen cyanide (HCN) into the reaction mixture while maintaining a constant temperature.

  • Monitoring: Take aliquots at regular intervals and analyze by gas chromatography (GC) to determine the conversion of 3-pentenenitrile and the selectivity towards this compound versus MGN.

  • Optimization: Repeat the experiment with different Lewis acids and varying concentrations to identify the optimal conditions for maximizing this compound yield and minimizing MGN formation.

Issue 2: Formation of Pentenenitrile Isomers (2PN, 4PN)

Root Cause Analysis:

The desired intermediate is 3-pentenenitrile (3PN). However, isomerization can lead to the formation of 2-pentenenitrile (2PN) and 4-pentenenitrile (4PN). While 4PN can be hydrocyanated to this compound, 2PN is a conjugated isomer that is generally not hydrocyanated and represents a yield loss.[6]

Troubleshooting Strategies:

  • Catalyst Control: The catalyst system plays a role in the isomerization equilibrium. Certain ligand-catalyst combinations can favor the formation and stabilization of 3PN.

  • Temperature and Reaction Time: Carefully controlling the temperature and reaction time during the isomerization step can help to maximize the concentration of 3PN and 4PN while minimizing the formation of the unreactive 2PN.

Issue 3: Catalyst Deactivation

Root Cause Analysis:

The nickel(0) catalyst is susceptible to deactivation, primarily through the formation of inactive nickel(II) cyanide species (Ni(CN)₂).[1][9] This can occur in the presence of excess HCN.

Visualizing Catalyst Deactivation

Catalyst_Deactivation Active_Catalyst Ni(0)L4 (Active Catalyst) Inactive_Catalyst Ni(CN)2L2 (Inactive Species) Active_Catalyst->Inactive_Catalyst Reaction with HCN HCN_excess Excess HCN HCN_excess->Inactive_Catalyst H2 + H2

Caption: Simplified catalyst deactivation pathway.

Preventative Measures:

  • Strict HCN Stoichiometry: As mentioned previously, the slow and controlled addition of HCN is critical to avoid creating localized areas of high concentration that can lead to catalyst deactivation.

  • Ligand Stability: The choice of ligand can also impact catalyst stability. Robust ligands that form stable complexes with the nickel center can help to prevent deactivation.

Summary of Key Parameters and Their Impact on Selectivity

ParameterEffect on SelectivityRecommendations
Catalyst Ligand High impact on the linear-to-branched ratio of pentenenitriles.Screen various phosphite and phosphine ligands; bidentate ligands are often preferred for higher linearity.[1][8]
Lewis Acid Promoter Crucial for the second hydrocyanation step; enhances the rate and selectivity for this compound.Evaluate different Lewis acids (e.g., AlCl₃, ZnCl₂) and their concentrations.[4][10]
Solvent Can influence reaction rates and selectivity.Test a range of solvents with varying polarities.[1]
HCN Concentration Excess HCN can lead to catalyst deactivation and reduced selectivity.Employ slow, controlled addition of HCN.[1]
Temperature Affects reaction rates and isomerization equilibria.Optimize temperature for each step of the process.

By understanding the fundamental mechanisms of the desired reaction and the competing side reactions, and by systematically troubleshooting the key process parameters, researchers can significantly improve the efficiency and selectivity of the hydrocyanation of butadiene to this compound.

References

Technical Support Center: Purification of Crude Adiponitrile by Fractional Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude adiponitrile (ADN) via fractional distillation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during this critical purification process.

I. Understanding the Criticality of this compound Purity

This compound ((CH₂)₄(CN)₂) is a crucial intermediate in the synthesis of hexamethylenediamine, a primary monomer for Nylon 6,6. The purity of this compound is paramount, as even trace impurities can adversely affect the polymerization process and the final properties of the polymer yarn. Fractional distillation under vacuum is the standard method for purifying crude this compound, but it presents unique challenges due to ADN's high boiling point and thermal sensitivity.

II. Troubleshooting Guide: From Theory to Practical Solutions

This section addresses specific issues you may encounter during the fractional distillation of this compound. Each problem is analyzed by outlining potential causes and providing step-by-step solutions grounded in chemical engineering principles.

Issue 1: Unstable Vacuum Pressure

Symptoms:

  • Fluctuations in the vacuum gauge reading.

  • Bumping or uneven boiling in the distillation flask.

  • Inconsistent distillation rate.

  • Difficulty in maintaining a stable head temperature.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Leaks in the System Air leaking into the apparatus compromises the vacuum, causing pressure to fluctuate. Ground glass joints are common culprits if not properly sealed.1. Check all joints: Ensure all ground glass joints are snug and properly sealed. Use high-vacuum grease if necessary, but be mindful of potential product contamination.[1] 2. Inspect tubing: Check all vacuum hoses for cracks or brittleness. 3. Verify pump integrity: Ensure the vacuum pump is operating correctly and the oil is clean.
Pump Overload High vapor load from outgassing of volatile impurities or excessive initial heating can overwhelm the vacuum pump's capacity.1. Initial Degassing: Before heating, pull a vacuum on the cold, stirred crude ADN for a period to remove dissolved gases. 2. Gradual Heating: Increase the heating mantle temperature slowly to control the initial rate of vaporization.
Inadequate Cold Trap Volatile components bypassing the condenser can enter the vacuum pump, affecting its performance and causing pressure instability.1. Ensure Proper Coolant: Use a high-efficiency coolant like a dry ice/acetone slurry for the cold trap. 2. Check for Blockages: Ensure the cold trap is not blocked with frozen material.
Issue 2: Poor Separation Efficiency (Product Contamination)

Symptoms:

  • Final product does not meet purity specifications (analyzed by GC).

  • Distillate has a noticeable color or odor.

  • Broad boiling point range observed at the distillation head.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Column Flooding Excessive vapor flow rate causes liquid to be carried up the column, preventing effective vapor-liquid equilibrium on the packing surfaces.[2][3][4] This leads to a catastrophic loss of separation efficiency.1. Reduce Heat Input: Immediately lower the temperature of the heating mantle.[5] 2. Check for Obstructions: Ensure column packing is not fouled or broken, which can create blockages. 3. Insulate the Column: Wrap the column with glass wool or aluminum foil to ensure a proper temperature gradient and prevent excessive condensation.[6]
Insufficient Reflux Ratio An inadequate reflux ratio (distillation rate is too fast) does not allow for sufficient vapor-liquid contact time within the column, leading to poor separation of close-boiling impurities.1. Increase Reflux: Slow down the distillation rate by reducing the heat input. This allows more condensate to return to the column, improving separation. 2. Use a Reflux Head: For precise control, use a distillation head with an adjustable reflux ratio.
Inadequate Column Packing The height and type of packing determine the number of theoretical plates. Insufficient plates will not resolve close-boiling impurities.1. Select Appropriate Packing: For vacuum distillation, structured packing or high-efficiency random packing is preferred due to its lower pressure drop.[5][7][8] 2. Increase Column Length: Use a longer packed column to increase the number of theoretical plates.
Issue 3: Product Discoloration (Yellowing)

Symptoms:

  • The distilled this compound has a yellow tint.

  • Polymeric residue is found in the distillation flask.

Potential Causes & Solutions:

CauseScientific RationaleTroubleshooting Steps
Thermal Decomposition This compound can decompose at temperatures above 90°C (194°F), potentially forming colored byproducts or hydrogen cyanide.[9][10] The high atmospheric boiling point of ADN (295°C) makes vacuum distillation essential.1. Lower the Distillation Temperature: This is achieved by reducing the system pressure (i.e., applying a stronger vacuum). Aim for a pot temperature that keeps the distillation head temperature safely below decomposition limits. 2. Minimize Residence Time: Do not leave ADN at high temperatures for extended periods. Once the distillation is complete, cool the system promptly.
Polymerization Trace impurities or conditions like heat and exposure to air can initiate the polymerization of nitriles.[11][12]1. Add a Polymerization Inhibitor: For particularly problematic crude mixtures, a high-boiling polymerization inhibitor may be added to the distillation pot.[10][13] The inhibitor must be non-volatile to remain in the pot. 2. Maintain Inert Atmosphere: While under vacuum, ensure the system is free of oxygen to minimize oxidative side reactions.

III. Visualizing the Workflow

A well-executed fractional distillation follows a logical sequence of steps. The following workflow diagram illustrates the key stages and decision points.

Fractional_Distillation_Workflow Workflow for this compound Purification cluster_prep Preparation cluster_distillation Distillation Process cluster_shutdown Shutdown & Analysis A Assemble Clean, Dry Fractional Distillation Apparatus B Charge Crude ADN & Stir Bar into Distillation Flask A->B C Seal System & Connect to Vacuum and Condenser B->C D Start Cooling Water Flow and Prepare Cold Trap C->D E Apply Vacuum to System (Check for Leaks) D->E F Gradually Heat the Flask E->F G Monitor Head Temperature and Pressure F->G I Is Head Temperature Stable During Main Fraction Collection? G->I H Collect Fractions: 1. Fore-run (Volatiles) 2. Main Fraction (Pure ADN) 3. Tails (High Boilers) L Stop Heating & Allow System to Cool Under Vacuum H->L J Continue Collection I->J Yes K Adjust Heat/Vacuum I->K No J->H K->G M Vent System to Inert Gas (e.g., Nitrogen) L->M N Analyze Purity of Main Fraction (e.g., GC) M->N

Caption: A step-by-step workflow for the fractional distillation of this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Why is vacuum distillation necessary for this compound? this compound has a high atmospheric boiling point of 295°C.[14] Heating it to this temperature would cause significant thermal decomposition, leading to yield loss and the formation of hazardous byproducts like hydrogen cyanide.[9][10] By reducing the pressure, we lower the boiling point to a much safer temperature range (e.g., 155°C at 10 mmHg), preserving the integrity of the molecule.[15][16]

Q2: What kind of column packing is best for this compound purification? For vacuum applications, the key is to choose a packing that provides high separation efficiency (a low Height Equivalent to a Theoretical Plate, or HETP) with a minimal pressure drop.[7] A high pressure drop would counteract the vacuum applied to the system. Therefore, structured packing is often the ideal choice for its high efficiency and low pressure drop.[5][8] High-efficiency random packings, like Pall rings or Raschig rings, can also be effective and are a more economical option.

Q3: How do I know what vacuum level and temperature to use? The optimal parameters depend on your specific equipment and the impurities present. A good starting point is to target a head temperature of around 150-160°C. Based on vapor pressure data, this corresponds to a vacuum level of approximately 10-15 mmHg. The heating mantle (pot) temperature will need to be higher, typically by 20-30°C, to provide enough energy for vaporization. Always prioritize a stable, achievable vacuum level first, then adjust the heat to achieve the desired distillation rate.

Q4: My crude this compound contains close-boiling impurities. How can I improve separation? Separating components with similar boiling points is the primary challenge.[15] Here are the key strategies:

  • Increase the Number of Theoretical Plates: Use a longer distillation column or more efficient packing.

  • Increase the Reflux Ratio: Slow down the rate at which you collect the distillate. This forces more of the condensed vapor to flow back down the column, allowing for more vaporization-condensation cycles and better separation.

  • Chemical Pre-treatment: In some industrial processes, impurities like 5-cyanovaleric acid are reacted with an amine to form a high-boiling salt, which can then be easily separated by distillation.[15]

Q5: What are the key safety precautions when distilling this compound? this compound is toxic if swallowed, inhaled, or absorbed through the skin.[17][18][19] Furthermore, it can decompose to produce highly toxic hydrogen cyanide gas.[9][10]

  • Ventilation: Always perform the distillation in a well-ventilated fume hood.[9][17]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., Butyl Rubber), a lab coat, and safety goggles.[10][17]

  • Temperature Control: Never allow the pot temperature to exceed the decomposition temperature. Use a heating mantle connected to a temperature controller.

  • Handling: Avoid direct contact with the liquid. In case of a spill, absorb it with an inert material and dispose of it as hazardous waste.[9]

V. Data Summary & Physical Properties

The following table summarizes key physical properties for this compound and some of its common impurities. Note that impurities often have boiling points close to this compound, necessitating efficient fractional distillation.

CompoundMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Boiling Point under Vacuum
This compound (ADN) 108.14295[14]~155 °C @ 10 mmHg[15]
2-Methylglutaronitrile108.14269-271[18][19]~125-130 °C @ 10 mmHg[9]
5-Cyanovaleric acid127.13Decomposes~175 °C @ 10 mmHg[15]
2-Cyanocyclopenten-1-ylamine108.14Data not readily available (close-boiling)-

VI. References

  • KISHIDA CHEMICAL CO.,LTD. (2022, March 2). This compound Safety Data Sheet (SDS No. 0158E-4).

  • ECHEMI. This compound SDS, 111-69-3 Safety Data Sheets.

  • Sigma-Aldrich. (2024, September 9). This compound Safety Data Sheet.

  • ChemicalBook. This compound CAS#: 111-69-3.

  • CPAChem. (2023, May 31). This compound Safety Data Sheet (Trade name: this compound CAS:111-69-3).

  • chemeurope.com. This compound.

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: this compound.

  • BenchChem. Preventing polymerization of acrylonitrile derivatives during reaction.

  • R. M. R. D. E. Siregar et al. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH.

  • Process Engineering International. (2025, July 25). Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis.

  • COSTELLO. FACTORS AFFECTING DISTILLATION COLUMN OPERATION.

  • INVISTA. Dytek® MGN | Methylglutaronitrile.

  • European Patent Office. Inhibition of polymerization during distillation of monomers - EP 0301879 A2.

  • Process Engineering International. (2025, July 25). Distillation Column Flooding: Causes and Operating Parameter Adjustments.

  • Google Patents. Purification of this compound - US3950229A.

  • BenchChem. An In-depth Technical Guide to 4,4'-Azobis(4-cyanovaleric acid).

  • EPCM Holdings. Distillation Columns: Plates and Packing.

  • Kuber Precision Technology. 3 Distillation Column Packing Types: Choose the Best.

  • Reddit. (2019, May 26). What are some common mistakes when doing fractional distillation?.

  • Pharmaffiliates. CAS No : 2941-23-3 | Product Name : 2-Aminocyclopent-1-ene-1-carbonitrile.

  • SUTONG. Types of structure packing in distillation column.

  • Sigma-Aldrich. 2-Methylglutaronitrile 99 4553-62-2.

  • Chemistry LibreTexts. (2025, August 20). 9.5: Fractional Distillation Procedure.

  • Wikipedia. 2-Methylglutaronitrile.

  • ChemicalBook. 2-METHYLGLUTARONITRILE | 4553-62-2.

References

Technical Support Center: Optimizing Catalyst Performance in Adiponitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Adiponitrile (ADN) Production. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for optimizing catalyst performance in your experiments. Here, we synthesize field-proven insights with fundamental catalytic principles to help you navigate the complexities of this compound synthesis.

Section 1: Understanding the Catalytic Landscape of this compound Synthesis

This compound is a critical precursor for the synthesis of nylon 6,6. The efficiency of its production is heavily reliant on the performance of the catalyst. The most prevalent industrial methods for ADN synthesis are the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.[1][2] This guide will primarily focus on the optimization of catalysts used in the hydrocyanation of butadiene, a process dominated by nickel-based catalysts.[3]

The overall reaction for the hydrocyanation of butadiene to this compound is a multi-step process.[4] Initially, butadiene reacts with hydrogen cyanide (HCN) in the presence of a nickel catalyst to form a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (3-PN) and 2-methyl-3-butenenitrile (2M3BN).[5] Subsequently, the undesired branched isomer, 2M3BN, is isomerized to the linear 3-PN. Finally, a second hydrocyanation step converts 3-PN to this compound.[5] The efficiency of each of these steps is highly dependent on the catalyst system and reaction conditions.

Below is a simplified representation of the reaction pathway:

G Butadiene Butadiene + HCN Pentenenitriles Pentenenitrile Isomers (3-PN and 2M3BN) Butadiene->Pentenenitriles Primary Hydrocyanation (Ni Catalyst) Isomerization Isomerization of 2M3BN Pentenenitriles->Isomerization Linear_PN 3-Pentenenitrile (3-PN) Isomerization->Linear_PN This compound This compound (ADN) Linear_PN->this compound Secondary Hydrocyanation (Ni Catalyst + Lewis Acid)

Caption: Simplified reaction pathway for this compound synthesis via butadiene hydrocyanation.

Section 2: Troubleshooting Guide for Catalyst Performance

This section addresses common issues encountered during this compound synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Low Conversion of Butadiene

Question: My butadiene conversion is significantly lower than expected, even at the beginning of the reaction. What are the likely causes and how can I troubleshoot this?

Answer:

Low initial conversion of butadiene is often linked to issues with catalyst activity or the presence of inhibitors. Here’s a step-by-step guide to diagnose and resolve the problem:

  • Improper Catalyst Activation: The active form of the nickel catalyst is crucial for the reaction. If not activated correctly, its catalytic activity will be compromised.

    • Causality: The catalyst precursor needs to be reduced to its active state. Incomplete activation results in fewer active sites available for the reaction.

    • Solution: Review and optimize your catalyst activation protocol. A typical activation for a nickel catalyst involves heating in a controlled environment. For instance, a patented method suggests heating water, adding the nickel catalyst followed by promoters like copper oxide, iron oxide, zinc oxide, and molybdena, and then carefully introducing a sodium hydroxide solution to initiate the activation reaction.[1][6]

  • Presence of Poisons in the Feedstock: Trace impurities in your butadiene or hydrogen cyanide feed can act as catalyst poisons, deactivating the catalyst.

    • Causality: Poisons chemically bond to the active sites of the catalyst, rendering them inactive. Common poisons for nickel catalysts include sulfur compounds, lead, and mercury.[7] Even seemingly minor components, like 4-tert-butylcatechol (TBC) in butadiene, can be detrimental to catalyst performance, especially with bidentate-phosphite ligands.[8]

    • Solution:

      • Feedstock Purification: Ensure your reactants are of high purity. Implementing purification steps like filtration or distillation can remove harmful compounds.[9]

      • Guard Beds: Consider using a guard bed upstream of your reactor to capture poisons before they reach the main catalyst bed.

  • Incorrect Reaction Conditions: Suboptimal temperature or pressure can lead to low conversion rates.

    • Causality: The hydrocyanation reaction has an optimal temperature and pressure window. Deviating from these can significantly slow down the reaction kinetics.

    • Solution: Verify that your reaction temperature and pressure are within the recommended range for your specific catalyst system. For the primary hydrocyanation of butadiene, temperatures typically range from 80-130°C and pressures from 5-20 bar.[4]

Poor Selectivity to this compound

Question: My butadiene conversion is high, but the selectivity to this compound is low, with a significant amount of byproducts. How can I improve my selectivity?

Answer:

Poor selectivity can be a complex issue, often stemming from a combination of factors including reaction conditions and catalyst properties. Here are some key areas to investigate:

  • Suboptimal HCN Concentration: The concentration of hydrogen cyanide can significantly impact selectivity.

    • Causality: An excess of HCN can lead to catalyst deactivation and the formation of undesired byproducts.[10] Conversely, HCN starvation can favor isomerization reactions over the desired hydrocyanation.[10]

    • Solution: Carefully control the stoichiometry of HCN to butadiene. A controlled dosing of HCN is often necessary to maintain an optimal concentration throughout the reaction.[10]

  • Formation of Isomeric Byproducts: The formation of branched nitriles, such as 2-methylglutaronitrile, reduces the yield of the desired linear this compound.

    • Causality: The second hydrocyanation step, the conversion of 3-pentenenitrile to this compound, is prone to forming branched isomers. The choice of Lewis acid co-catalyst plays a crucial role in directing the selectivity towards the linear product.

    • Solution:

      • Optimize Lewis Acid Co-catalyst: The addition of a Lewis acid, such as AlCl₃ or ZnCl₂, to the secondary hydrocyanation step can significantly improve the selectivity to this compound.[5]

      • Ligand Selection: The type of phosphite ligand used in the nickel catalyst complex has a profound effect on selectivity. Bidentate phosphite ligands are known to favor the formation of linear products.[8]

  • Undesired Side Reactions: At elevated temperatures, side reactions can occur, leading to the formation of tars and other degradation products.[11]

    • Causality: High temperatures can promote oligomerization and polymerization of reactants and products, leading to a decrease in selectivity and potential fouling of the catalyst.

    • Solution: Optimize the reaction temperature to balance a good reaction rate with minimal side reactions. For the secondary hydrocyanation, the temperature is typically maintained between 30-130°C.[4]

Catalyst Deactivation Over Time

Question: My catalyst performs well initially, but its activity and/or selectivity decline rapidly over the course of the reaction. What is causing this deactivation, and can I regenerate the catalyst?

Answer:

Catalyst deactivation is a common challenge in industrial processes. The primary mechanisms for deactivation in this compound synthesis are coking, poisoning, and sintering.

Troubleshooting Deactivation:

G Deactivation Catalyst Deactivation Observed (Decreased Activity/Selectivity) Check_Poisons Analyze Feedstock for Poisons (e.g., Sulfur, TBC) Deactivation->Check_Poisons Check_Coking Characterize Spent Catalyst for Carbon Deposition (TGA, TEM) Deactivation->Check_Coking Check_Sintering Analyze Catalyst Morphology (XRD, SEM) for Particle Growth Deactivation->Check_Sintering Poisoning Poisoning Confirmed Check_Poisons->Poisoning Poisons Detected Coking Coking Confirmed Check_Coking->Coking Carbon Found Sintering Sintering Confirmed Check_Sintering->Sintering Particle Growth Observed Purify_Feed Implement Feed Purification Poisoning->Purify_Feed Regenerate_Poisoned Attempt Catalyst Regeneration (e.g., Solvent Washing) Poisoning->Regenerate_Poisoned Optimize_Temp Optimize Reaction Temperature to Minimize Coking Coking->Optimize_Temp Regenerate_Coked Regenerate Catalyst (e.g., Controlled Burn-off) Coking->Regenerate_Coked Replace_Catalyst Replace Catalyst and Optimize Operating Conditions Sintering->Replace_Catalyst

References

Technical Support Center: Optimizing Adipyldinitrile Synthesis for Reduced Energy Consumption

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of adiponitrile (ADN). It provides in-depth technical support, troubleshooting guides, and frequently asked questions (FAQs) to address challenges related to minimizing energy consumption in the primary industrial production routes. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Introduction: The Energy Challenge in this compound Production

This compound (NC(CH₂)₄CN) is a critical chemical intermediate, primarily for the production of nylon 6,6. The synthesis of this molecule is an energy-intensive process, and with increasing global emphasis on sustainable manufacturing, reducing the energy footprint of ADN production is a key area of research and process optimization.[1] This support center will delve into the two dominant industrial methods—the electrohydrodimerization (EHD) of acrylonitrile and the hydrocyanation of butadiene—as well as the adipic acid ammoniation route, providing practical guidance to enhance efficiency and troubleshoot common issues that impact energy consumption.

Frequently Asked Questions (FAQs)

Q1: Which this compound synthesis method is the most energy-efficient?

A1: The electrohydrodimerization (EHD) of acrylonitrile is generally considered the most energy-efficient method, particularly when it can be coupled with renewable electricity sources.[2][3] The older Monsanto EHD process had a significantly higher energy consumption, but newer technologies have drastically improved efficiency. The hydrocyanation of butadiene and the ammoniation of adipic acid are thermochemical processes that require substantial energy input for heating and purification.[2][4]

Q2: What are the primary sources of energy consumption in the main ADN synthesis routes?

A2: In the hydrocyanation of butadiene , the main energy draws are the heating required for the multiple reaction and distillation stages, which operate at elevated temperatures and pressures.[2][5] For the EHD of acrylonitrile , the primary energy consumption is the electricity required to drive the electrochemical reaction (cell voltage). In the adipic acid ammoniation process, significant energy is consumed during the vaporization of adipic acid and the subsequent distillation and purification steps.[4][6]

Q3: Can process intensification technologies be applied to reduce energy consumption?

A3: Yes, process intensification is a key strategy. For instance, in the adipic acid ammoniation route, technologies like heat pump distillation have been shown to potentially reduce the energy consumption of purification columns by as much as 85.9%.[4][6] For the hydrocyanation of butadiene, process intensification studies suggest that hybrid modeling and machine learning-aided simulations could lead to 10-15% reductions in energy and raw material consumption without major capital investment.[7]

Q4: How does the choice of raw materials impact the overall energy footprint?

A4: The choice of raw materials is fundamental. The EHD route uses acrylonitrile, derived from propylene, while the hydrocyanation route uses butadiene and highly toxic hydrogen cyanide.[8] The adipic acid route uses adipic acid and ammonia. The energy required to produce these starting materials contributes to the overall energy footprint of ADN synthesis. Furthermore, interest is growing in bio-based routes, such as the electrochemical synthesis of ADN from glutamic acid, a renewable feedstock, which could offer a more sustainable, though currently less mature, alternative.[9]

Comparative Overview of this compound Synthesis Methods

Parameter Electrohydrodimerization (EHD) of Acrylonitrile Hydrocyanation of Butadiene Adipic Acid Ammoniation
Primary Feedstocks Acrylonitrile, Water1,3-Butadiene, Hydrogen CyanideAdipic Acid, Ammonia
Energy Source ElectricityThermal (Fossil Fuels)Thermal (Fossil Fuels)
Reported Energy Consumption ~2500 kWh/ton (Modern Process)High (Considered energy-intensive)High (Especially in purification)
Key Energy-Saving Opportunities Lowering cell voltage, improving current efficiency, using renewable electricity.Catalyst and ligand optimization, process intensification.Heat integration, advanced distillation technologies.
Major Challenges Byproduct formation, cathode toxicity, low reactant solubility.High toxicity of HCN, catalyst deactivation, complex multi-step process.High reaction temperatures, byproduct formation, purification costs.

Troubleshooting Guide: Electrohydrodimerization (EHD) of Acrylonitrile

The EHD of acrylonitrile is a greener alternative to thermochemical routes but is not without its challenges.[2][3] Low energy conversion efficiency and selectivity are common hurdles.[10] This section provides a troubleshooting guide for common issues encountered during the EHD process.

Issue 1: Low Selectivity for this compound (High Propionitrile Formation)

Q: My reaction is producing a high percentage of propionitrile (PN) instead of this compound (ADN). What are the likely causes and how can I fix this?

A: High PN formation is a common problem and indicates that the intermediate acrylonitrile radical anion is being protonated and further reduced before it can dimerize to form ADN.

Causality:

  • Mass Transport Limitations: If the concentration of acrylonitrile at the cathode surface is too low, the dimerization reaction (which is second order in the radical anion) is slowed down, allowing more time for the competing protonation and reduction to PN (a first-order process).

  • Inappropriate Cathode Potential: A very negative cathode potential can favor the further reduction of the radical anion to a dianion, which is more readily protonated to form PN.

  • Electrolyte Composition: The composition of the electrolyte, particularly the concentration of quaternary ammonium salts (QAS), plays a crucial role in creating a favorable environment for dimerization at the electrode surface.

Troubleshooting Protocol:

  • Optimize Acrylonitrile Concentration:

    • Step 1: Ensure adequate mixing to improve the mass transport of acrylonitrile to the cathode. The use of a rotating cylindrical electrode can enhance turbulence and promote mass transfer.[11]

    • Step 2: Increase the bulk concentration of acrylonitrile. However, be aware that exceeding the solubility limit can lead to the formation of oligomers. A selectivitiy of up to 83% has been achieved with 0.6 M acrylonitrile.

  • Control Cathode Potential/Current Density:

    • Step 1: Perform cyclic voltammetry to determine the optimal potential range for ADN formation.

    • Step 2: Operate at a controlled potential or current density that maximizes ADN selectivity. High current densities can exacerbate mass transport limitations.

  • Adjust Electrolyte Composition:

    • Step 1: Ensure the presence of a suitable quaternary ammonium salt (e.g., tetraethylammonium salts) in the electrolyte. These salts help to create a hydrophobic layer at the cathode surface, which favors the dimerization of the organic radicals over competing reactions with water.

    • Step 2: Optimize the concentration of the QAS.

  • Consider Pulsed Electrolysis:

    • Step 1: Instead of a direct current, apply a pulsed current. This allows for the replenishment of the acrylonitrile concentration at the electrode surface during the "off" period, which can significantly improve ADN selectivity. Artificial intelligence can be used to optimize the pulse timing.

Issue 2: Cathode Corrosion and Deactivation

Q: I'm observing a decrease in current efficiency over time and visual signs of corrosion on my cathode. What's happening and what can I do?

A: Cathode corrosion and deactivation are significant issues, especially with traditional lead and cadmium cathodes. This not only reduces efficiency but also introduces environmental concerns.

Causality:

  • Hydrogen Evolution: The competing hydrogen evolution reaction can alter the local pH at the cathode surface, leading to corrosion.

  • Formation of Passivating Layers: Byproducts or impurities in the electrolyte can form a passivating layer on the cathode surface, blocking active sites.

  • Mechanical Degradation: High flow rates or abrasive particles in the electrolyte can physically damage the cathode.

Troubleshooting Protocol:

  • Material Selection:

    • Step 1: Consider using alternative cathode materials with lower toxicity and higher stability, such as bismuth-modified electrodes, which have shown high selectivity and stability.[5][12]

    • Step 2: For lead alloy cathodes, ensure the alloy composition is optimized for the specific reaction conditions.

  • Electrolyte Purification:

    • Step 1: Continuously or intermittently purify the electrolyte to remove metal ions and other impurities that can contribute to cathode deactivation. This can be done by passing the electrolyte through a column packed with a chelate resin.[13]

  • Control of Operating Conditions:

    • Step 1: Optimize the electrolyte pH and temperature to minimize corrosion rates.

    • Step 2: Maintain a smooth, well-polished cathode surface to reduce sites for corrosion initiation.

  • Emulsion Management:

    • Step 1: In systems using an emulsion of an aqueous and organic phase, ensure stable emulsion formation. A portion of the emulsion can be continuously removed and separated, with the aqueous phase being treated before being recycled to the cell.[13]

Issue 3: Unwanted Polymerization of Acrylonitrile

Q: My reaction mixture is becoming viscous and cloudy, suggesting polymerization. How can I prevent this?

A: Unwanted polymerization of acrylonitrile is a common side reaction, especially in the presence of certain initiators or under specific conditions.

Causality:

  • Contaminants: Impurities in the reagents or solvents, such as peroxides, can act as polymerization initiators.

  • Inhibitor Removal: If an inhibitor was present in the acrylonitrile starting material, its incomplete removal or the introduction of contaminants during the removal process can be a problem.

  • Elevated Temperature or Light Exposure: Higher temperatures and exposure to UV light can promote polymerization.

Troubleshooting Protocol:

  • Reagent and Glassware Purity:

    • Step 1: Ensure all reagents and solvents are of high purity and free from peroxides.

    • Step 2: Use scrupulously clean and dry glassware.

  • Inhibitor Management:

    • Step 1: If removing an inhibitor, standardize the protocol to ensure its complete removal without introducing contaminants. Passing the monomer through a column of basic alumina is a common method.

    • Step 2: Use the purified monomer immediately. If temporary storage is necessary, keep it cold and in the dark.

  • Reaction Condition Control:

    • Step 1: Maintain a controlled, lower temperature for the reaction. If you suspect polymerization, immediately cool the reaction vessel in an ice bath.[14]

    • Step 2: Protect the reaction from light by wrapping the flask in aluminum foil.[14]

    • Step 3: If polymerization is suspected, diluting the mixture with a suitable solvent can help dissipate heat and slow the reaction.[14]

Troubleshooting Guide: Hydrocyanation of Butadiene

The DuPont hydrocyanation process is a cornerstone of industrial ADN production but is plagued by the high toxicity of hydrogen cyanide (HCN) and catalyst deactivation issues.[15]

Issue 1: Catalyst Deactivation

Q: My catalyst activity is decreasing rapidly, leading to lower conversion rates. What are the common causes of deactivation and how can I mitigate them?

A: Catalyst deactivation in the nickel-catalyzed hydrocyanation of butadiene is a major operational challenge.

Causality:

  • Poisoning by Impurities: The nickel catalyst is sensitive to various impurities in the feedstock. Sulfur dioxide, sulfuric acid, and cyanogen in the HCN feed can poison the catalyst.[16] Tertiary-butylcatechol (TBC), a polymerization inhibitor in butadiene, can also react with and deactivate the catalyst ligands.[16][17]

  • Formation of Inactive Nickel Species: An excess of HCN can lead to the formation of inactive dicyanonickel(II) species.[18]

  • Ligand Degradation: The phosphite ligands used in the catalyst system can degrade over time, especially in the presence of impurities.

Troubleshooting Protocol:

  • Feedstock Purification:

    • Step 1: Ensure the HCN feed is of high purity, with minimal levels of sulfur compounds, cyanogen, and epoxides.[16]

    • Step 2: While TBC is necessary to prevent butadiene polymerization in storage, its concentration should be minimized in the reaction feed.[17]

  • Catalyst and Ligand Selection:

    • Step 1: The choice of phosphite ligand is critical. Bidentate phosphite ligands can offer higher activity and selectivity but may be more susceptible to degradation by TBC.[16]

    • Step 2: Continuously monitor the health of the catalyst and have a regeneration or replacement strategy in place.

  • Process Control:

    • Step 1: Carefully control the stoichiometry of HCN to butadiene to avoid an excess of HCN, which can lead to the formation of inactive nickel species.[18]

    • Step 2: Implement a catalyst recycling and purification loop to remove degradation byproducts.[17]

Issue 2: Low Selectivity to 3-Pentenenitrile

Q: The initial hydrocyanation step is producing a high ratio of the branched isomer, 2-methyl-3-butenenitrile (2M3BN), instead of the desired linear 3-pentenenitrile (3PN). How can I improve the selectivity?

A: Maximizing the selectivity to 3PN is crucial for the overall efficiency of the process, as the subsequent isomerization of 2M3BN to 3PN adds complexity and cost.

Causality:

  • Catalyst and Ligand Structure: The structure of the phosphite ligand on the nickel catalyst is the primary determinant of the linear-to-branched product ratio. Bulky ligands generally favor the formation of the linear isomer.

  • Reaction Conditions: Temperature and pressure can also influence the selectivity of the hydrocyanation reaction.

Troubleshooting Protocol:

  • Ligand Design and Selection:

    • Step 1: Employ catalyst systems with bulky phosphite ligands, which sterically hinder the formation of the branched isomer. Bidentate ligands are often preferred over monodentate ligands for improved selectivity.

    • Step 2: Research and select ligands that have been shown to provide high selectivity for 3PN. For example, the use of a 1,4-bis(diphenylphosphino)butane (dppb) ligand has been reported to achieve 97% selectivity to 3PN.[15]

  • Optimization of Reaction Conditions:

    • Step 1: Systematically vary the reaction temperature and pressure to find the optimal conditions for 3PN selectivity.

    • Step 2: Ensure efficient mixing in the reactor to maintain a homogeneous reaction environment.

  • Isomerization Step:

    • Step 1: While the goal is to maximize 3PN in the initial step, an efficient isomerization reactor is still necessary to convert the unavoidable 2M3BN byproduct.

    • Step 2: Ensure the isomerization catalyst (often the same nickel complex with a Lewis acid co-catalyst) is active and that the operating conditions are optimized for the conversion of 2M3BN to 3PN.[7]

Visualizing the Processes

Electrohydrodimerization of Acrylonitrile (EHD) Workflow

EHD_Workflow cluster_prep Preparation cluster_reaction Electrochemical Reaction cluster_separation Separation & Purification cluster_products Products acrylonitrile Acrylonitrile electrolyzer Electrolytic Cell (Undivided) acrylonitrile->electrolyzer electrolyte Aqueous Electrolyte (with QAS) electrolyte->electrolyzer separator Phase Separator electrolyzer->separator Product Mixture separator->electrolyte Aqueous Phase (Recycled) distillation Distillation Column separator->distillation Organic Phase adn This compound (ADN) distillation->adn pn Propionitrile (PN) Byproduct distillation->pn unreacted Unreacted AN (Recycled) distillation->unreacted unreacted->electrolyzer

Caption: Workflow for the electrohydrodimerization of acrylonitrile to this compound.

Hydrocyanation of Butadiene Catalytic Cycle

Hydrocyanation_Cycle Ni0 Ni(0)L₂ Ni_HCN Ni(H)(CN)L₂ Ni0->Ni_HCN + HCN (Oxidative Addition) Ni_alkene Ni(H)(CN)L₂(Butadiene) Ni_HCN->Ni_alkene + Butadiene Ni_alkyl_linear Linear Alkyl-Ni(CN)L₂ Ni_alkene->Ni_alkyl_linear Migratory Insertion (Anti-Markovnikov) Ni_alkyl_branched Branched Alkyl-Ni(CN)L₂ Ni_alkene->Ni_alkyl_branched Migratory Insertion (Markovnikov) P_linear 3-Pentenenitrile (3PN) Ni_alkyl_linear->P_linear Reductive Elimination P_branched 2-Methyl-3-butenenitrile (2M3BN) Ni_alkyl_branched->P_branched Reductive Elimination P_linear->Ni0 + Ni(0)L₂ P_branched->Ni0 + Ni(0)L₂

Caption: Simplified catalytic cycle for the hydrocyanation of butadiene.

References

Technical Support Center: Minimizing Byproduct Formation in Adiponitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Adiponitrile (ADN) Synthesis. This guide is designed for researchers, scientists, and professionals in drug development and polymer chemistry who are working with this compound synthesis and encountering challenges with byproduct formation. Our goal is to provide in-depth, field-proven insights and actionable troubleshooting strategies to enhance the purity and yield of your ADN production.

This compound is a critical precursor for the production of nylon 6,6, making its efficient and clean synthesis a significant area of industrial and academic research.[1][2][3] The primary industrial routes to ADN are the nickel-catalyzed hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.[1][4] While both methods are effective, they are susceptible to the formation of various byproducts that can complicate purification, reduce yield, and impact the quality of the final polymer. This guide will focus on identifying and mitigating these byproducts.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common byproducts in this compound synthesis, and how are they formed?

The nature and quantity of byproducts in this compound synthesis are highly dependent on the chosen synthetic route. Here's a breakdown of the most prevalent impurities for the two major industrial processes:

A. Electrochemical Hydrodimerization of Acrylonitrile:

This process involves the dimerization of two acrylonitrile molecules at a cathode.[5] While elegant in concept, it is often accompanied by several side reactions.

  • Propionitrile (PN): This is the most common organic byproduct, resulting from the further reduction and protonation of the acrylonitrile radical intermediate instead of dimerization.[6] The formation of PN is favored under conditions that hinder the coupling of radicals.[6]

  • 1,3,6-Tricyanohexane (Trimer): This trimer of acrylonitrile can form, particularly at high local concentrations of acrylonitrile near the electrode surface.[6][7]

  • Oligomers: Higher oligomers of acrylonitrile can also be produced, especially at low current densities.[6]

  • Bis(2-cyanoethyl) ether: This byproduct can form through the reaction of acrylonitrile with water in the presence of an alkaline catalyst.[8][9]

B. Nickel-Catalyzed Hydrocyanation of Butadiene:

This multi-step process involves the addition of two molecules of hydrogen cyanide (HCN) to butadiene.[1]

  • 2-Methylglutaronitrile (MGN): This is a significant byproduct formed during the second hydrocyanation step.[1] It arises from the Markovnikov addition of HCN to pentenenitriles, whereas the desired this compound is the anti-Markovnikov product.[1]

  • Pentenenitrile Isomers: The initial monohydrocyanation of butadiene produces a mixture of pentenenitrile isomers, as well as 2- and 3-methylbutenenitriles.[1] Incomplete isomerization of these intermediates to the desired 3- and 4-pentenenitriles can lead to their presence in the final product stream.

  • Dicyanobutenes: These can be formed via the alkene metathesis of 3-pentenenitrile.[1]

FAQ 2: How does the choice of catalyst impact byproduct formation in the hydrocyanation of butadiene?

The catalyst system, typically a nickel complex with a phosphite ligand, is crucial in controlling the regioselectivity of the hydrocyanation reaction and thus minimizing byproduct formation. The structure of the ligand plays a pivotal role in steering the reaction towards the desired linear this compound product over the branched 2-methylglutaronitrile. Lewis acid co-catalysts are also employed to enhance catalyst activity and selectivity. The optimization of the catalyst-ligand-promoter system is a key area of proprietary industrial research aimed at maximizing ADN yield.

FAQ 3: Can process conditions in electrochemical hydrodimerization be tuned to minimize propionitrile formation?

Yes, several process parameters can be optimized to suppress the formation of propionitrile (PN) and favor the desired dimerization to this compound (ADN).

  • Acrylonitrile Concentration: Maintaining an optimal concentration of acrylonitrile in the electrical double layer promotes the coupling of radicals to form ADN, effectively outcompeting the further reduction to PN.[6]

  • Current Density: Operating at an appropriate current density is critical. Low current densities can lead to the formation of oligomers.[6]

  • Electrolyte Composition: The use of quaternary ammonium salts as supporting electrolytes is known to enhance selectivity towards ADN by modifying the electrode surface and suppressing the hydrogen evolution reaction.[5][6]

  • Pulsed Current: Recent studies have shown that pulsing the electrical current can increase both the yield and selectivity of ADN formation by allowing the reduced acrylonitrile species to diffuse away from the electrode, thereby reducing the likelihood of forming propionitrile.[10]

Section 2: Troubleshooting Guides

This section provides a structured approach to diagnosing and resolving common issues related to byproduct formation during this compound synthesis.

Troubleshooting Issue 1: High Levels of Propionitrile in Electrochemical Synthesis

Symptoms:

  • Reduced yield of this compound.

  • Gas chromatography (GC) analysis shows a significant peak corresponding to propionitrile.

  • Increased hydrogen evolution at the cathode.

Root Causes and Corrective Actions:

Potential Root Cause Diagnostic Check Recommended Corrective Action
Suboptimal Acrylonitrile (AN) Concentration Analyze the AN concentration in the catholyte.Adjust the AN feed rate to maintain a moderate concentration in the electrical double layer, which favors dimerization over further reduction.[6]
Incorrect Current Density Review the operating current density and compare it to established optimal ranges for your system.Optimize the current density. Avoid excessively low densities that can promote oligomerization.[6]
Ineffective Supporting Electrolyte Verify the concentration and purity of the quaternary ammonium salt in the electrolyte.Ensure the correct concentration of a high-purity quaternary ammonium salt is used to suppress hydrogen evolution and promote ADN formation.[6]
Mass Transfer Limitations Evaluate the mixing and flow dynamics of the electrochemical cell.Increase the rotation rate of a rotating electrode or the flow rate in a flow cell to enhance mass transport of AN to the cathode surface.[7]
Constant Current Application Assess if a constant current is being applied.Consider implementing a pulsed current electrolysis system to improve selectivity for ADN.[10]

Experimental Protocol: Optimizing Acrylonitrile Concentration

  • Establish a Baseline: Conduct a baseline experiment using your standard operating conditions and quantify the ADN:PN ratio using a calibrated GC method.

  • Vary AN Concentration: Perform a series of experiments where the initial concentration or feed rate of acrylonitrile is systematically varied.

  • Analyze Product Distribution: For each experiment, analyze the product mixture to determine the ADN:PN ratio.

  • Plot and Determine Optimum: Plot the ADN:PN ratio as a function of AN concentration to identify the optimal operating range for your system.

Troubleshooting Issue 2: High Levels of 2-Methylglutaronitrile (MGN) in Butadiene Hydrocyanation

Symptoms:

  • Reduced yield of this compound.

  • GC analysis indicates a significant peak for MGN.

  • Downstream processing issues due to the presence of a structural isomer.

Root Causes and Corrective Actions:

Potential Root Cause Diagnostic Check Recommended Corrective Action
Suboptimal Catalyst-Ligand System Review the structure of the phosphite ligand and the nickel-to-ligand ratio.Experiment with different phosphite ligands known to promote anti-Markovnikov addition. Optimize the nickel-to-ligand ratio to maximize selectivity.
Incorrect Reaction Temperature Verify the temperature of the hydrocyanation reactor.Optimize the reaction temperature. Lower temperatures may favor the desired anti-Markovnikov addition, but this needs to be balanced with reaction kinetics.
Presence of Catalyst Poisons Analyze the feedstock for impurities that could deactivate or alter the selectivity of the catalyst.Implement feedstock purification steps to remove potential catalyst poisons.

Conceptual Workflow for Catalyst Screening

G cluster_0 Catalyst System Preparation cluster_1 High-Throughput Screening cluster_2 Optimization prep_catalyst Prepare Ni(0) Precursor prep_ligand Synthesize/Procure Phosphite Ligands reaction_setup Set up Parallel Reactions (Vary Ligand, Promoter, T) prep_catalyst->reaction_setup prep_promoter Select Lewis Acid Promoter prep_ligand->reaction_setup prep_promoter->reaction_setup analysis GC Analysis of Product Mixture (ADN:MGN Ratio) reaction_setup->analysis data_analysis Analyze Selectivity Data analysis->data_analysis scale_up Scale-up of Optimal Conditions data_analysis->scale_up

Caption: Catalyst screening workflow for optimizing ADN selectivity.

Section 3: Mechanistic Insights and Advanced Strategies

The Role of the Electrical Double Layer in Electrochemical Synthesis

Recent research has highlighted the critical role of the electrical double layer (EDL) at the electrode-electrolyte interface in controlling the selectivity of this compound synthesis.[6][11] Tetraalkylammonium (TAA) ions, commonly used as supporting electrolytes, populate the EDL and create a microenvironment that favors the interaction with organic molecules like acrylonitrile while repelling water.[11] This localized increase in acrylonitrile concentration is believed to enhance the rate of radical dimerization to form ADN, thereby suppressing the formation of propionitrile.[6][11]

Visualizing the Electrical Double Layer

G cluster_0 Bulk Electrolyte cluster_1 Electrical Double Layer (EDL) H2O H₂O TAA_edl Adsorbed TAA⁺ H2O->TAA_edl repelled AN_bulk Acrylonitrile AN_edl Concentrated Acrylonitrile AN_bulk->AN_edl attracted TAA_bulk TAA⁺ TAA_bulk->TAA_edl adsorbed cathode Cathode Surface AN_edl->cathode TAA_edl->cathode

References

Technical Support Center: Catalyst Deactivation in Adiponitrile Production

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and process development professionals engaged in adiponitrile (ADN) synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation, a critical challenge in maintaining process efficiency and economic viability. Our approach is rooted in fundamental principles of catalysis and extensive field experience to empower you to diagnose, mitigate, and resolve catalyst performance issues.

Troubleshooting Guide: Diagnosing and Resolving Catalyst Deactivation

This section addresses specific problems you may encounter during your experiments, offering a systematic approach to troubleshooting.

Issue 1: Gradual Loss of Catalyst Activity and ADN Selectivity

Symptoms:

  • A steady decline in the conversion of reactants (e.g., butadiene, adipic acid, acrylonitrile) over time.

  • A noticeable decrease in the selectivity towards this compound, with a corresponding increase in byproducts.

  • The catalyst bed shows signs of discoloration or fouling upon visual inspection after the reaction.

Possible Cause: Coking/Carbon Deposition

Coke formation, the deposition of carbonaceous materials on the catalyst surface, is a common deactivation mechanism, particularly in processes involving organic molecules at elevated temperatures. These deposits can physically block active sites and pores, leading to a decline in catalytic performance. In this compound synthesis, carbon deposits can evolve from monocyclic to polycyclic aromatic hydrocarbons, progressively hindering the catalyst's effectiveness.[1][2]

Troubleshooting Protocol:

  • Confirm Coking:

    • Temperature-Programmed Oxidation (TPO): This is the definitive method to confirm and quantify coke deposition. A sample of the deactivated catalyst is heated in a controlled flow of an oxidizing gas (e.g., air or oxygen in an inert carrier). The amount of CO₂ evolved is proportional to the amount of coke on the catalyst.

    • Thermogravimetric Analysis (TGA): TGA can indicate the presence of coke through weight loss upon heating in an oxidizing atmosphere.[3]

  • Investigate the Nature of the Coke:

    • Raman Spectroscopy: This technique can provide information on the structure and crystallinity of the carbon deposits (e.g., graphitic vs. amorphous).

  • Regeneration Procedure:

    • For many catalysts, such as Ni and Fe-based catalysts on supports like Al₂O₃-MgO, a high-temperature reduction with hydrogen can effectively remove carbonaceous deposits and restore activity.[4]

    • Protocol for H₂ Regeneration:

      • Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any residual reactants or products.

      • Introduce a flow of hydrogen gas (typically diluted in an inert gas) over the catalyst bed.

      • Gradually increase the temperature to the recommended regeneration temperature for your specific catalyst (often in the range of 400-600°C).

      • Hold at the regeneration temperature for a specified duration (e.g., 2-4 hours) or until CO₂ evolution (if monitored) ceases.

      • Cool the catalyst bed under an inert gas flow before re-introducing reactants.

Experimental Workflow for TPO Analysis

TPO_Workflow cluster_prep Sample Preparation cluster_analysis TPO Analysis cluster_results Data Interpretation A Collect Deactivated Catalyst Sample B Load Known Weight into TPO Reactor A->B C Purge with Inert Gas (e.g., He, Ar) B->C D Introduce Oxidizing Gas (e.g., 5% O2 in He) C->D E Ramp Temperature at a Controlled Rate D->E F Monitor CO2 Evolution with a Detector (TCD/MS) E->F G Integrate CO2 Peak Area F->G H Quantify Carbon Content G->H Deactivation_Pathways cluster_deactivation Deactivation Mechanisms Active_Catalyst Active Catalyst Coking Coking/ Carbon Deposition Active_Catalyst->Coking High T, Organics Sintering Sintering Active_Catalyst->Sintering High T Poisoning Poisoning Active_Catalyst->Poisoning Impurities, Side Reactions Leaching Leaching Active_Catalyst->Leaching Liquid Phase, Harsh Conditions Deactivated_Catalyst Deactivated Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst Poisoning->Deactivated_Catalyst Leaching->Deactivated_Catalyst

References

Technical Support Center: Process Intensification for Adiponitrile Manufacturing

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Process Intensification of Adiponitrile (ADN) Manufacturing. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of this compound, a critical precursor for nylon 6,6.[1][2] As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to empower your experimental success. This center is structured to address the most common and critical challenges encountered in the primary manufacturing routes for this compound: Butadiene Hydrocyanation, Electrochemical Hydrodimerization of Acrylonitrile, and Adipic Acid Ammoniation.

Section 1: Troubleshooting Guide

This section is dedicated to resolving specific experimental issues you may encounter. Each guide provides a systematic approach to problem-solving, from identifying the symptoms to implementing a validated solution.

Butadiene Hydrocyanation Route

The nickel-catalyzed hydrocyanation of butadiene is a dominant industrial process for this compound synthesis.[3] However, it is not without its challenges, primarily related to catalyst performance and reaction selectivity.

Issue: A noticeable decrease in the conversion of butadiene and/or a drop in the selectivity towards the desired 3-pentenenitrile (3-PN) intermediate is observed over time. This indicates catalyst deactivation.

Root Cause Analysis:

The primary catalyst system often involves a zero-valent nickel complex with phosphite ligands.[4] Deactivation can stem from several factors:

  • Carbon Deposition (Coking): At elevated temperatures, organic species can decompose and deposit on the catalyst's active sites, physically blocking them.

  • Ligand Degradation: The phosphite ligands can be susceptible to hydrolysis or oxidation, leading to a loss of the catalyst's structural integrity and catalytic activity.

  • Poisoning by Impurities: Trace impurities in the feedstock, such as sulfur or oxygen compounds, can irreversibly bind to the nickel center, poisoning the catalyst.

  • Excess Hydrogen Cyanide (HCN): While a reactant, an excess of HCN can lead to the formation of inactive nickel-cyanide complexes, effectively taking the catalyst out of the reaction cycle.[3]

Step-by-Step Troubleshooting and Resolution Protocol:

  • Initial Diagnosis:

    • Monitor Reaction Kinetics: Continuously track the conversion of butadiene and the selectivity to 3-PN and other byproducts like 2-methyl-3-butenenitrile (2M3BN). A gradual decline is a hallmark of deactivation.

    • Analyze Feedstock Purity: Regularly analyze your butadiene and HCN feedstocks for potential poisons using techniques like gas chromatography (GC) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Immediate Corrective Actions:

    • Optimize HCN Feed Rate: If an excess of HCN is suspected, carefully control the molar ratio of HCN to butadiene. A controlled, gradual addition of HCN can prevent the formation of inactive catalyst species.[3]

    • Temperature Control: Ensure precise temperature control of the reactor. Excursions to higher temperatures can accelerate ligand degradation and coking.

  • Catalyst Regeneration Protocol (for deactivation by coking):

    • Solvent Wash: Begin by washing the catalyst with a suitable organic solvent (e.g., toluene) to remove any loosely bound organic residues.

    • Controlled Oxidation: Carefully introduce a stream of air or a mixture of an inert gas with a low concentration of oxygen at a controlled temperature. This will burn off the deposited carbon. The temperature should be high enough to facilitate combustion but low enough to avoid sintering of the nickel particles.

    • Reduction: Following the oxidation step, the catalyst needs to be re-reduced. This is typically done by passing a stream of hydrogen gas over the catalyst at an elevated temperature. This step is crucial to restore the active zero-valent nickel sites.

  • Preventative Measures:

    • Feedstock Purification: Implement a robust purification system for your feedstocks to remove catalyst poisons.

    • Ligand Selection: Consider using more robust, sterically hindered phosphite ligands that are less prone to degradation.

    • Process Optimization: Utilize process simulation and optimization tools to identify the optimal operating conditions that maximize catalyst lifetime.[5]

Electrochemical Hydrodimerization of Acrylonitrile

The electrochemical hydrodimerization of acrylonitrile (AN) to this compound is an attractive green alternative to traditional chemical routes.[6] However, achieving high selectivity and energy efficiency can be challenging.

Issue: The Faradaic efficiency for this compound is low, with significant formation of byproducts such as propionitrile (PN) and 1,3,5-tricyanohexane (trimer).

Root Cause Analysis:

The selectivity of the electrochemical process is highly dependent on the conditions at the cathode-electrolyte interface.[7] Key factors influencing selectivity include:

  • Electrolyte Composition: The type and concentration of supporting electrolytes, particularly quaternary ammonium salts (QAS), play a crucial role.[8] QAS can form a hydrophobic layer on the cathode surface, which favors the dimerization of acrylonitrile radicals over their protonation to propionitrile.[7][8]

  • Current Density: High current densities can lead to a higher rate of hydrogen evolution, a competing reaction that consumes electrons and reduces the efficiency of this compound formation. It can also favor the formation of propionitrile.[8]

  • pH of the Catholyte: The pH of the electrolyte near the cathode can significantly impact the availability of protons. A lower pH can favor the formation of propionitrile.

  • Acrylonitrile Concentration: A low local concentration of acrylonitrile at the electrode surface can lead to a higher rate of hydrogen evolution and the formation of oligomers.[7]

  • Electrode Material: The choice of cathode material is critical. Materials with a high overpotential for hydrogen evolution, such as lead or cadmium, are often used.[9]

Step-by-Step Troubleshooting and Resolution Protocol:

  • Initial Diagnosis:

    • Product Analysis: Utilize analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to quantify the amounts of this compound, propionitrile, and other byproducts in your product stream.

    • Electrochemical Monitoring: Monitor the cell voltage and current density throughout the experiment. A sudden increase in cell voltage at a constant current density could indicate issues with the electrolyte or electrode surface.

  • Systematic Optimization of Electrolyte Composition:

    • Quaternary Ammonium Salts (QAS):

      • Concentration: Systematically vary the concentration of the QAS in your electrolyte. An optimal concentration exists where the surface coverage is maximized without causing excessive mass transport limitations.

      • Alkyl Chain Length: Experiment with QAS having different alkyl chain lengths. Longer chains can create a more effective hydrophobic layer.[7][8]

    • Supporting Electrolyte: The choice of the primary supporting electrolyte (e.g., phosphate salts) and its concentration can also influence the conductivity and pH buffering capacity of the solution.

  • Controlled-Potential vs. Controlled-Current Electrolysis:

    • If using a constant current, consider switching to a controlled-potential electrolysis. This allows for more precise control over the electrode potential, which can help to minimize side reactions.

  • Parameter Adjustment:

    • Current Density: If low selectivity is observed at high current densities, try reducing the current density to favor the dimerization reaction.[8]

    • pH Control: Implement a robust pH control system for the catholyte. Maintaining a neutral to slightly alkaline pH is generally favorable for this compound formation.

    • Acrylonitrile Feed: Ensure a continuous and uniform supply of acrylonitrile to the reactor to maintain a high local concentration at the cathode.

  • Electrode Maintenance:

    • Surface Preparation: Ensure the cathode surface is clean and properly prepared before each experiment. Surface roughness and the presence of impurities can affect the reaction.

    • Material Selection: If persistent issues with low selectivity and high hydrogen evolution are encountered, consider evaluating alternative cathode materials with higher hydrogen overpotentials. Bismuth-modified electrodes have shown promise as a less toxic alternative to lead and cadmium.[9][10]

Adipic Acid Ammoniation Route

The synthesis of this compound from adipic acid and ammonia is a viable alternative, particularly where adipic acid is readily available.[1][2] The main challenges in this process are high energy consumption and managing the reaction equilibrium.[1][11]

Issue: The process requires a large energy input, and the conversion of adipic acid to this compound is incomplete, leading to low yields and difficult separations.

Root Cause Analysis:

  • Endothermic Dehydration: The conversion of adipic acid to this compound involves two dehydration steps, both of which are endothermic and require high temperatures.[12]

  • Equilibrium Limitations: The reactions are reversible, and the removal of water is crucial to drive the equilibrium towards the product side.

  • Heat Integration: Inefficient heat recovery and utilization within the process can lead to significant energy waste.[1][11]

  • Reactor Design: The design of the reactor and the mode of operation (gas-phase vs. liquid-phase) can have a major impact on heat and mass transfer, and thus on energy efficiency and conversion.

Step-by-Step Troubleshooting and Resolution Protocol:

  • Initial Diagnosis:

    • Energy Audit: Conduct a thorough energy audit of your process to identify the major sources of energy consumption.

    • Reaction Analysis: Analyze the reactor outlet stream to determine the conversion of adipic acid and the concentration of intermediates (e.g., adipamide).

  • Process Intensification Strategies:

    • Reactive Distillation: Consider implementing reactive distillation, where the reaction and separation of water occur simultaneously in the same unit. This can significantly improve conversion by continuously removing water and reduce energy consumption.

    • Heat Integration: Employ pinch analysis and heat exchanger network optimization to maximize heat recovery within the process.[11] For instance, the hot product stream can be used to preheat the feed.

    • Heat Pumps: For distillation columns, consider using heat pump technology to recover the latent heat of the overhead vapor and use it to provide heat to the reboiler, which can drastically reduce the external energy input.[1][11]

  • Catalyst and Reaction Condition Optimization:

    • Catalyst Selection: While often carried out non-catalytically at high temperatures, the use of a dehydration catalyst can allow for lower operating temperatures, saving energy.

    • Temperature and Pressure: Systematically optimize the reaction temperature and pressure. While higher temperatures favor the endothermic reaction, they also increase energy costs and can lead to side reactions.

    • Ammonia Feed: Optimize the molar ratio of ammonia to adipic acid. An excess of ammonia can help to shift the equilibrium towards the products.

  • Reactor Design and Operation:

    • Gas-Phase vs. Liquid-Phase: Evaluate the trade-offs between gas-phase and liquid-phase operation. Gas-phase reactions often require higher temperatures but can have better mass transfer characteristics.[2]

    • Flow Configuration: In a continuous process, the flow configuration (e.g., co-current vs. counter-current) of the reactants can impact the reaction performance.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions related to the process intensification of this compound manufacturing.

Q1: What are the most common impurities in this compound, and how can they be removed?

A1: The types of impurities in this compound often depend on the manufacturing route.

  • From Adipic Acid Ammoniation: A common impurity is 2-cyanocyclopenten-1-ylamine, which has a boiling point very close to that of this compound, making separation by simple distillation difficult.[13]

  • From Butadiene Hydrocyanation: Byproducts such as 2-methyl-3-butenenitrile (2M3BN) and other isomers can be present if the isomerization and second hydrocyanation steps are not complete.

  • General Impurities: Other potential impurities can include residual reactants, solvents, and products of side reactions.

Mitigation and Purification:

  • Fractional Distillation: High-efficiency fractional distillation is the primary method for purifying this compound. However, for impurities with close boiling points, this can be challenging and energy-intensive.[13]

  • Chemical Treatment: For specific impurities like 2-cyanocyclopenten-1-ylamine, a chemical treatment approach can be used. This involves reacting the impure this compound with a primary or secondary amine. The amine reacts with the impurity to form a higher-boiling-point compound, which can then be more easily separated from this compound by distillation.[13]

  • Upstream Process Control: The most effective way to manage impurities is to prevent their formation in the first place through tight control of reaction conditions and feedstock purity.

Q2: How can I monitor the progress of my this compound synthesis reaction in real-time?

A2: Real-time monitoring is crucial for process control and optimization. Several analytical techniques can be employed:

  • Gas Chromatography (GC): GC is a powerful technique for separating and quantifying the volatile components in your reaction mixture, including reactants, intermediates, products, and byproducts. It is widely used for monitoring the hydrocyanation of butadiene and the analysis of acrylonitrile.

  • High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing less volatile compounds and can be used to monitor the conversion of adipic acid and the formation of this compound.

  • Infrared (IR) Spectroscopy: In-situ IR spectroscopy can be used to monitor the concentration of key functional groups in the reaction mixture, providing real-time information on the progress of the reaction.

  • Mass Spectrometry (MS): When coupled with GC or HPLC (GC-MS or LC-MS), mass spectrometry can provide detailed structural information about the components in your reaction mixture, aiding in the identification of unknown impurities and byproducts.

The choice of technique will depend on the specific manufacturing process and the compounds you need to monitor.

Q3: What are the key safety considerations when working with the raw materials for this compound synthesis?

A3: Safety is paramount in any chemical synthesis, and the raw materials for this compound production present specific hazards.

  • Hydrogen Cyanide (HCN): Used in the butadiene hydrocyanation route, HCN is an extremely toxic and flammable gas. It is essential to work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. A cyanide antidote kit should be readily available, and personnel should be trained in its use.

  • Acrylonitrile: This is a flammable and toxic liquid used in the electrochemical hydrodimerization process. It is a suspected carcinogen and should be handled with care in a fume hood.

  • Ammonia: Used in the adipic acid ammoniation route, ammonia is a corrosive and toxic gas. It should be handled in a well-ventilated area, and appropriate respiratory protection should be used.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for all chemicals before use. Ensure that proper engineering controls (e.g., fume hoods, ventilation) are in place and that appropriate PPE is worn. Develop and follow standard operating procedures (SOPs) for all experimental work.

Q4: Can process modeling and simulation help in intensifying my this compound manufacturing process?

A4: Absolutely. Process modeling and simulation are powerful tools for process intensification.

  • Optimization: Simulation software like Aspen Plus can be used to model the entire manufacturing process, from reaction to separation. This allows for the optimization of operating parameters (e.g., temperature, pressure, feed ratios) to maximize yield, minimize energy consumption, and improve catalyst lifetime without the need for extensive and costly experimentation.[1][11]

  • Process Design and Retrofitting: Simulation can be used to design new, more efficient processes or to identify bottlenecks and opportunities for improvement in existing processes. For example, it can be used to evaluate the feasibility of implementing technologies like reactive distillation or heat integration.

  • Economic Analysis: Process simulation can also be used to perform economic evaluations of different process configurations, helping to identify the most cost-effective manufacturing route.[5]

By leveraging process modeling and simulation, you can accelerate the development and intensification of your this compound manufacturing process, leading to a more efficient, sustainable, and profitable operation.

Section 3: Visualizations and Data

Experimental Workflow and Data Tables

troubleshooting_workflow start Low this compound Selectivity Observed diagnosis Step 1: Initial Diagnosis start->diagnosis analysis Analyze Product Distribution (GC/HPLC) Monitor Cell Voltage & Current diagnosis->analysis electrolyte_opt Step 2: Electrolyte Optimization analysis->electrolyte_opt qas_conc Vary QAS Concentration electrolyte_opt->qas_conc qas_type Test Different QAS Types electrolyte_opt->qas_type support_electrolyte Adjust Supporting Electrolyte electrolyte_opt->support_electrolyte param_adj Step 3: Parameter Adjustment qas_conc->param_adj qas_type->param_adj support_electrolyte->param_adj current_density Reduce Current Density param_adj->current_density ph_control Implement pH Control param_adj->ph_control an_feed Optimize Acrylonitrile Feed Rate param_adj->an_feed electrode_maint Step 4: Electrode Maintenance current_density->electrode_maint ph_control->electrode_maint an_feed->electrode_maint surface_prep Clean & Prepare Cathode Surface electrode_maint->surface_prep material_eval Evaluate Alternative Cathode Materials electrode_maint->material_eval resolution Improved this compound Selectivity surface_prep->resolution material_eval->resolution

References

Validation & Comparative

A Comparative Analysis of Industrial Adiponitrile Production Methods

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Precursor for High-Performance Polymers

Adiponitrile (ADN), an organic compound with the formula (CH₂)₄(CN)₂, is a colorless, viscous dinitrile that serves as a critical intermediate in the chemical industry.[1] Its primary application lies in the production of hexamethylenediamine (HMDA), a key monomer for the synthesis of Nylon 6,6.[2] This high-performance polymer is extensively used in automotive components, textiles, carpets, and various engineering plastics due to its exceptional strength, heat resistance, and durability.[3][4] Given the significant industrial demand, with an annual global production of approximately 1.5 million metric tons, the efficiency, cost-effectiveness, and environmental impact of this compound production methods are of paramount importance.[1]

This guide provides a detailed comparative analysis of the principal industrial methods for this compound synthesis, offering insights into the underlying chemistry, process efficiencies, and environmental considerations. The discussion will encompass both historical and current dominant technologies, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this vital chemical's manufacturing landscape.

Dominant Industrial Production Routes

The commercial production of this compound is dominated by two primary methods: the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.[3][5] Several other routes, including the ammoniation of adipic acid and processes starting from furfural, have been developed and implemented to varying extents.[1][2]

Hydrocyanation of 1,3-Butadiene

The most prevalent method for this compound production is the nickel-catalyzed hydrocyanation of 1,3-butadiene, a process pioneered by DuPont.[1][6] This thermochemical route is an energy-intensive process that involves the addition of two molecules of hydrogen cyanide (HCN) to butadiene.[5]

Process Chemistry and Workflow

The overall reaction is as follows: CH₂=CHCH=CH₂ + 2 HCN → NC(CH₂)₄CN[1]

This process is typically carried out in three main stages:

  • Primary Hydrocyanation: Butadiene reacts with HCN in the presence of a zero-valent nickel-phosphite catalyst, such as Ni[P(OAr)₃]₄, to produce a mixture of pentenenitrile isomers, primarily 3-pentenenitrile (3PN) and 2-methyl-3-butenenitrile (2M3BN).[7][8] This step is conducted at temperatures between 80-130°C and pressures of 5-20 bar.[7]

  • Isomerization: The branched and less desired 2M3BN is isomerized to the linear 3PN. This is a crucial step to maximize the yield of the final product. The same nickel catalyst, often with the addition of a Lewis acid co-catalyst like zinc chloride (ZnCl₂), is used under milder conditions (60-120°C, 1-10 bar).[7][8]

  • Secondary Hydrocyanation: The resulting 3-pentenenitrile undergoes a second hydrocyanation step, again catalyzed by a nickel complex and promoted by a Lewis acid (e.g., aluminum trichloride, AlCl₃), to form this compound.[7][8] This anti-Markovnikov addition is highly selective towards the linear dinitrile.[1]

G cluster_0 Primary Hydrocyanation cluster_1 Isomerization cluster_2 Secondary Hydrocyanation Butadiene 1,3-Butadiene P1 Pentenenitrile Isomers (3PN & 2M3BN) Butadiene->P1 Ni(0) Catalyst HCN1 HCN HCN1->P1 P2 3-Pentenenitrile (3PN) P1->P2 Ni(0) Catalyst + Lewis Acid ADN This compound (ADN) P2->ADN Ni(0) Catalyst + Lewis Acid HCN2 HCN HCN2->ADN

Advantages and Disadvantages:

The hydrocyanation of butadiene is favored for its high overall yield, which can reach 97-99%.[7] The process also demonstrates high selectivity, and the final product purity after distillation can exceed 99.5%.[7] However, the primary drawback is the use of highly toxic hydrogen cyanide, which poses significant safety and environmental risks.[5][9] The process is also energy-intensive due to the required temperatures and pressures.[5][10]

Electrochemical Hydrodimerization of Acrylonitrile

The electrochemical hydrodimerization of acrylonitrile (EHD-AN) is the second major industrial route to this compound, a process originally developed by Monsanto.[1][11] This method is considered a greener alternative to the hydrocyanation route as it uses water-based electrolytes and can be powered by renewable electricity sources.[5][12]

Process Chemistry and Workflow

The net reaction involves the reductive dimerization of two molecules of acrylonitrile at the cathode: 2 CH₂=CHCN + 2H⁺ + 2e⁻ → NC(CH₂)₄CN[1]

At the anode, the corresponding oxidation reaction is typically the oxygen evolution reaction: H₂O → ½ O₂ + 2H⁺ + 2e⁻[11]

The process generally involves an electrolytic cell where an aqueous solution containing acrylonitrile and a supporting electrolyte, often a quaternary ammonium salt, is subjected to an electric current.[11] The acrylonitrile, which is sparingly soluble in water, forms an emulsion.[11] The quaternary ammonium salts are crucial as they help to increase the concentration of acrylonitrile at the cathode surface and suppress the formation of byproducts like propionitrile.[5][11]

G cluster_cathode Cathode cluster_anode Anode AN_in Acrylonitrile (AN) Reaction_Cathode 2AN + 2H⁺ + 2e⁻ → ADN AN_in->Reaction_Cathode H_in Protons (H⁺) H_in->Reaction_Cathode e_in Electrons (e⁻) e_in->Reaction_Cathode ADN_out This compound (ADN) Reaction_Cathode->ADN_out H2O_in Water (H₂O) Reaction_Anode H₂O → ½O₂ + 2H⁺ + 2e⁻ H2O_in->Reaction_Anode O2_out Oxygen (O₂) H_out Protons (H⁺) H_out->H_in Electrolyte e_out Electrons (e⁻) e_out->e_in External Circuit Reaction_Anode->O2_out Reaction_Anode->H_out Reaction_Anode->e_out

Advantages and Disadvantages:

The primary advantage of the EHD-AN process is its avoidance of highly toxic hydrogen cyanide.[13] It also offers the potential for direct integration with renewable energy sources, thereby reducing the carbon footprint of production.[5][10] However, the process faces challenges with lower energy conversion efficiency and selectivity compared to the hydrocyanation route.[5] The formation of byproducts such as propionitrile and the polymer polyacrylonitrile can reduce the overall yield.[3] Recent research has focused on improving selectivity through methods like pulsed electrolysis and machine learning to optimize reaction conditions, with selectivities as high as 83% being achieved.[14][15]

Dehydrative Amination of Adipic Acid

This compound can also be produced from adipic acid through a process of dehydration of the corresponding diamide.[1] While less common than the two primary methods, it remains a viable industrial process.[3][16]

Process Chemistry and Workflow

The process typically involves reacting adipic acid with ammonia in either a liquid or gas phase.[2][17]

  • Liquid-Phase Process: Molten adipic acid is reacted with ammonia at temperatures of 200-300°C in the presence of a catalyst like phosphoric acid.[2][17]

  • Gas-Phase Process: Vaporized adipic acid and ammonia are passed over a dehydration catalyst (e.g., boron phosphate) in a fluidized bed reactor at higher temperatures (300-450°C).[17][18] The gas-phase method can achieve yields of 92-96%.[2]

Advantages and Disadvantages:

This method avoids the use of hydrogen cyanide. The adipic acid ammoniation method is noted for its simplified process and high product yield.[19] However, the gas-phase process can suffer from the decomposition of adipic acid at high temperatures, leading to the formation of byproducts like cyclopentanone and limiting selectivity.[17][18] The liquid-phase process, while older, tends to produce a lower quality product.[2] Energy consumption for vaporization in the gas-phase process is also a significant factor.[19]

Historical and Emerging Methods

From Furfural: Early industrial methods for this compound synthesis started from furfural, a biomass-derived chemical.[1] This route involves several steps, including the conversion of furfural to tetrahydrofuran, which is then converted to this compound.[20] While historically significant, this method is not currently a major industrial process. However, with the growing interest in bio-based chemicals, routes from biomass-derived feedstocks are being re-evaluated.[21]

From Butadiene via Chlorination: An older, indirect hydrocyanation method involved the chlorination of butadiene to produce 1,4-dichloro-2-butene.[1][17] This intermediate was then reacted with sodium cyanide to form 3-hexenedinitrile, which was subsequently hydrogenated to this compound.[1] This multi-step process had lower selectivity and generated significant waste, leading to its replacement by the direct hydrocyanation method.[7]

Comparative Performance Analysis

FeatureHydrocyanation of ButadieneElectrochemical Hydrodimerization of AcrylonitrileDehydrative Amination of Adipic Acid
Primary Feedstocks 1,3-Butadiene, Hydrogen CyanideAcrylonitrile, Water, ElectricityAdipic Acid, Ammonia
Overall Yield 97-99%[7]Variable, can be improved to ~83% selectivity[15]92-96% (Gas-phase)[2]
Operating Temperature 80-130°C[7]Typically near ambient200-450°C[2][17]
Operating Pressure 1-20 bar[7]AtmosphericAtmospheric to moderate
Key Advantages High yield and selectivityAvoids HCN, can use renewable energyAvoids HCN
Key Disadvantages Use of highly toxic HCN, energy-intensive[5][9]Lower energy efficiency and selectivity, byproduct formation[3][5]High temperatures, potential for byproduct formation, energy-intensive[17][18][19]
Environmental Impact Significant safety and environmental risks due to HCNGreener alternative, potential for low carbon footprintLower toxicity of reactants, but energy-intensive

Experimental Protocol: Representative Laboratory-Scale Hydrocyanation

The following protocol is a generalized representation of a laboratory-scale experiment for the hydrocyanation of an alkene, illustrating the key steps and considerations. Note: This is for informational purposes only and should not be attempted without proper safety training and equipment, given the extreme toxicity of hydrogen cyanide.

Objective: To synthesize a nitrile from an alkene via nickel-catalyzed hydrocyanation.

Materials:

  • Alkene (e.g., 1-octene as a model substrate)

  • Anhydrous toluene (solvent)

  • Nickel(0) catalyst precursor (e.g., Ni(COD)₂)

  • Phosphite ligand (e.g., triphenyl phosphite)

  • Hydrogen cyanide (or a cyanide source like acetone cyanohydrin with a catalyst)

  • Inert gas (Nitrogen or Argon)

  • Standard Schlenk line and glassware

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with the nickel(0) precursor and the phosphite ligand in anhydrous toluene. The mixture is stirred until a homogeneous solution of the active catalyst is formed.

  • Reaction Setup: The flask containing the catalyst solution is attached to a Schlenk line under an inert atmosphere. The alkene substrate is then added via syringe.

  • Hydrocyanation: The hydrogen cyanide is carefully added to the reaction mixture at a controlled rate, often at a reduced temperature to manage the exothermicity of the reaction.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the conversion of the alkene and the selectivity to the nitrile product.

  • Workup and Purification: Once the reaction is complete, the catalyst is deactivated and removed. The reaction mixture is then subjected to an appropriate workup procedure, followed by purification of the nitrile product, typically by distillation or column chromatography.

Conclusion

The industrial production of this compound is a mature field dominated by the highly efficient but hazardous hydrocyanation of butadiene. The electrochemical hydrodimerization of acrylonitrile presents a compelling greener alternative, although further improvements in efficiency and selectivity are needed for it to fully displace the incumbent technology. The dehydrative amination of adipic acid offers another route that avoids the use of hydrogen cyanide but comes with its own challenges related to energy consumption and byproduct formation.

For researchers and professionals in chemical synthesis and development, understanding the nuances of these processes is crucial. The choice of production method involves a complex interplay of factors including feedstock availability, energy costs, capital investment, and increasingly, environmental and safety regulations.[10] Future innovations will likely focus on developing more sustainable and cost-effective catalytic systems, exploring bio-based feedstocks, and further optimizing electrochemical processes to reduce the environmental footprint of this essential industrial chemical.[4][10]

References

A Comparative Guide to Nitrile Electrolyte Additives: Adiponitrile vs. Succinonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of higher energy density and longer cycle life for lithium-ion batteries, particularly those operating at high voltages, the electrolyte has emerged as a critical bottleneck. Standard carbonate-based electrolytes suffer from oxidative decomposition at potentials above 4.2 V vs. Li/Li⁺, leading to capacity fade and safety concerns. Nitrile-based compounds have been identified as highly effective electrolyte additives that mitigate these issues by forming a protective layer on the cathode surface.

This guide provides a deep, evidence-based comparison between two of the most prominent dinitrile additives: Adiponitrile (ADN) and Succinonitrile (SN) . We will delve into their fundamental physicochemical properties, analyze their comparative performance based on experimental data, elucidate their mechanisms of action, and provide standardized protocols for their evaluation.

Physicochemical Properties: A Tale of Two Dinitriles

The performance of an additive is intrinsically linked to its molecular structure and physical properties. ADN and SN share the same functional nitrile groups (-C≡N) but differ in the length of the aliphatic chain separating them. This seemingly small difference has significant implications for their physical state, viscosity, and electrochemical behavior.

PropertySuccinonitrile (SN)This compound (ADN)Significance for Battery Performance
Chemical Formula NC(CH₂)₂CNNC(CH₂)₄CNThe longer alkyl chain in ADN increases its molecular weight and viscosity.
Molecular Weight 80.09 g/mol 108.14 g/mol Affects concentration calculations and diffusion kinetics.
Melting Point 57 °C2.3 °CADN's lower melting point provides a wider liquid range for low-temperature battery operation compared to SN, which is a waxy solid at room temperature.
Boiling Point 267 °C295 °CBoth have high boiling points, contributing to the thermal stability of the electrolyte.
Viscosity High (as a solid)~9.1 cP @ 20°CADN's relatively high viscosity can slightly impede ion transport, often necessitating co-solvents.
Solubility Soluble in water (13 g/100ml ) and polar organic solvents.Fairly soluble in water and polar organic solvents.Good solubility in carbonate solvents is essential for their function as additives.

The most striking difference is the melting point. ADN is a liquid over a broad temperature range relevant to battery operation, whereas SN is a solid. This makes ADN easier to incorporate into liquid electrolytes but also highlights SN's potential application as a plasticizer in solid-state or gel-polymer electrolytes.

Performance Comparison: The Experimental Evidence

Both ADN and SN have demonstrated a remarkable ability to enhance the performance of high-voltage lithium-ion batteries. Their primary function is to form a stable Cathode Electrolyte Interphase (CEI) that suppresses the decomposition of the main electrolyte solvents.

Electrochemical Stability Window (ESW)

A wider ESW is the primary motivation for using these additives. Nitriles are known for their exceptional resistance to oxidation due to the strong C≡N triple bond.

  • This compound (ADN): Electrolytes containing ADN have shown an impressively wide electrochemical window, with oxidative stability reaching up to 6.0 V vs. Li/Li⁺ . This makes it a prime candidate for 5V-class cathode materials.

  • Succinonitrile (SN): Similarly, SN is highly effective at pushing the oxidative stability limit. The addition of SN to carbonate electrolytes can increase the oxidation potential to approximately 6.1 V vs. Li/Li⁺ .

Both additives provide a significant improvement over standard carbonate electrolytes, enabling the stable operation of high-voltage cathodes like LiNi₀.₅Mn₁.₅O₄ (LNMO) and high-nickel NCMs (LiNiₓCoᵧMnzO₂).

Cycling Stability and Capacity Retention

The true test of an additive is its ability to maintain battery capacity over hundreds of cycles. The stable CEI formed by nitriles prevents the continuous degradation of the electrolyte and cathode surface.

Additive (Concentration)Cathode MaterialAnode MaterialVoltage Window (V)C-RateCyclesBaseline Capacity Retention (%)Additive Capacity Retention (%)Reference
This compound (1 wt%) LiNi₀.₅Mn₁.₅O₄Lithium3.5 - 5.01C15069.984.4
Succinonitrile (0.5 wt%) LiNi₀.₅Co₀.₂Mn₀.₃O₂Graphite2.75 - 4.41C12067.9684.0

As the data shows, both additives provide a substantial improvement in capacity retention. A small addition of just 0.5-1.0 wt% can boost retention by over 14-16 percentage points, a significant gain for battery longevity.

Ionic Conductivity

While additives are used in small concentrations, their impact on the electrolyte's overall ionic conductivity must be considered.

  • This compound (ADN): Due to its higher viscosity, high concentrations of ADN can slightly decrease ionic conductivity. However, in typical additive amounts (<5 wt%), the effect is minimal. An electrolyte of 1M LiTFSI in a 1:1 mixture of Ethylene Carbonate (EC) and ADN yielded a respectable ionic conductivity of 3.4 mS/cm .

  • Succinonitrile (SN): SN has been shown to significantly enhance ionic conductivity, particularly in polymer and mixed-liquid systems. In one study, adding 5 wt% SN to a mixed organic/ionic liquid electrolyte increased the room temperature conductivity from ~14 mS/cm to ~26 mS/cm . This is attributed to SN's high polarity, which aids in lithium salt dissociation.

Thermal Stability and Safety

Improving thermal stability is a critical step toward safer batteries. Nitrile additives contribute positively by modifying the interfacial reactions that can lead to thermal runaway.

  • This compound (ADN): DSC analysis of EC:ADN mixtures shows excellent thermal stability with no significant exothermic peaks observed between -100 and 150°C, outperforming many standard carbonate-based electrolytes.

  • Succinonitrile (SN): SN is particularly well-regarded for its ability to enhance thermal safety. Studies using Differential Scanning Calorimetry (DSC) show that SN additives increase the onset temperature of exothermic reactions and reduce the total heat generated during thermal runaway events. This is attributed to the formation of a stable, passivating CEI that limits reactions between the charged cathode and the electrolyte at elevated temperatures.

Mechanism of Action: The Science of Protection

The superior performance of nitrile additives is not magic; it is rooted in fundamental electrochemistry. The consensus mechanism is that both ADN and SN are preferentially oxidized on the cathode surface at a potential lower than that of the carbonate solvents (EC, DMC, EMC).

G EC EC Decomp Decomp EC->Decomp Higher Oxidation Potential Cathode Cathode Gas Gas Decomp->Gas Nitrile Nitrile CEI CEI Nitrile->CEI Lower Oxidation Potential (Preferential Reaction) CEI->Decomp Blocks Further Decomposition Stable Stable CEI->Stable

This process involves the nitrile groups and leads to the formation of a thin, stable, and electronically insulating but ionically conducting CEI. This protective layer acts as a physical barrier, preventing the bulk carbonate solvents from reaching the highly oxidative cathode surface. The CEI formed from nitriles often contains inorganic species like LiF and nitrogen-containing polymers, which contribute to its stability.

A key consideration is anode compatibility . Aliphatic nitriles are susceptible to reduction on graphite anodes. ADN, in particular, has been shown to be incompatible with graphite when used as a primary solvent. However, when used as an additive in an EC-containing electrolyte, the EC reductively decomposes first to form a stable Solid Electrolyte Interphase (SEI), which then protects the ADN from reduction. This synergy is crucial for the successful application of ADN in full cells.

Standardized Experimental Protocols

To ensure the accurate and reproducible evaluation of ADN, SN, or any novel additive, standardized testing protocols are paramount.

Protocol for Electrochemical Stability Window (ESW) Measurement

Objective: To determine the oxidative stability limit of the electrolyte. Technique: Linear Sweep Voltammetry (LSV)

Methodology:

  • Cell Assembly: Assemble a three-electrode cell (e.g., coin cell or Swagelok-type) in an argon-filled glovebox.

    • Working Electrode (WE): An inert electrode, such as platinum (Pt) or glassy carbon.

    • Reference Electrode (RE): Lithium metal foil.

    • Counter Electrode (CE): Lithium metal foil.

    • Separator: Glass fiber or polypropylene separator.

    • Electrolyte: The baseline electrolyte (e.g., 1.2 M LiPF₆ in EC:EMC 3:7 w/w) with and without the nitrile additive at the desired concentration.

  • Rest Period: Allow the cell to rest for at least 4 hours to ensure complete wetting of the separator and stabilization of the open-circuit voltage (OCV).

  • LSV Measurement:

    • Connect the cell to a potentiostat.

    • Apply a linear potential sweep from the OCV to a high potential (e.g., 6.0 V vs. Li/Li⁺).

    • Scan Rate: A slow scan rate, typically 0.1 mV/s to 1.0 mV/s , is used to minimize capacitive currents and obtain a response closer to the steady state.

  • Data Analysis: Plot the current response versus the applied potential. The potential at which a sharp, sustained increase in current occurs is defined as the oxidative stability limit. A current density cutoff (e.g., 0.01 mA/cm²) can be used for a quantitative definition.

G

Protocol for Ionic Conductivity Measurement

Objective: To measure the bulk ionic conductivity of the electrolyte. Technique: Electrochemical Impedance Spectroscopy (EIS)

Methodology:

  • Cell Assembly: Assemble a symmetric cell using two blocking electrodes (e.g., stainless steel or gold) of a known area (A), separated by a separator of known thickness (L) soaked in the electrolyte.

  • Temperature Control: Place the cell in a temperature-controlled chamber and allow it to equilibrate at the desired temperature (e.g., 25°C).

  • EIS Measurement:

    • Connect the cell to a potentiostat with an EIS module.

    • Apply a small AC voltage perturbation (e.g., 5-10 mV ) over a wide frequency range (e.g., 1 MHz down to 1 Hz ).

  • Data Analysis:

    • Plot the impedance data on a Nyquist plot (-Z'' vs. Z').

    • The high-frequency intercept on the real axis (Z') corresponds to the bulk resistance (R) of the electrolyte.

    • Calculate the ionic conductivity (σ) using the formula: σ = L / (R * A) .

Protocol for Full-Cell Cycle Life Evaluation

Objective: To assess the long-term cycling performance enhancement provided by the additive. Technique: Galvanostatic Cycling

Methodology:

  • Cell Assembly: Assemble full cells (e.g., 2032-type coin cells) using the target cathode (e.g., NCM811) and anode (e.g., graphite) with the baseline and additive-containing electrolytes.

  • Formation Cycles: Perform 2-3 initial slow-rate cycles (e.g., C/10) to form a stable SEI and CEI.

  • Performance Characterization:

    • Cycle the cells at a moderate rate (e.g., C/3) and a high rate (e.g., 1C) between the specified voltage limits for hundreds of cycles.

    • Periodically conduct a slow-rate (C/10) cycle every 50-100 cycles to check the "true" capacity.

    • Monitor capacity retention (discharge capacity at cycle 'n' / initial discharge capacity) and Coulombic efficiency (discharge capacity / charge capacity) for each cycle.

  • Post-Mortem Analysis: After cycling, disassemble the cells inside a glovebox to analyze the electrodes using techniques like SEM (for morphology), XPS (for surface chemistry of SEI/CEI), and ICP-MS (to measure dissolved transition metals in the electrolyte).

Conclusion and Outlook

Both this compound and Succinonitrile are exceptionally effective high-voltage electrolyte additives. The choice between them may depend on the specific application and operating conditions.

  • This compound (ADN) is an excellent choice for liquid electrolytes intended for a wide operational temperature range, including sub-ambient temperatures, due to its low melting point. Its synergy with EC for forming a stable SEI on graphite anodes is well-established, making it a robust option for conventional Li-ion cell configurations.

  • Succinonitrile (SN) , being a solid at room temperature, shows particular promise as a plasticizing additive in solid-state and gel-polymer electrolytes where it can significantly boost ionic conductivity. Its demonstrated ability to improve thermal stability makes it highly attractive for applications where safety is the paramount concern.

The underlying principle for both is the formation of a protective cathode interphase via preferential oxidation. Future research will likely focus on multifunctional nitrile additives that can passivate both the anode and cathode, further pushing the boundaries of battery performance and safety. The standardized evaluation protocols outlined here provide a critical framework for researchers to validate these next-generation electrolyte systems.

A Senior Application Scientist’s Guide to the Performance of Adiponitrile and Other Aliphatic Dinitriles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides an in-depth performance comparison of adiponitrile (ADN) against other key aliphatic dinitriles, such as succinonitrile (SN) and glutaronitrile (GN). Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple data sheets to explore the causal relationships behind performance differences. We will examine chemical reactivity, particularly in catalytic hydrogenation, and delve into the burgeoning field of high-performance electrolytes for energy storage. All claims are supported by experimental data, detailed protocols, and authoritative references to ensure scientific integrity.

Introduction: The Aliphatic Dinitrile Family

Aliphatic dinitriles are a class of organic compounds featuring two cyano (-C≡N) groups connected by a hydrocarbon chain, with the general formula NC-(CH₂)n-CN. The length of this alkyl chain (n) is a critical determinant of the molecule's physical properties, chemical reactivity, and ultimate application. While numerous dinitriles exist, this compound (n=4) has long been the industrial cornerstone, primarily due to its role as a precursor to Nylon 6,6.[1][2] However, the unique electrochemical properties of shorter-chain dinitriles like succinonitrile (n=2) and glutaronitrile (n=3) have made them subjects of intense research, particularly in the development of next-generation energy storage systems.[3][4] This guide will dissect these performance differences to provide a clear, application-oriented comparison.

This compound (ADN): The Industrial Workhorse for Polyamides

This compound's global market is valued in the billions of dollars, a testament to its indispensable role in the polymer industry.[5] Approximately 90% of all ADN produced is used as a chemical intermediate to manufacture hexamethylenediamine (HMDA), which, when combined with adipic acid, forms the robust and versatile polymer Nylon 6,6.[1]

Performance Metric 1: Catalytic Hydrogenation to Diamines

The single most important performance characteristic of ADN in its primary application is the efficiency of its conversion to HMDA. This is achieved through catalytic hydrogenation, a process that has been extensively optimized.

  • Causality of Experimental Choices: The goal of industrial ADN hydrogenation is to achieve near-quantitative conversion to HMDA while minimizing side reactions that can produce impurities. The choice of catalyst (e.g., Raney Nickel or Cobalt), solvent, hydrogen pressure, and temperature are all critical levers. For instance, ammonia is often used in the reaction to suppress the formation of secondary and tertiary amines.[6] However, recent research has focused on alkali-free conditions to reduce corrosion and environmental impact.[7]

  • Experimental Data: Studies using Raney Ni catalysts have demonstrated the possibility of achieving a 100% yield of HMDA from ADN under optimized conditions (e.g., 100 °C, 8 MPa H₂ pressure, and a specific ADN/catalyst ratio).[8][9][10] Raney Co catalysts also show high efficacy, achieving yields up to 97% under similar conditions.[8] The reaction proceeds via a 6-aminohexanenitrile (AHN) intermediate.[9][11] The high efficiency of this conversion is a key reason for ADN's industrial dominance; it provides a direct and high-yield pathway to a critical polyamide monomer.

The general pathway from dinitrile to polyamide is a foundational concept in polymer chemistry.

G Dinitrile Dinitrile NC-(CH₂)n-CN H2_Catalyst H₂ / Catalyst (e.g., Raney Ni) Dinitrile->H2_Catalyst Diamine Diamine H₂N-(CH₂)n+2-NH₂ H2_Catalyst->Diamine Hydrogenation Polyamide Polyamide (Nylon) [-NH-(CH₂)n+2-NH-CO-(CH₂)m-CO-]x Diamine->Polyamide Polycondensation Dicarboxylic_Acid Dicarboxylic Acid HOOC-(CH₂)m-COOH Dicarboxylic_Acid->Polyamide Water H₂O Polyamide->Water Byproduct

Caption: General synthesis pathway from a dinitrile to a polyamide.

Comparative Performance in Emerging Applications: Energy Storage

While ADN is optimized for chemical synthesis, shorter-chain dinitriles are demonstrating superior performance in electrochemical applications, specifically as solvents or additives in high-voltage lithium-ion batteries.[3] Their high anodic stability, good thermal properties, and high dielectric constants make them promising alternatives to traditional carbonate-based electrolytes.[3][4]

Performance Metric 2: Electrochemical Stability & Ionic Conductivity
  • Causality of Experimental Choices: The ideal battery electrolyte must have a wide electrochemical stability window (ESW) to avoid decomposition at the high voltages required by modern cathodes (e.g., LiCoO₂ or LiNi₀.₅Mn₁.₅O₄).[12][13] It must also efficiently dissolve lithium salts and facilitate Li⁺ ion transport, which is measured by ionic conductivity. Dinitriles are investigated because the strong electron-withdrawing nature of their cyano groups imparts high oxidative stability.[14]

  • Experimental Data & Analysis:

    • This compound (ADN, n=4): ADN-based electrolytes can exhibit an impressive ESW of up to 7 V vs. Li/Li⁺ when used as a single solvent.[15][16] However, its longer, more flexible alkyl chain leads to higher viscosity and lower ionic conductivity compared to its shorter-chain counterparts.[4][15] Furthermore, ADN does not form a stable solid-electrolyte interphase (SEI) on graphite anodes, necessitating the use of co-solvents like ethylene carbonate (EC) or additives.[14][16]

    • Glutaronitrile (GN, n=3): GN also shows excellent anodic stability of over 6 V vs. Li/Li⁺.[4] Its lower viscosity compared to ADN results in higher ionic conductivities, reaching 5 mS·cm⁻¹ in some formulations.[4] Recent studies have shown that a single-solvent GN electrolyte with a triple-salt formulation can enable stable cycling of high-voltage cathodes for over 500 cycles.[17]

    • Succinonitrile (SN, n=2): SN is most commonly used as an additive rather than a bulk solvent due to its high melting point (57 °C).[18] Even in small quantities (e.g., 0.5-5 wt%), SN has a profound impact. It can significantly enhance ionic conductivity; one study reported an increase from ~14 mS·cm⁻¹ to ~26 mS·cm⁻¹ with the addition of 5 wt% SN.[19][20][21] It also participates in the formation of a stable, protective cathode interphase, improving capacity retention in high-voltage cells from 68% to 84% over 120 cycles in one experiment.[12][22][23]

Data Summary: Physicochemical and Electrochemical Properties
PropertySuccinonitrile (SN)Glutaronitrile (GN)This compound (ADN)Carbonate Solvent (EC/DMC)
Formula NC(CH₂)₂CNNC(CH₂)₃CNNC(CH₂)₄CNC₃H₄O₃ / C₃H₆O₃
Molar Mass ( g/mol ) 80.09[18]94.11108.14[2]88.06 / 90.08
Melting Point (°C) 57[18]-291 - 3[2][24]35 (EC) / 3 (DMC)[15]
Boiling Point (°C) 266[18]287[4]295[2]244 (EC) / 90 (DMC)[15]
Anodic Stability (V vs Li/Li⁺) ~6.1 (as additive)[22]> 6.0[4]~7.0 (single solvent)[15][16]~4.2 - 4.5
Ionic Conductivity (mS·cm⁻¹) Enhances significantly[19][20]~5.0 (in mixture)[4]Lower than SN/GN[15]~10-12
Primary Role Additive[22]Co-Solvent / Solvent[4][17]Co-Solvent[15]Solvent

Note: Values are representative and can vary based on the specific electrolyte formulation (salt, co-solvents, etc.).

Comparative Toxicology and Safety

For any laboratory or industrial application, a thorough understanding of a chemical's toxicology is paramount.

  • Mechanism of Toxicity: The primary toxicological concern for aliphatic dinitriles is their potential to metabolically release cyanide.[25][26] Cyanide inhibits cytochrome c oxidase, a critical enzyme in cellular respiration.[25] This shared mechanism means that exposure to multiple nitriles could have cumulative effects.[25]

  • Structural Differences: While the toxicological profiles are broadly similar, differences exist.[27] Toxicity can vary with the length of the alkyl chain and the presence of unsaturation.[26] It is crucial to treat all dinitriles with appropriate care, using engineering controls (fume hoods) and personal protective equipment to minimize exposure via inhalation, ingestion, or skin absorption.[28]

Experimental Protocol: Electrochemical Evaluation of Dinitrile Additives

This protocol describes a standardized workflow for testing the effect of a dinitrile, such as succinonitrile (SN), as an electrolyte additive on the performance of a lithium-ion half-cell.

Objective: To determine the impact of an SN additive on the electrochemical stability window and cycling performance of a high-voltage LiCoO₂ cathode.

Materials:

  • Base Electrolyte: 1 M Lithium hexafluorophosphate (LiPF₆) in Ethylene Carbonate (EC) and Ethyl Methyl Carbonate (EMC) (1:1 v/v).

  • Test Electrolyte: Base Electrolyte + 0.5 wt% Succinonitrile (SN).

  • Cathode: LiCoO₂ coated on aluminum foil.

  • Anode: Lithium metal foil.

  • Separator: Celgard 2400 (polypropylene).

  • Hardware: 2032-type coin cells, argon-filled glovebox, battery cycler, potentiostat with frequency response analyzer.

Methodology:

  • Electrolyte Preparation (inside glovebox):

    • Prepare the Base Electrolyte by dissolving the appropriate mass of LiPF₆ in the EC/EMC solvent mixture.

    • Prepare the Test Electrolyte by adding 0.5% of SN by weight to the Base Electrolyte and stirring until fully dissolved.

  • Coin Cell Assembly (inside glovebox):

    • Punch circular electrodes (1/2 inch diameter) from the LiCoO₂ cathode sheet and lithium metal foil.

    • Place the cathode disc in the bottom of the coin cell case.

    • Add 2-3 drops of the desired electrolyte (Base or Test) onto the cathode.

    • Place the separator on top of the wetted cathode.

    • Add another 2-3 drops of electrolyte onto the separator.

    • Carefully place the lithium metal anode on top of the wetted separator.

    • Add the spacer disc and spring, and securely crimp the coin cell to seal it.

    • Assemble multiple cells for each electrolyte for statistical validity.

  • Electrochemical Testing:

    • Formation Cycles: Cycle the cells at a low C-rate (e.g., C/10) for 2-3 cycles between 3.0 V and 4.4 V to form a stable interphase.

    • Linear Sweep Voltammetry (LSV): To determine the oxidation stability, assemble a three-electrode cell or use a Li/stainless steel cell. Scan the potential from the open-circuit voltage to ~6.5 V at a slow scan rate (e.g., 0.1 mV/s) and record the current. The onset of significant current indicates electrolyte decomposition.

    • Cycling Performance: Cycle the Li/LiCoO₂ cells at a 1C rate between 3.0 V and 4.4 V for 100-200 cycles. Record the discharge capacity and coulombic efficiency for each cycle.

    • Electrochemical Impedance Spectroscopy (EIS): Measure the impedance of the cells before and after cycling (e.g., from 100 kHz to 0.01 Hz) to analyze changes in charge transfer resistance.

The following diagram illustrates this experimental workflow.

G cluster_prep Preparation (Glovebox) cluster_test Electrochemical Testing cluster_analysis Data Analysis Elec_Prep Electrolyte Preparation (Base vs. Additive) Cell_Assembly Coin Cell Assembly (Li || LiCoO₂) Elec_Prep->Cell_Assembly Formation Formation Cycles (C/10 Rate) Cell_Assembly->Formation LSV Linear Sweep Voltammetry (Oxidation Stability) Formation->LSV Cycling Galvanostatic Cycling (1C, 100+ Cycles) Formation->Cycling EIS Impedance Spectroscopy (Pre & Post Cycling) Formation->EIS Compare_ESW Compare Stability Windows LSV->Compare_ESW Compare_Capacity Compare Capacity Retention Cycling->Compare_Capacity Compare_Impedance Analyze Resistance Growth EIS->Compare_Impedance

Caption: Experimental workflow for evaluating dinitrile electrolyte additives.

Conclusion

The performance comparison between this compound and other aliphatic dinitriles is a tale of two distinct application spaces.

  • This compound (ADN) remains the undisputed leader in polymer synthesis due to its optimized, high-yield hydrogenation pathway to hexamethylenediamine, the building block of Nylon 6,6. Its performance is defined by chemical conversion efficiency.

  • Succinonitrile (SN) and Glutaronitrile (GN) , while less relevant to traditional polymer chemistry, are emerging as critical enablers for high-performance energy storage. Their superior electrochemical stability and, in the case of SN, its ability to dramatically improve electrolyte properties as an additive, define their value. Their performance is measured in volts, conductivity, and cycle life.

For researchers and scientists, the choice of dinitrile is therefore entirely context-dependent. For synthesizing novel polyamides, ADN and its longer-chain analogues are the logical starting points. For developing next-generation high-voltage batteries, the focus shifts decisively to the shorter-chain dinitriles, whose unique electrochemical properties offer a pathway to safer, more energy-dense devices.

References

A Senior Application Scientist's Guide to Validating Adiponitrile Purity for High-Performance Polymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer science and drug development, the synthesis of high-performance polyamides like Nylon 6,6 is a process where the integrity of the final product is dictated by the purity of its constituent monomers.[1][2] Adiponitrile (ADN), a key precursor to hexamethylenediamine (HMDA), stands as a critical checkpoint in the quality control pipeline.[3][4][5] Even trace impurities in this compound can have a cascading negative effect on polymerization kinetics, molecular weight distribution, and the ultimate mechanical and thermal properties of the resulting polymer.[6][7]

This guide provides an in-depth comparison of analytical methodologies for validating this compound purity, offering field-proven insights into experimental design and data interpretation. We will explore the causal relationships between impurity profiles and polymerization outcomes, present self-validating protocols, and ground our recommendations in authoritative standards.

The Critical Impact of Impurities in this compound

This compound is primarily synthesized through methods such as the hydrocyanation of butadiene or the electrodimerization of acrylonitrile.[8][9] Depending on the manufacturing route, a variety of impurities can be introduced, each with a unique potential to disrupt the polymerization process.[10]

Common impurities and their detrimental effects include:

  • Propionitrile, bis(cyanoethyl) ether, and acrylonitrile: These compounds, often remnants of the synthesis process, can act as chain terminators, limiting the growth of polymer chains and reducing the final molecular weight.[10]

  • 2-cyanocyclopentene-1-ylamine and 5-cyanovaleric acid: These impurities, particularly prevalent in this compound produced via the dehydrative amination of adipic acid, have boiling points close to this compound, making their removal by simple distillation challenging.[11] During the subsequent hydrogenation of this compound to HMDA, these impurities can be converted to compounds that interfere with the polycondensation reaction.[11]

  • Water and Acidic Impurities: Excess water can hydrolyze the nitrile groups, while acidic impurities can neutralize the amine groups of HMDA, disrupting the stoichiometric balance crucial for achieving high molecular weight polyamides.[10]

The presence of these impurities underscores the necessity for robust analytical methods to ensure this compound meets the stringent purity requirements for polymerization, often exceeding 99%.[3]

Comparative Analysis of Purity Validation Techniques

The choice of analytical technique for this compound purity assessment depends on the specific impurities of concern, the required sensitivity, and the desired throughput. Here, we compare the most effective and widely adopted methods: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC): The Workhorse for Volatile Impurities

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds, making it exceptionally well-suited for identifying and quantifying most of the common impurities found in this compound.[6][12] When coupled with a Flame Ionization Detector (FID), GC offers high sensitivity and a wide linear range, capable of detecting impurities from the ppm level to percent concentrations in a single run.[12]

Causality in Method Selection: The choice of a polar capillary column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., Carbowax), is deliberate. The polarity of this stationary phase allows for effective separation of the polar nitrile-containing impurities from the main this compound peak, providing the resolution necessary for accurate quantification.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_results Results & Quantification Sample This compound Sample Dilution Dilution with High-Purity Solvent (e.g., Acetonitrile) Sample->Dilution Standard Internal Standard (e.g., Dodecane) Standard->Dilution Vial Transfer to GC Vial Dilution->Vial GC Gas Chromatograph with FID Vial->GC Data Data Acquisition & Processing GC->Data Quant Quantification of Impurities Data->Quant Purity Purity Calculation: 100% - Σ(Impurities) Quant->Purity

Caption: Workflow for GC-FID analysis of this compound purity.

This protocol is designed as a self-validating system by incorporating an internal standard for precise quantification.

  • Preparation of Internal Standard Stock Solution:

    • Accurately weigh approximately 100 mg of a suitable internal standard (e.g., dodecane, which is well-resolved from this compound and its expected impurities) into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with HPLC-grade acetonitrile. This creates a stock solution of approximately 1 mg/mL.

  • Sample Preparation:

    • Accurately weigh approximately 1 g of the this compound sample into a 10 mL volumetric flask.

    • Add 1.0 mL of the internal standard stock solution.

    • Dilute to the mark with HPLC-grade acetonitrile.

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent Intuvo 9000 GC or equivalent.[12]

    • Column: Agilent J&W DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.

    • Injector: Split/splitless, 250°C, split ratio 50:1.

    • Oven Program: 60°C (hold 2 min), ramp at 10°C/min to 220°C (hold 5 min).

    • Detector: FID, 250°C.

    • Carrier Gas: Helium or Hydrogen, constant flow.[13]

  • Calibration and Analysis:

    • Prepare a series of calibration standards containing known concentrations of this compound and expected impurities with a fixed amount of the internal standard.

    • Inject the calibration standards to establish the response factor for each impurity relative to the internal standard.

    • Inject the prepared sample.

    • Identify and quantify impurities based on retention time and the established response factors.

High-Performance Liquid Chromatography (HPLC): Ideal for Non-Volatile and Polar Impurities

While GC is excellent for volatile compounds, HPLC is the preferred method for non-volatile or highly polar impurities that are not amenable to gas chromatography.[14][] For this compound, this could include oligomeric species or degradation products. Reversed-phase HPLC (RP-HPLC) with UV detection is a powerful tool for this purpose.[14]

Causality in Method Selection: An octadecylsilane (C18) column is the standard choice for RP-HPLC as it effectively separates compounds based on their hydrophobicity. A gradient elution with a water/acetonitrile mobile phase is employed to ensure that both polar and less polar impurities are eluted and resolved within a reasonable timeframe.[16][17]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_results Results & Quantification Sample This compound Sample Diluent Dilution in Mobile Phase (e.g., Water/Acetonitrile) Sample->Diluent Filter Filter through 0.45 µm Syringe Filter Diluent->Filter Vial Transfer to HPLC Vial Filter->Vial HPLC HPLC System with UV Detector Vial->HPLC Data Data Acquisition & Processing HPLC->Data Area Peak Area Normalization Data->Area Purity Purity Calculation: (Area_ADN / Total Area) * 100% Area->Purity

Caption: Workflow for RP-HPLC analysis of this compound purity.

  • Mobile Phase Preparation:

    • Mobile Phase A: HPLC-grade water.

    • Mobile Phase B: HPLC-grade acetonitrile.[17]

    • Degas both mobile phases prior to use.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of water and acetonitrile.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II LC or equivalent.

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis and Purity Calculation:

    • Inject a blank (mobile phase diluent) to ensure a clean baseline.

    • Inject the prepared sample.

    • Calculate the purity by area percent normalization: Purity (%) = (Peak Area of this compound / Total Peak Area) x 100.

Comparative Data Summary

The following table provides a direct comparison of the key performance attributes of GC-FID and RP-HPLC for this compound purity analysis.

Parameter Gas Chromatography (GC-FID) High-Performance Liquid Chromatography (RP-HPLC) Rationale for Application
Primary Application Analysis of volatile and semi-volatile impurities.Analysis of non-volatile, polar, and thermally labile impurities.Complementary techniques for a comprehensive impurity profile.
Typical Impurities Detected Propionitrile, acrylonitrile, 2-cyanocyclopentene-1-ylamine.Oligomers, degradation products, 5-cyanovaleric acid.GC excels at separating compounds based on boiling point and polarity, while HPLC separates based on hydrophobicity.
Quantification Method Internal StandardArea Percent Normalization (or External Standard)Internal standard in GC corrects for injection volume variability, ensuring higher accuracy.
Sensitivity High (ppm level)Moderate to High (ppm to ppb, depending on chromophore)FID is universally sensitive to hydrocarbons, while UV detection requires a chromophore.
Precision ExcellentVery GoodThe use of an internal standard in GC typically leads to higher precision.

Conclusion: A Multi-faceted Approach to Purity Validation

For the comprehensive validation of this compound purity for polymerization reactions, a dual-pronged analytical strategy is recommended. Gas chromatography with flame ionization detection should be employed as the primary method for the quantification of volatile organic impurities, which are the most common contaminants from typical synthesis routes.[12][18] This should be supplemented with reversed-phase high-performance liquid chromatography to detect any non-volatile or thermally sensitive impurities that would be missed by GC analysis.[]

By implementing these self-validating and robust analytical protocols, researchers and drug development professionals can ensure the quality and consistency of their this compound, leading to the reliable synthesis of high-performance polyamides with the desired physical and chemical properties. This rigorous approach to quality control is fundamental to successful polymer development and manufacturing.[7]

References

Comparative Analysis of Adiponitrile Electrolytes using Electrochemical Impedance Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

The Strategic Importance of Adiponitrile in High-Voltage Electrolytes

The push towards higher energy densities in lithium-ion batteries and supercapacitors necessitates electrolytes that can withstand high operating voltages without decomposition.[1] Traditional carbonate-based electrolytes often falter at potentials above 4.3 V, leading to instability and reduced cycle life.[1] this compound (ADN), an aliphatic dinitrile, has emerged as a highly promising solvent due to its wide electrochemical stability window, which can exceed 6 V vs Li+/Li.[2][3] This intrinsic high-voltage stability, coupled with its ability to form a stable solid electrolyte interphase (SEI), makes ADN a focal point of modern electrolyte research.[1][2]

However, pure ADN has a relatively high melting point and viscosity, which can impede ionic conductivity.[2][3] Consequently, research often focuses on optimizing ADN-based electrolytes through the use of co-solvents, varying salt concentrations, and introducing functional additives. Electrochemical Impedance Spectroscopy (EIS) is an indispensable, non-destructive technique for this purpose, allowing for the deconvolution of various electrochemical processes, including ion transport, charge transfer kinetics, and interfacial phenomena.[4][5]

Fundamentals of EIS for Electrolyte Characterization

EIS involves applying a small amplitude AC potential (or current) perturbation to an electrochemical cell over a wide range of frequencies.[6][7] By measuring the resulting current (or potential) response, the complex impedance (Z = Z' + jZ") can be calculated. The data is typically visualized in a Nyquist plot (-Z" vs. Z').[8][9]

A typical Nyquist plot for a battery or supercapacitor cell can be broken down into distinct regions, each corresponding to different physical and chemical processes:

  • High-Frequency Intercept: The point where the plot intersects the real axis (Z') at high frequency corresponds to the bulk or ohmic resistance of the electrolyte (R_s or R_e).[10][11]

  • Mid-Frequency Semicircle(s): This region is characteristic of parallel charge-transfer processes occurring at the electrode-electrolyte interface. The diameter of the semicircle represents the charge-transfer resistance (R_ct), which is inversely proportional to the reaction rate.[8][11] In many lithium-ion battery systems, a first semicircle may also be attributed to ion migration through the Solid Electrolyte Interphase (SEI) layer (R_SEI).[3][12][13]

  • Low-Frequency Tail: At very low frequencies, a straight line with a 45° slope, known as the Warburg impedance (Z_w), appears.[12][13] This feature is indicative of diffusion-limited processes, representing the diffusion of lithium ions within the electrode.[12][13]

By analyzing how these features change with electrolyte composition, we can gain deep insights into performance.

Comparative Performance of this compound Electrolyte Systems

The performance of an ADN-based electrolyte is a complex interplay between the solvent, the conducting salt, and any additives present. EIS provides quantitative data to compare these formulations.

The Effect of Co-solvents: ADN vs. EC/ADN Mixtures

While pure ADN offers a wide electrochemical window, its high melting point and incompatibility with graphite anodes necessitate the use of co-solvents like ethylene carbonate (EC).[2][3] Adding EC creates a binary electrolyte system with improved physical and electrochemical properties.

Electrolyte SystemKey EIS-Derived ParameterValueSignificance
1 M LiTFSI in ADNIonic Conductivity (at 20°C)~1.5 mS/cmLower conductivity due to higher viscosity.
1 M LiTFSI in EC:ADN (1:1 vol)Ionic Conductivity (at 20°C)3.4 mS/cm[2][3]The addition of EC significantly lowers viscosity and improves ion mobility, more than doubling the conductivity.
1 M LiTFSI in EC:ADN (1:1 vol)Viscosity (at 20°C)9.2 cP[2][3]Lower viscosity compared to pure ADN electrolytes facilitates better ion transport.
Graphite/LiCoO2 cell with EC:ADNInterfacial StabilityStable SEI indicated[2][3]AC impedance spectra recorded during cycling showed a stable SEI, crucial for long-term battery performance.[2][3]
The Influence of Salt Selection and Concentration

The choice of lithium salt and its concentration profoundly impacts ionic conductivity and ion association.

Electrolyte SystemKey EIS-Derived ParameterValueSignificance
0.04 M LiPF6 in ADNIonic Conductivity (at 30°C)~0.35 mS/cmDemonstrates baseline conductivity at low concentration.[14]
0.04 M LiAsF6 in ADNIonic Conductivity (at 30°C)~0.38 mS/cmSlightly higher conductivity reflects better dissociation of Li+ from the larger, more polarizable anion in dilute solution.[14]
0.04 M LiSbF6 in ADNIonic Conductivity (at 30°C)~0.40 mS/cmThe trend continues, with the heaviest anion providing the highest conductivity at this specific low concentration.[14]
1 M LiPF6 in EC/EMCStandard ElectrolyteMax. Conductivity at ~1MThis is the conventional concentration, balancing charge carrier density and viscosity.[15]

Studies show that in dilute solutions, larger, more polarizable anions can lead to better salt dissociation and slightly higher conductivity.[14] However, overall conductivity is a balance; as concentration increases, the number of charge carriers increases, but so does viscosity, which eventually causes conductivity to decrease.[3]

The Role of this compound as a Functional Additive

Beyond its role as a solvent, small amounts of ADN can be used as a high-voltage additive in conventional carbonate electrolytes.

Electrolyte SystemKey EIS-Derived ParameterObservationSignificance
1 M LiPF6 in EC/DMC/EMCInterfacial Impedance (R_ct + R_SEI)Increases significantly during cycling.Indicates continuous electrolyte decomposition and unstable SEI growth on the cathode at high voltage.
Same + 1 wt% ADNInterfacial Impedance (R_ct + R_SEI)Remains stable during cycling.[12][16]ADN is preferentially oxidized to form a thin, stable protective film on the cathode, preventing further electrolyte decomposition and stabilizing the interface.[12][16]
LiNi1/3Co1/3Mn1/3O2 cell + 3% ADNCathode InterfaceForms a compact and smooth SEI film.[1]The ADN-derived SEI lowers the impedance between the cathode and electrolyte, improving performance at high voltages.[1]

The use of ADN as an additive is a powerful strategy. It passivates the cathode surface at high potentials, which stabilizes the interfacial impedance and dramatically improves capacity retention in high-voltage systems.[12][16]

Experimental Protocol: Performing EIS on this compound Electrolytes

This section provides a standardized workflow for the characterization of ADN-based electrolytes.

Workflow Diagram

EIS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Formulation 1. Electrolyte Formulation (e.g., 1M LiTFSI in EC:ADN 1:1) Assembly 2. Cell Assembly (e.g., 2-electrode coin cell) Formulation->Assembly In glovebox Equilibration 3. Thermal Equilibration (e.g., 25°C for 1 hr) Assembly->Equilibration EIS_Setup 4. EIS Parameter Setup (Frequency Range, Amplitude) Equilibration->EIS_Setup EIS_Run 5. Run EIS Measurement EIS_Setup->EIS_Run Using Potentiostat/FRA Plotting 6. Generate Nyquist/Bode Plots EIS_Run->Plotting Modeling 7. Equivalent Circuit Modeling Plotting->Modeling Extraction 8. Extract Key Parameters (R_s, R_ct, etc.) Modeling->Extraction Fit data

Caption: A typical workflow for EIS analysis of electrolytes.

Step-by-Step Methodology
  • Electrolyte Preparation:

    • Causality: All materials must be battery-grade with minimal water content (<20 ppm), as water can lead to LiPF6 decomposition and side reactions.[1]

    • Inside an argon-filled glovebox, dissolve the desired lithium salt (e.g., LiPF6, LiTFSI) into the ADN or ADN-based solvent mixture (e.g., EC:ADN 1:1 by volume).

    • Stir the solution on a magnetic stir plate overnight to ensure complete dissolution and homogeneity.

  • Cell Assembly:

    • Causality: A two-electrode setup is sufficient for measuring bulk electrolyte properties like ionic conductivity.[6][17] For studying specific electrode interfaces, a three-electrode cell with a reference electrode is preferred.[17]

    • For conductivity measurements, assemble a symmetric coin cell (e.g., CR2032) with two stainless steel or lithium metal electrodes separated by a porous separator (e.g., Celgard).

    • Add a controlled amount of the prepared ADN electrolyte to fully wet the separator and electrodes. Crimp the cell to ensure a hermetic seal.

  • EIS Measurement:

    • Causality: The system should be at thermal equilibrium to ensure stable and reproducible measurements. A small potential amplitude (e.g., 10 mV) is used to ensure the system responds linearly, a key assumption in EIS theory.[17]

    • Connect the assembled cell to a potentiostat equipped with a frequency response analyzer (FRA).[6]

    • Place the cell in a temperature-controlled chamber and allow it to rest for at least 1 hour to reach thermal and electrochemical equilibrium.

    • Set up the EIS experiment in potentiostatic mode.

      • DC Potential: 0 V (for a symmetric cell) or the open-circuit voltage (OCV) of the cell.

      • AC Amplitude: 10 mV.

      • Frequency Range: Typically from 1 MHz down to 100 mHz or lower to capture both kinetic and diffusion processes.

  • Data Analysis and Modeling:

    • Causality: An equivalent circuit model (ECM) provides a framework to quantify the electrochemical processes occurring in the cell.[7][8] The choice of circuit elements should reflect the physical reality of the system.

    • Plot the collected impedance data as a Nyquist plot.

    • Select an appropriate equivalent circuit model. A common model for a simple electrode/electrolyte interface is the modified Randles circuit.

    • Use specialized software to fit the experimental data to the ECM. This process extracts quantitative values for the circuit elements (R_s, R_ct, C_dl, etc.).

Interpreting the Data: Equivalent Circuit Models

The impedance data is almost always interpreted by fitting it to an equivalent electrical circuit. Each component in the circuit represents a specific electrochemical process.

Common Equivalent Circuit Model

ECM start Rs Rs (Solution Resistance) start->Rs n1 Rct Rct (Charge Transfer Resistance) n1->Rct Cdl CPE/Cdl (Double Layer Capacitance) n1->Cdl n2 Zw Zw (Warburg Impedance) n2->Zw n3 end Rs->n1 Rct->n2 Cdl->n2 Zw->end

Caption: A modified Randles circuit, a common ECM for battery interfaces.

  • R_s (Solution Resistance): Represents the ohmic resistance of the electrolyte, separator, and electrodes. In comparative studies, a lower R_s indicates higher ionic conductivity of the electrolyte.

  • R_ct (Charge Transfer Resistance): Relates to the resistance of the electrochemical reaction at the electrode surface. A lower R_ct is desirable, indicating faster kinetics. Additives like ADN can lower the overall interfacial resistance by forming a more effective SEI.[1]

  • CPE (Constant Phase Element): Often used in place of a pure capacitor (C_dl) to account for non-ideal, heterogeneous electrode surfaces.

  • Z_w (Warburg Impedance): Represents the impedance related to the diffusion of ions.

By comparing these extracted parameters across different ADN electrolyte formulations, researchers can make informed, data-driven decisions to optimize performance for high-voltage applications. For instance, a formulation that results in a stable, low R_ct and R_SEI over many cycles is indicative of a robust system with a long operational life.[16]

References

A Senior Application Scientist's Guide to the GC-MS Validation of Adiponitrile Synthesis Products

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of industrial chemistry, the synthesis of adiponitrile (ADN) stands as a cornerstone process, primarily serving as a precursor to Nylon 6,6.[1][2] The efficiency and selectivity of this compound production are of paramount importance, driving the need for robust analytical methodologies to validate synthesis products. This guide, compiled from a Senior Application Scientist's perspective, delves into the intricacies of utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for the comprehensive analysis of this compound. We will explore the nuances of method development, compare its performance with alternative techniques, and provide actionable protocols to ensure the integrity of your synthesis validation.

The Synthetic Landscape: Understanding this compound Production and Its Impurities

The industrial-scale synthesis of this compound is dominated by two primary routes: the hydrocyanation of butadiene and the electrochemical hydrodimerization of acrylonitrile.[2][3][4][5] While both methods are effective, they are not without their challenges, often leading to a spectrum of byproducts and impurities that can impact the quality and performance of the final polymer.

The electrochemical hydrodimerization of acrylonitrile, in particular, is a complex process involving multiple reaction pathways.[1][6] In addition to the desired product, this compound, several side reactions can occur, leading to the formation of impurities such as propionitrile (PN) and 1,3,6-tricyanohexane (a trimer).[5] Furthermore, hydrolysis of acrylonitrile and this compound can introduce amides and carboxylic acids into the reaction mixture.[7] Other potential impurities, particularly from the dehydrative amination of adipic acid route, include 2-cyanocyclopentene-1-ylamine and 5-cyanovaleric acid, which have boiling points close to that of this compound, making their separation challenging.[8]

A thorough understanding of these potential impurities is critical for developing a selective and sensitive analytical method. GC-MS, with its exceptional separation capabilities and definitive mass spectral identification, is an ideal tool for this purpose.

The Power of GC-MS in this compound Analysis

Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation prowess of gas chromatography with the identification capabilities of mass spectrometry.[9] In the context of this compound synthesis, GC-MS offers several distinct advantages:

  • High-Resolution Separation: Capillary GC columns can effectively separate this compound from a complex matrix of starting materials, byproducts, and impurities.[10][11]

  • Definitive Identification: The mass spectrometer provides a unique fragmentation pattern for each compound, acting as a "molecular fingerprint" for unambiguous identification.

  • Quantitative Accuracy: When properly calibrated, GC-MS can provide precise and accurate quantification of this compound and its related impurities, which is crucial for determining reaction yield and purity.[12][13]

Experimental Workflow: A Step-by-Step Protocol

The following protocol outlines a robust GC-MS method for the analysis of this compound synthesis products. The causality behind each experimental choice is explained to provide a deeper understanding of the methodology.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Crude Synthesis Product Dilution Dilution in Volatile Solvent Sample->Dilution Dissolve Filtering Filtering Dilution->Filtering Remove Particulates Vial Transfer to GC Vial Filtering->Vial Injection Injection Vial->Injection Separation GC Separation Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram LibrarySearch Mass Spectral Library Search Chromatogram->LibrarySearch Quantification Quantification LibrarySearch->Quantification Report Final Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

  • Sample Preparation:

    • Rationale: Proper sample preparation is paramount to protect the GC-MS system and ensure accurate results.[9][14] The goal is to obtain a clean, particle-free sample in a volatile solvent suitable for injection.

    • Procedure:

      • Accurately weigh a representative sample of the crude this compound product.

      • Dissolve the sample in a suitable volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.[15] Avoid non-volatile solvents and water.[9][15]

      • If the sample contains solid particles, centrifuge or filter it through a 0.45 µm syringe filter to prevent blockage of the GC inlet and column.[9][15]

      • Transfer the final solution to a clean glass autosampler vial.[9][15]

  • GC-MS Instrumentation and Parameters:

    • Rationale: The choice of GC column and temperature program is critical for achieving optimal separation of this compound from its potential impurities. A mass spectrometer provides the necessary sensitivity and specificity for identification and quantification.

    • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is recommended.

    • Parameters:

      • GC Column: A mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent), is a good starting point for separating nitriles.[15] For more complex mixtures, a more polar column may be necessary.

      • Injector Temperature: 250 °C.

      • Oven Temperature Program:

        • Initial temperature: 60 °C, hold for 2 minutes.

        • Ramp: 10 °C/min to 280 °C.

        • Final hold: 5 minutes at 280 °C.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

      • Injection Mode: Splitless injection is suitable for trace analysis, while a split injection (e.g., 50:1) is appropriate for more concentrated samples.

      • Mass Spectrometer:

        • Ionization Mode: Electron Ionization (EI) at 70 eV.

        • Mass Range: Scan from m/z 35 to 350.

        • Source Temperature: 230 °C.

        • Quadrupole Temperature: 150 °C.

  • Data Analysis:

    • Rationale: The raw data from the GC-MS is processed to identify and quantify the components of the sample.

    • Procedure:

      • Peak Identification: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a reference library (e.g., NIST).

      • Quantification: Create a calibration curve using certified reference standards of this compound and any key impurities of interest. The concentration of each analyte in the sample can then be determined by comparing its peak area to the calibration curve.

Comparison with Alternative Analytical Techniques

While GC-MS is a powerful tool, it is not the only technique available for the analysis of this compound. Other methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography with Flame Ionization Detection (GC-FID), can also be employed. The choice of technique often depends on the specific requirements of the analysis.

FeatureGC-MSHPLCGC-FID
Principle Separation by volatility and polarity, detection by mass-to-charge ratio.Separation by polarity, detection by UV absorbance or other properties.Separation by volatility and polarity, detection by flame ionization.
Selectivity Very High (mass spectral identification).Moderate to High (retention time).Moderate (retention time).
Sensitivity High.Moderate to High.High.
Compound Amenability Volatile and thermally stable compounds.[15]Wide range of compounds, including non-volatile and thermally labile ones.Volatile compounds.
Identification Definitive (molecular fingerprint).Tentative (based on retention time).Tentative (based on retention time).
Cost High.Moderate.Low.

Key Considerations:

  • HPLC: Can be advantageous for analyzing thermally unstable impurities or for methods that do not require the high specificity of mass spectral identification. Cyano-functionalized columns can be particularly useful for separating nitriles in reversed-phase or normal-phase modes.[16]

  • GC-FID: A cost-effective alternative to GC-MS for routine quantitative analysis where the identities of the major components are already well-established.

Logical Relationship Diagram

Analytical_Techniques cluster_GC Gas Chromatography Based cluster_LC Liquid Chromatography Based GCMS GC-MS GCFID GC-FID HPLC HPLC Adiponitrile_Analysis This compound Synthesis Validation Adiponitrile_Analysis->GCMS High Specificity & Sensitivity Adiponitrile_Analysis->GCFID Routine Quantitative Analysis Adiponitrile_Analysis->HPLC Thermally Labile Impurities

Caption: Comparison of analytical techniques for this compound.

Ensuring Trustworthiness: A Self-Validating System

To ensure the trustworthiness of your analytical results, it is crucial to implement a self-validating system. This involves a comprehensive approach to quality control, including:

  • Method Validation: Fully validate the analytical method according to established guidelines (e.g., ICH) for parameters such as accuracy, precision, linearity, range, and specificity.

  • System Suitability: Before each analytical run, perform a system suitability test to ensure that the GC-MS system is performing optimally. This typically involves injecting a standard mixture and verifying that key performance criteria (e.g., resolution, peak shape, and sensitivity) are met.

  • Internal Standards: The use of an internal standard is highly recommended for quantitative analysis to correct for variations in injection volume and instrument response.

  • Reference Standards: Use certified reference standards for the calibration and identification of this compound and its key impurities.

Conclusion

The validation of this compound synthesis products is a critical step in ensuring the quality and consistency of this vital industrial chemical. GC-MS stands out as a premier analytical technique, offering unparalleled specificity and sensitivity for the identification and quantification of this compound and its associated impurities. By following a well-designed experimental protocol and implementing a robust quality control system, researchers and scientists can have a high degree of confidence in their analytical results. This guide provides a solid foundation for developing and implementing a reliable GC-MS method for the validation of this compound synthesis, ultimately contributing to the production of high-quality polymers and other downstream products. While ASTM D3371, a standard test method for nitriles in aqueous solution by gas-liquid chromatography, has been withdrawn, its principles can still offer valuable insights into the analysis of such compounds.[17][18]

References

Navigating the Synthesis of Adiponitrile: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Adiponitrile (ADN), a seemingly unassuming organic compound, holds a critical position in the chemical industry as the primary precursor to hexamethylene diamine (HMDA), a key monomer for the production of Nylon 6,6. The burgeoning demand for this high-performance polymer across the automotive, textile, and electronics industries necessitates a closer examination of the environmental footprint of ADN synthesis. This guide offers an in-depth, objective comparison of the three principal industrial routes to this compound, providing the necessary data and insights for informed decision-making in process development and sustainability assessments.

The Incumbent Route: Hydrocyanation of Butadiene

The hydrocyanation of butadiene, a technology pioneered and refined by DuPont, has long been the dominant method for industrial-scale this compound production. This multi-step process, while efficient in terms of yield, presents significant environmental and safety challenges.

Process Chemistry and Methodology

The process involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to butadiene. It typically proceeds in three main stages:

  • Primary Hydrocyanation: Butadiene reacts with HCN in the presence of a nickel-phosphite catalyst to form a mixture of pentenenitriles, primarily 3-pentenenitrile (3-PN) and 2-methyl-3-butenenitrile (2M3BN).

  • Isomerization: The branched and less desired 2M3BN is isomerized to the linear 3-PN.

  • Secondary Hydrocyanation: 3-PN undergoes a second hydrocyanation to yield this compound.

This process is energy-intensive, requiring elevated temperatures and pressures at various stages.[1] A significant drawback is the use of highly toxic and volatile hydrogen cyanide, necessitating stringent safety protocols and containment measures.[2]

Environmental Considerations

The primary environmental concerns associated with this route are:

  • Toxicity of Hydrogen Cyanide: The handling and transportation of large quantities of HCN pose significant risks to human health and the environment.

  • Energy Consumption: The multi-stage process, including distillation for purification, is energy-intensive, contributing to a substantial carbon footprint.[3] One patent from the early 1970s suggested that the direct hydrocyanation process offered a 45% energy saving over the even older chlorination process, highlighting the long-standing focus on energy efficiency in this route.[4]

  • Waste Generation: Byproducts include various nitrile isomers and catalyst residues that require careful management and disposal.[2]

Hydrocyanation of Butadiene Workflow

The Electrochemical Alternative: Hydrodimerization of Acrylonitrile

Developed by Monsanto and now utilized by Ascend Performance Materials, the electrochemical hydrodimerization of acrylonitrile presents a "greener" alternative to the traditional hydrocyanation route.[5] This method avoids the direct use of hydrogen cyanide and has the potential to be powered by renewable energy sources.

Process Chemistry and Methodology

In this process, two molecules of acrylonitrile are coupled at a cathode to form this compound:

2 CH₂=CHCN + 2H₂O + 2e⁻ → NC(CH₂)₄CN + 2OH⁻

The process typically involves an aqueous electrolyte and a metal cathode. While this route is conceptually simpler, its efficiency and environmental impact are highly dependent on the choice of electrode material and operating conditions.

Environmental Considerations

Key environmental aspects of this route include:

  • Elimination of Hydrogen Cyanide: The most significant advantage is the avoidance of highly toxic HCN.

  • Potential for Renewable Energy: As an electrochemical process, it can be directly powered by renewable electricity, significantly reducing its carbon footprint. Ascend Performance Materials, a major producer using this route, has committed to an 80% reduction in greenhouse gas emissions by 2030 and has invested in cogeneration units at its Decatur, Alabama, this compound plant.[6]

  • Toxic Cathode Materials: Historically, this process has relied on toxic heavy metal cathodes, such as lead and cadmium, which pose environmental risks upon disposal.[3] Research into less toxic alternatives like bismuth is ongoing.[3]

  • Energy Efficiency and Selectivity: The process can be energy-intensive, and achieving high selectivity for this compound over byproducts like propionitrile and polymers is a key challenge.[7]

Electrochemical Hydrodimerization of Acrylonitrile Workflow

The Ammoniation of Adipic Acid Route

A third, commercially practiced route involves the catalytic ammoniation of adipic acid. This method is notable for its use of less hazardous raw materials compared to the hydrocyanation process.

Process Chemistry and Methodology

In this process, adipic acid is reacted with ammonia at high temperatures in the presence of a dehydration catalyst, such as a phosphoric acid derivative. The reaction can be carried out in either a liquid or a gas phase.[1]

HOOC(CH₂)₄COOH + 2NH₃ → NC(CH₂)₄CN + 4H₂O

The gas-phase process typically operates at temperatures between 350-420°C, while the liquid-phase process runs at around 200-300°C.[1]

Environmental Considerations

The environmental profile of this route is characterized by:

  • Use of Less Toxic Raw Materials: This process avoids the use of highly toxic hydrogen cyanide.

  • High Energy Consumption: The high reaction temperatures required for both liquid and gas-phase processes result in significant energy consumption. However, recent process intensification studies have shown that techniques like heat pump distillation can reduce energy consumption by as much as 85.9% in the purification stages.

  • Water as a Byproduct: The primary byproduct is water, which is environmentally benign.

  • Catalyst Deactivation: Catalyst deactivation and the need for regeneration can be a concern, particularly in the gas-phase process.

Ammoniation of Adipic Acid Workflow

Comparative Analysis of Environmental Impact

MetricHydrocyanation of ButadieneElectrochemical Hydrodimerization of AcrylonitrileAmmoniation of Adipic Acid
Primary Raw Materials Butadiene, Hydrogen CyanideAcrylonitrile, WaterAdipic Acid, Ammonia
Key Environmental Hazard High toxicity of hydrogen cyanide[2]Use of toxic heavy metal cathodes (e.g., Cd, Pb)[3]High energy consumption due to high reaction temperatures[1]
Energy Consumption High (energy-intensive multi-step process)[3]Moderate to High (dependent on cell efficiency and electricity source)[7]High (potential for significant reduction through process optimization)
Greenhouse Gas Emissions Significant, primarily from energy consumption.Potentially low if powered by renewable energy. Ascend aims for an 80% reduction by 2030.[6]Significant from high-temperature processes, but can be reduced with energy integration.
Primary Byproducts/Waste Nitrile isomers, catalyst residues.[2]Propionitrile, polymers, spent electrolyte.[7]Water.
Sustainability Outlook Mature technology with inherent toxicity concerns.Promising "green" route with ongoing research to improve efficiency and reduce cathode toxicity.A viable alternative with a focus on reducing its energy intensity.

Conclusion: A Shift Towards Greener this compound Synthesis

The landscape of this compound production is undergoing a significant transformation, driven by a growing imperative for sustainability. While the hydrocyanation of butadiene remains a dominant and highly optimized technology, its reliance on hydrogen cyanide presents a long-term environmental and safety challenge.

The electrochemical hydrodimerization of acrylonitrile emerges as a compelling alternative, offering a pathway to decarbonization through the use of renewable electricity. However, realizing its full potential hinges on overcoming the hurdles of energy efficiency and the development of non-toxic, stable electrode materials.

The ammoniation of adipic acid provides a route that avoids highly toxic reagents, with its primary drawback being high energy consumption. Ongoing innovations in process design and heat integration are making this a more competitive and environmentally sound option.

For researchers and professionals in the field, the choice of an this compound synthesis route will increasingly involve a holistic assessment that balances economic viability with environmental stewardship. The future of this compound production will likely involve a diversified approach, with continued innovation in all three routes to meet the growing demand for Nylon 6,6 in a more sustainable manner.

References

A Comparative Life Cycle Assessment of Adiponitrile Production from Diverse Feedstocks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Adiponitrile and the Imperative for Sustainable Production

This compound (ADN), an organic dinitrile with the formula NC(CH₂)₄CN, is a cornerstone of the modern polymer industry.[1] It serves as the critical precursor to hexamethylenediamine (HMDA), which, when combined with adipic acid, forms Nylon 6,6.[1] This high-performance polyamide is indispensable in applications demanding high mechanical strength, rigidity, and thermal stability, from automotive components and electronics to textiles and industrial fibers.[2] As global demand for these durable materials continues to rise, the environmental footprint of this compound production has come under intense scrutiny. The manufacturing process is traditionally energy-intensive and reliant on petrochemical feedstocks, prompting significant research into more sustainable and environmentally benign production pathways.[3][4]

This guide provides a comprehensive comparison of the major this compound production routes from a life cycle perspective. We will delve into the established fossil-fuel-based methods, explore emerging bio-based alternatives, and present a comparative analysis of their environmental performance, focusing on their global warming potential. This analysis is grounded in the principles of Life Cycle Assessment (LCA), a standardized methodology for evaluating the environmental impacts of a product or process throughout its life.[5] For researchers and developers in the chemical and materials science sectors, understanding the nuances of these production lifecycles is paramount for innovating truly sustainable technologies.

Methodology: A Framework for Life Cycle Assessment (LCA)

To objectively compare the different production routes, we employ a "cradle-to-gate" Life Cycle Assessment (LCA) framework. This methodology, governed by ISO 14040 and 14044 standards, quantifies the environmental impacts from the point of raw material extraction ("cradle") to the moment the finished this compound leaves the factory ("gate").[5]

Key LCA Parameters:

  • Functional Unit: The basis for comparison is 1 kg of purified this compound . All inputs (raw materials, energy, water) and outputs (emissions, waste) are normalized to this unit.

  • System Boundary: The analysis includes the upstream production of all feedstocks and reagents (e.g., butadiene, acrylonitrile, ammonia, catalysts), their transportation to the production facility, and the energy and material consumption of the this compound synthesis and purification processes themselves. It excludes the use phase and end-of-life of the final Nylon 6,6 product.

  • Key Impact Category: While a full LCA considers multiple environmental impacts (e.g., acidification, water use, ozone depletion), this guide will focus on Global Warming Potential (GWP) , measured in kilograms of CO₂ equivalent (kg CO₂-eq). GWP is a critical metric for assessing the climate change impact of a process.

cluster_gate Core Process (Gate) RM_Fossil Fossil Fuels (Oil, Natural Gas) Feedstock Feedstock Synthesis (Butadiene, Acrylonitrile, Adipic Acid, etc.) RM_Fossil->Feedstock RM_Bio Biomass (Sugars, Oils) RM_Bio->Feedstock ADN_Prod This compound Synthesis & Purification Feedstock->ADN_Prod Chemical Feedstocks Energy_Prod Energy Generation (Electricity, Steam) Energy_Prod->ADN_Prod Energy Inputs Emissions Air & Water Emissions ADN_Prod->Emissions Waste Waste Treatment ADN_Prod->Waste Product_Out Product_Out ADN_Prod->Product_Out 1 kg this compound

Caption: Cradle-to-Gate LCA System Boundary for this compound Production.

Part 1: Conventional, Fossil-Based Production Routes

Three processes, all derived from petrochemical feedstocks, dominate global this compound production. Each presents a unique profile of chemical transformations, energy requirements, and environmental challenges.

Butadiene Hydrocyanation: The Incumbent Technology

The direct hydrocyanation of butadiene is the most widely used industrial method for this compound production. Developed by DuPont, the process involves the nickel-catalyzed addition of hydrogen cyanide (HCN) to 1,3-butadiene in two stages.

Process Chemistry & Workflow:

  • First Hydrocyanation: Butadiene reacts with HCN to form a mixture of pentenenitriles.

  • Isomerization: The mixture is isomerized to favor the linear 3- and 4-pentenenitriles.

  • Second Hydrocyanation: A second molecule of HCN is added to the pentenenitriles to form this compound.[1]

This process is favored for its high selectivity and yield. However, its primary environmental and safety drawbacks are its reliance on the extremely toxic hydrogen cyanide and its energy-intensive nature, requiring elevated temperatures and pressures.[3][6]

Butadiene 1,3-Butadiene Reactor1 1st Hydrocyanation Reactor Butadiene->Reactor1 HCN1 Hydrogen Cyanide (HCN) HCN1->Reactor1 HCN2 Hydrogen Cyanide (HCN) Reactor2 2nd Hydrocyanation Reactor HCN2->Reactor2 Catalyst1 Ni Catalyst Catalyst1->Reactor1 Catalyst2 Ni Catalyst + Lewis Acid Catalyst2->Reactor2 Isom Isomerization Unit Reactor1->Isom Pentenenitrile Mixture Isom->Reactor2 Linear Pentenenitriles Purify Purification (Distillation) Reactor2->Purify Crude ADN ADN This compound Purify->ADN

Caption: Workflow for this compound Production via Butadiene Hydrocyanation.
Acrylonitrile Electrohydrodimerization: The Electrochemical Alternative

The electrochemical hydrodimerization (EHD) of acrylonitrile, pioneered by Monsanto, is the largest and most successful application of organic electrosynthesis in industry.[2] This process avoids the direct use of hydrogen cyanide and can be powered by electricity from various sources, including renewables.

Process Chemistry & Workflow: In an electrolytic cell, acrylonitrile molecules are dimerized at the cathode via a reductive coupling mechanism, with water providing the necessary protons.[1] The primary reaction forms this compound, while a competing reaction leads to the formation of propionitrile as a byproduct. Oxygen is evolved at the anode.[6] The process's "green" potential is directly tied to the carbon intensity of the electricity source used.

Acrylonitrile Acrylonitrile Cell Electrolytic Cell (Cathode + Anode) Acrylonitrile->Cell Electrolyte Aqueous Electrolyte (e.g., Quaternary Ammonium Salts) Electrolyte->Cell Power DC Power Source (Electricity) Power->Cell Separator Extraction & Separation Cell->Separator Product Mixture Purify Purification (Distillation) Separator->Purify Crude ADN Byproducts Byproducts (Propionitrile, O₂) Separator->Byproducts ADN This compound Purify->ADN

Caption: Workflow for this compound via Acrylonitrile Electrohydrodimerization.
Adipic Acid Ammoniation: A High-Temperature Route

This compound can also be produced from adipic acid, another key Nylon 6,6 precursor. This route involves the catalytic dehydration of adipic acid in the presence of ammonia at high temperatures.

Process Chemistry & Workflow: The reaction can be carried out in either a liquid or gas phase. In the gas phase process, vaporized adipic acid and a large excess of ammonia are passed over a catalyst (e.g., a phosphate-based catalyst) at 350-420°C.[3] The adipic acid is converted first to an amide intermediate, which is then further dehydrated to this compound. While the process avoids toxic reagents like HCN, it is characterized by very high energy consumption due to the high reaction temperatures and the energy required for vaporization and product purification.[1]

AdipicAcid Adipic Acid Vaporizer Vaporization Unit AdipicAcid->Vaporizer Ammonia Ammonia (NH₃) Reactor High-Temp Reactor (350-420°C) Ammonia->Reactor Catalyst Catalyst (e.g., Phosphoric Acid) Catalyst->Reactor Vaporizer->Reactor Vaporized Adipic Acid Purify Purification Train Reactor->Purify Crude ADN & Water ADN This compound Purify->ADN

Caption: Workflow for this compound via Gas-Phase Adipic Acid Ammoniation.

Part 2: Emerging Bio-Based Production Routes

To mitigate the reliance on fossil fuels, significant research is focused on producing this compound from renewable biomass. These routes are still in development but represent the future frontier of sustainable chemical production.

Conceptual Pathways:

  • From Bio-Adipic Acid: The most direct bio-based route involves first producing adipic acid from renewable feedstocks like glucose via fermentation. This bio-adipic acid can then be converted to this compound using the high-temperature ammoniation process described previously. The key environmental benefit arises from the biogenic carbon source of the adipic acid.

  • From Bio-Glutamic Acid: Researchers have demonstrated electrochemical routes to produce this compound from glutamic acid, a readily available amino acid that can be produced by fermentation.

  • Direct Biocatalysis: Innovative routes are being explored that use enzymes (aldoxime dehydratases) to convert bio-derived dialdoximes into this compound under ambient conditions, completely avoiding harsh chemicals and high energy inputs.

These bio-based routes offer the potential for a significantly lower carbon footprint, and in some cases, even carbon-negative production, depending on the feedstock and process efficiency.

Biomass Biomass (e.g., Sugars from Corn) Ferment Fermentation Biomass->Ferment Intermediate Bio-based Intermediate (e.g., Bio-Adipic Acid) Ferment->Intermediate Conversion Chemical or Biocatalytic Conversion Intermediate->Conversion Purify Purification Conversion->Purify ADN Bio-Adiponitrile Purify->ADN

Caption: Generalized Workflow for Bio-Based this compound Production.

Part 3: Comparative Life Cycle Assessment Data

This section synthesizes available LCA data to compare the Global Warming Potential (GWP) of producing 1 kg of this compound via the different routes. It is important to note that direct, peer-reviewed, head-to-head LCA comparisons of all commercial ADN processes are not publicly available. Therefore, the following values are derived from a combination of database figures, precursor LCA data, and process energy calculations, with all assumptions clearly stated.

Table 1: Comparative Cradle-to-Gate Global Warming Potential (GWP) for this compound Production

Production RouteFeedstocksKey Process StepEstimated GWP (kg CO₂-eq per kg ADN)Key Assumptions & Remarks
Butadiene Hydrocyanation Butadiene, HCNCatalytic Hydrocyanation~7.02 Based on the ecoinvent database figure for "market for this compound," which reflects the current fossil-fuel dominant industrial average.
Acrylonitrile EHD Acrylonitrile, WaterElectrochemical Dimerization~6.98 (Fossil Grid) ~5.71 (Renewable Grid)Calculated from GWP of acrylonitrile (~5.71 kg CO₂-eq/kg) plus GWP of electricity (~3.18 kWh/kg ADN)[2]. Assumes US average grid (~0.4 kg CO₂-eq/kWh) vs. zero-carbon grid.
Adipic Acid Ammoniation Adipic Acid, AmmoniaHigh-Temp Dehydration>13.8 GWP of adipic acid feedstock is ~10.25 kg CO₂-eq/kg, and ~1.35 kg of adipic acid is needed per kg of ADN. This value excludes the significant thermal energy required for the high-temperature reaction.
Bio-Based (Prospective) Sugars/BiomassFermentation + ConversionPotentially < 0 Based on LCA of bio-adipic acid, which can achieve a reduction of 14-17 kg CO₂-eq vs. the fossil route, suggesting a potential for a carbon-negative precursor. The final value depends heavily on conversion efficiency and co-product allocation.

Discussion of Results:

The data reveals a clear hierarchy of environmental performance.

  • The Adipic Acid Ammoniation route, as currently practiced, appears to have the highest GWP, driven by the significant nitrous oxide emissions associated with conventional adipic acid production. Even without accounting for the high thermal energy demand of the ammoniation step, its feedstock footprint is already double that of the other routes.

  • The Butadiene Hydrocyanation and Acrylonitrile EHD (using a typical fossil-fuel-based grid) routes have comparable carbon footprints. The market average of ~7.02 kg CO₂-eq/kg likely reflects the dominance of the butadiene process.

  • The true potential of the Acrylonitrile EHD route is unlocked when coupled with renewable electricity . In this scenario, its GWP is dictated almost entirely by the upstream impact of producing acrylonitrile, making it the most climate-friendly conventional option.

  • Bio-based routes represent a paradigm shift. By utilizing biogenic carbon, they have the potential to dramatically lower the GWP, and could even become carbon-negative processes, effectively sequestering atmospheric CO₂ into the final product. However, these technologies are at a lower maturity level and require further development to become economically competitive.

Part 4: Experimental Protocol for a Self-Validating LCA

For researchers developing novel this compound synthesis routes, conducting a preliminary LCA is a critical step to validate environmental claims. The following protocol outlines a streamlined approach for a cradle-to-gate assessment.

Objective: To quantify the Global Warming Potential (GWP) of a new lab- or pilot-scale this compound production process.

Methodology:

  • Define the Functional Unit and System Boundary:

    • Step 1.1: Clearly state the functional unit: "1 kg of this compound of >99% purity".

    • Step 1.2: Define the system boundary. For a cradle-to-gate analysis, this includes all steps from raw material extraction to the purified product. Draw a process flow diagram similar to the ones in this guide to visualize the boundary.

  • Create a Life Cycle Inventory (LCI):

    • Step 2.1 (Inputs): For the production of 1 kg of ADN, meticulously record the mass of all raw materials (e.g., feedstock, catalysts, solvents, acids, bases) and the quantity of all utilities (electricity in kWh, thermal energy/steam in MJ, cooling water in m³).

    • Step 2.2 (Outputs): Quantify all waste streams generated (solid waste, wastewater) and, if possible, measure or estimate air emissions (e.g., VOCs, CO₂ from combustion).

    • Causality Check: Ensure all inputs and outputs are mass-balanced. The sum of inputs must equal the sum of outputs (products + waste + emissions). This is a critical self-validation step.

  • Conduct the Life Cycle Impact Assessment (LCIA):

    • Step 3.1 (Upstream Data): For each input in your LCI (e.g., acrylonitrile, electricity), obtain a GWP characterization factor (in kg CO₂-eq per unit of input). These can be sourced from established LCA databases like ecoinvent, GaBi, or from peer-reviewed literature.

    • Step 3.2 (Calculation): Multiply the quantity of each input by its GWP characterization factor.

      • Example: 3.18 kWh of electricity * 0.4 kg CO₂-eq/kWh = 1.27 kg CO₂-eq.

    • Step 3.3 (Summation): Sum the GWP contributions from all inputs to calculate the total cradle-to-gate GWP for your 1 kg of this compound.

  • Interpretation and Sensitivity Analysis:

    • Step 4.1 (Identify Hotspots): Analyze the results to identify the largest sources of GHG emissions in your process (e.g., a specific raw material, electricity consumption). This highlights where process optimization efforts will have the greatest environmental benefit.

    • Step 4.2 (Sensitivity Analysis): Re-calculate the total GWP using different assumptions to test robustness. For example, what is the GWP if you use renewable electricity instead of the grid average? What if a solvent can be recycled with 95% efficiency? This demonstrates a thorough understanding of the system's key drivers.

Conclusion and Future Outlook

The life cycle assessment of this compound production reveals a clear trajectory for the industry. While the conventional butadiene hydrocyanation and acrylonitrile electrohydrodimerization processes are highly optimized and economically viable, their environmental performance is fundamentally tied to the fossil economy. The adipic acid route, due to the high carbon footprint of its precursor, is the least favorable from a climate perspective.

The future of sustainable this compound production lies in two key areas:

  • Decarbonizing Existing Processes: The acrylonitrile EHD process offers a near-term path to significant emissions reduction by transitioning to renewable electricity sources. This leverages existing infrastructure while immediately improving environmental performance.

  • Advancing Bio-Based Technologies: In the long term, shifting from fossil carbon to renewable, biogenic carbon is essential. Bio-based routes, whether through chemo-catalytic conversion of fermented intermediates or direct biocatalysis, offer the potential to create a truly circular and low-carbon value chain for Nylon 6,6.

For researchers and industry professionals, the challenge is twofold: to continue optimizing the efficiency and selectivity of these novel bio-pathways and to design processes that are not only environmentally superior but also economically scalable. The use of rigorous, data-driven Life Cycle Assessment will be an indispensable tool in navigating this transition and validating the next generation of green chemical technologies.

References

A Senior Application Scientist's Guide to Benchmarking Adiponitrile-Based Electrolytes Against Industry Standards

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The relentless pursuit of higher energy density and improved safety in lithium-ion batteries necessitates a fundamental re-evaluation of all cell components, with the electrolyte chief among them. For decades, the industry has relied on carbonate-based electrolytes, which are now approaching their performance ceiling, particularly in enabling next-generation, high-voltage cathode chemistries. This guide provides an in-depth, objective comparison of adiponitrile (ADN)-based electrolytes against these industry-standard carbonate formulations. We will explore the core physicochemical and electrochemical properties, provide standardized testing protocols for validation, and present a data-driven analysis to equip researchers and battery scientists with the insights needed to evaluate and implement this promising class of high-voltage electrolytes.

Introduction: The Case for a New Electrolyte Paradigm

The electrolyte is the lifeblood of a battery, a critical medium that dictates ion transport, interfacial stability, and overall safety. The standard electrolyte—typically a solution of lithium hexafluorophosphate (LiPF₆) in a mixture of ethylene carbonate (EC) and linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC)—has served the industry well.[1][2] However, its inherent limitations are becoming increasingly apparent.

1.1 Limitations of Carbonate-Based Electrolytes

  • Narrow Electrochemical Stability Window (ESW): Carbonate solvents generally exhibit oxidative decomposition above 4.3 V vs. Li/Li⁺. This instability prevents the reliable operation of high-voltage cathodes (e.g., LiNi₀.₅Mn₁.₅O₄ ~4.7 V) that are essential for boosting energy density.[3]

  • Safety Concerns: The low flash points and high volatility of linear carbonates contribute significantly to the flammability of lithium-ion batteries, posing a substantial safety risk, especially under abuse conditions like thermal runaway.[2][4][5]

1.2 The Challenger: this compound (ADN) this compound (NC-(CH₂)₄-CN), a dinitrile solvent, has emerged as a compelling alternative precisely because it addresses the core weaknesses of carbonates.[6][7] Its molecular structure, featuring two electron-withdrawing nitrile groups, imparts exceptional oxidative stability.[3] This guide will systematically benchmark ADN-based systems against the carbonate standard, providing a clear view of the trade-offs and opportunities.

cluster_solvents Electrolyte Solvents cluster_properties Key Properties ADN This compound (ADN) NC-(CH₂)₄-CN Prop1 High Oxidative Stability (Wide ESW) ADN->Prop1 Enables Prop2 High Flash Point (Safety) ADN->Prop2 Possesses EC Ethylene Carbonate (EC) Prop3 Good SEI Formation (Anode Compatibility) EC->Prop3 Excellent for Prop4 High Ionic Conductivity EC->Prop4 Contributes to Prop7 Narrow ESW EC->Prop7 Limited by DMC Dimethyl Carbonate (DMC) Prop5 Low Viscosity DMC->Prop5 Provides Prop6 Low Flash Point (Flammability Risk) DMC->Prop6 Characterized by DMC->Prop7 Limited by

Caption: Molecular structures and key property associations of ADN vs. standard carbonates.

Physicochemical Property Benchmarking

An electrolyte's bulk properties govern its fundamental behavior within the cell before any electrochemical reactions occur. Here, we compare key physicochemical metrics.

2.1 Causality Behind KPI Selection

  • Boiling/Flash Point: These are direct indicators of safety. A higher flash point means the electrolyte vapor is less likely to ignite, mitigating a key risk during thermal runaway.[4]

  • Dielectric Constant (ε): This property reflects a solvent's ability to dissolve salts and dissociate the Li⁺ cation from its counter-anion. A higher dielectric constant generally leads to a greater concentration of free charge carriers, which is necessary for high ionic conductivity.

  • Viscosity (η): This determines the mobility of ions. Lower viscosity is highly desirable as it facilitates faster ion transport, directly impacting the battery's rate capability.

  • Ionic Conductivity (σ): The ultimate measure of ion transport efficiency. It is a function of charge carrier concentration, mobility, and temperature. High conductivity is essential for high-power applications.

2.2 Comparative Data Analysis

The following table summarizes the properties of pure this compound against the common carbonate solvents.

PropertyThis compound (ADN)Ethylene Carbonate (EC)Dimethyl Carbonate (DMC)
Boiling Point (°C) 29524890
Flash Point (°C) 16314317
Dielectric Constant (ε) ~37~90~3.1
Viscosity (cP at 20-25°C) ~5.3~1.9 (at 40°C)~0.6
Primary Advantage High Voltage Stability, SafetyHigh Dielectric Constant, SEI FormationLow Viscosity
Primary Disadvantage Higher Viscosity, Poor Graphite SEINarrow ESW, High Melting PointHigh Flammability, Low Dielectric

Data compiled from various sources for illustrative comparison.

Expert Insight: The data reveals a classic engineering trade-off. ADN's high flash point makes it inherently safer than DMC.[7] However, its viscosity is higher, and its dielectric constant is lower than that of EC. This necessitates formulation strategies, such as using co-solvents (like EC or DMC) or specific lithium salts (like LiTFSI or LiBF₄), to balance these properties and achieve optimal performance.[3][6][8] For instance, while pure ADN is incompatible with graphite anodes, adding EC helps form a stable Solid Electrolyte Interphase (SEI).[3][6]

Electrochemical Performance Evaluation

While physical properties are foundational, electrochemical performance determines real-world viability.

3.1 The Critical Metric: Electrochemical Stability Window (ESW) The ESW defines the voltage range within which the electrolyte remains stable without significant decomposition. A wider window is the primary motivation for investigating ADN.

  • Standard Carbonates: Typically limited to ~4.3 V vs. Li/Li⁺.

  • This compound-based: Can achieve stability up to, and in some cases exceeding, 6.0 V vs. Li/Li⁺.[3][6][9]

This superior oxidative stability is ADN's standout feature, making it a prime candidate for batteries utilizing cathodes that operate above 4.5 V.[10]

cluster_esw Electrochemical Stability Window (ESW) Scale 0V                2V                4V                6V  (vs. Li/Li⁺) Carbonate Standard Carbonate ADN This compound-Based LFP LFP ~3.4V NMC NMC ~3.7-4.3V HV_Spinel LNMO ~4.7V cluster_physico Physicochemical Characterization cluster_electrochem Electrochemical Characterization start Electrolyte Formulation cond Ionic Conductivity (EIS) start->cond visc Viscosity (Rheometer) start->visc esw ESW Measurement (LSV) start->esw end Data Analysis & Benchmarking cond->end visc->end cell_build Coin Cell Assembly esw->cell_build cycling Galvanostatic Cycling (Rate & Cycle Life) cell_build->cycling post_mortem Post-Mortem Analysis (EIS, XPS) cycling->post_mortem post_mortem->end

References

Safety Operating Guide

Navigating the Challenges of Adiponitrile Disposal: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail is paramount. This extends beyond the experimental design and into the often-overlooked realm of chemical waste management. Adiponitrile, a key precursor in the synthesis of nylon-6,6 and a versatile solvent in various laboratory applications, requires a rigorous and informed approach to its disposal. This guide provides essential, in-depth procedural guidance for the safe and compliant disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Understanding the Imperative for Proper Disposal: The Hazard Profile of this compound

This compound is a colorless to light yellow, oily liquid that presents significant health and environmental hazards.[1][2] Its proper disposal is not merely a regulatory formality but a critical safety imperative. The systemic toxicity of this compound is primarily due to the metabolic release of cyanide, which can interfere with cellular respiration.[2]

Exposure can occur through inhalation, ingestion, and skin absorption.[1] Acute exposure can lead to symptoms ranging from eye and skin irritation to more severe effects like headache, dizziness, respiratory distress, and in high concentrations, convulsions and loss of consciousness.[1]

Key Hazards Associated with this compound:

  • Toxicity: Toxic if swallowed, in contact with skin, or inhaled.[1]

  • Environmental Hazard: Harmful to aquatic life.[3]

  • Combustibility: It is a combustible liquid and its vapor may explode if ignited in an enclosed area.[1]

  • Hazardous Decomposition: When heated to decomposition or burned, it emits highly toxic fumes, including hydrogen cyanide and oxides of nitrogen.[1][2]

This compound is also incompatible with strong oxidizing agents, strong acids, and strong bases, which can cause violent reactions.[1]

This compound Waste Management: A Step-by-Step Procedural Guide

The cornerstone of proper this compound disposal is the understanding that it is a hazardous waste. As such, it must be managed in accordance with all local, state, and federal regulations, including those set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5]

Part 1: In-Laboratory Waste Segregation and Accumulation

Proper waste management begins at the source of generation. Meticulous segregation and labeling are critical to prevent accidental mixing of incompatible chemicals and to ensure safe handling and disposal.

Protocol for Waste Accumulation:

  • Designated Waste Container: Use a dedicated, properly labeled, and chemically compatible container for this compound waste. The container should be in good condition, with a secure, tight-fitting lid.

  • Labeling: Immediately label the waste container with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Toxic," "Combustible").

  • Segregation: Store the this compound waste container separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[1]

  • Closed Container Policy: Keep the waste container closed at all times, except when adding waste. This minimizes the release of vapors and prevents accidental spills.

  • Secondary Containment: Store the waste container in a secondary containment bin or tray to capture any potential leaks.

  • Accumulation Time Limits: Be aware of your facility's hazardous waste generator status and the corresponding accumulation time limits for storing hazardous waste on-site.

Part 2: Managing this compound Spills in the Laboratory

Accidents can happen, and a swift, informed response is crucial to mitigating the risks associated with an this compound spill.

Small Spill Cleanup Protocol (<100 mL):

  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate and Ventilate: If the spill is in a poorly ventilated area, evacuate personnel and increase ventilation by opening a fume hood sash.

  • Don Appropriate PPE: Before attempting any cleanup, don the following personal protective equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • A lab coat or chemical-resistant apron

    • For larger spills or in poorly ventilated areas, a respirator with an appropriate cartridge for organic vapors is necessary.

  • Contain the Spill: Use an inert absorbent material like vermiculite, dry sand, or a commercial spill pillow to dike the spill and prevent it from spreading.[1]

  • Absorb the Spill: Gently apply the absorbent material, working from the outside of the spill inwards to absorb the liquid.

  • Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Wipe down the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. Place all cleanup materials into the hazardous waste container.

  • Label and Dispose: Seal and label the hazardous waste container with a detailed description of the contents (e.g., "this compound spill debris with vermiculite"). Arrange for pickup by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.

For large spills, or any spill you are not comfortable or equipped to handle, evacuate the area immediately and contact your institution's emergency response team.

The Definitive Disposal Pathway: Controlled Incineration

The universally recommended and most environmentally sound method for the final disposal of this compound waste is controlled incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[6][7][8]

Why Incineration?

Incineration is an effective ultimate disposal method that converts combustible organic compounds into less harmful substances.[6] For this compound, this process breaks down the molecule, mitigating its toxicity.

The Process:

  • Transportation: this compound waste must be transported off-site by a licensed hazardous waste hauler. A hazardous waste manifest, a legal document that tracks the waste from "cradle-to-grave," is required for all off-site shipments.[9][10]

  • Incineration: The waste is incinerated at high temperatures (typically 850-1100°C) in a specially designed hazardous waste incinerator.[7]

  • Emission Control: The incineration process is equipped with sophisticated air pollution control devices, such as scrubbers and filters, to capture and neutralize harmful byproducts of combustion.

Combustion Products:

Complete combustion of this compound in the presence of excess oxygen will primarily yield carbon dioxide (CO2), water (H2O), and nitrogen gas (N2). However, incomplete combustion can result in the formation of hazardous byproducts, including:

  • Hydrogen Cyanide (HCN): A highly toxic gas.[1]

  • Oxides of Nitrogen (NOx): Contribute to smog and acid rain.[11]

  • Carbon Monoxide (CO): A toxic gas.[11]

This is why controlled incineration at a permitted facility with advanced emission control systems is essential to ensure that these harmful byproducts are not released into the atmosphere.

This compound Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

Adiponitrile_Disposal_Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Spill Response (If Applicable) cluster_2 Final Disposal Pathway Generate This compound Waste Generated Segregate Segregate from Incompatibles (Acids, Bases, Oxidizers) Generate->Segregate Spill Spill Occurs Container Place in Labeled, Compatible, Closed Hazardous Waste Container Segregate->Container Store Store in Secondary Containment in Satellite Accumulation Area Container->Store Pickup Arrange for Waste Pickup by EHS or Licensed Contractor Store->Pickup Assess Assess Spill Size & Hazard Spill->Assess SmallSpill Small Spill (<100mL) Follow Lab Cleanup Protocol Assess->SmallSpill Minor LargeSpill Large Spill (>100mL) Evacuate & Call Emergency Response Assess->LargeSpill Major Cleanup Collect Spill Debris as Hazardous Waste SmallSpill->Cleanup Cleanup->Pickup Manifest Complete Hazardous Waste Manifest Pickup->Manifest Transport Transport by Licensed Hauler Manifest->Transport Incinerate Controlled Incineration at Licensed TSDF Transport->Incinerate

Caption: Decision workflow for this compound waste from generation to final disposal.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteExhibits toxicity and can form hydrogen cyanide upon decomposition.
In-Lab Storage Labeled, closed, compatible containers with secondary containment.Prevents spills, vapor release, and reactions with incompatible materials.
Spill Cleanup Use inert absorbents; wear appropriate PPE.Minimizes exposure and spread of the hazardous material.
Primary Disposal Method Controlled IncinerationEnsures complete destruction of the hazardous compound.
Transportation Licensed hazardous waste hauler with a completed manifest.Complies with EPA and DOT regulations for tracking hazardous waste.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By understanding the inherent hazards, adhering to strict segregation and handling protocols, and ensuring disposal through licensed and approved channels, researchers can effectively mitigate the risks associated with this chemical. This commitment to safety and environmental stewardship is fundamental to the integrity of scientific research and the well-being of the broader community.

References

A Researcher's Guide to Handling Adiponitrile: Essential Personal Protective Equipment Protocols

Author: BenchChem Technical Support Team. Date: January 2026

As a senior application scientist, I understand that groundbreaking research often involves working with chemicals that demand the utmost respect and caution. Adiponitrile, a key precursor in the synthesis of nylon 66, is one such compound.[1] While indispensable in many industrial applications, its handling in a laboratory setting necessitates a robust understanding of its toxicological profile and the implementation of stringent safety protocols. This guide is designed to provide you, the researcher, with essential, immediate safety and logistical information for handling this compound, focusing on the correct selection and use of Personal Protective Equipment (PPE). Our goal is to empower you to work safely and effectively, ensuring that your focus remains on your research, confident in your protective measures.

Understanding the Hazard: Why PPE is Critical

This compound is a colorless to light yellow, oily liquid that is toxic if ingested, inhaled, or absorbed through the skin.[2][3][4] The primary danger lies in its ability to release hydrogen cyanide, a highly toxic gas, upon decomposition with heat or when it comes into contact with strong acids, bases, or oxidizing agents.[2][5] Exposure can lead to a range of symptoms, from skin and eye irritation to severe systemic effects mimicking cyanide poisoning, including headache, dizziness, respiratory difficulty, and in high concentrations, convulsions and even death.[5][6][7] Therefore, a multi-layered PPE strategy is not just a recommendation; it is an absolute requirement for safe handling.

The Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established exposure limits to protect workers. The NIOSH Recommended Exposure Limit (REL) is 4 ppm (18 mg/m³) as a time-weighted average (TWA), while the ACGIH Threshold Limit Value (TLV) is 2 ppm as a TWA.[1][6] Adherence to these limits is crucial and is achieved through a combination of engineering controls (such as fume hoods) and appropriate PPE.

Core Protective Equipment for this compound

The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the essential PPE for handling this compound in a laboratory setting.

Body PartRecommended PPEMaterial/TypeKey Considerations
Respiratory Air-Purifying Respirator (APR) or Supplied-Air Respirator (SAR)Organic vapor cartridges.[8]Selection depends on the concentration of this compound. For concentrations up to 40 ppm, a supplied-air respirator is recommended.[7][9] For higher concentrations or in emergency situations, a self-contained breathing apparatus (SCBA) is necessary.[7][9]
Hand Chemical-resistant glovesButyl rubber, Silver Shield®/4H®, or Barrier® are recommended for prolonged contact.[6]Double gloving is a good practice. Regularly inspect gloves for any signs of degradation or perforation.
Eye/Face Chemical splash goggles and face shieldANSI Z87.1 compliantGoggles should be worn at all times. A face shield should be used in addition to goggles when there is a risk of splashing.[10]
Body Chemical-resistant lab coat or coverallsMaterials such as Tychem® F, BR, Responder®, or TK are recommended.[6]Ensure the garment provides full coverage of the arms and torso.
Foot Closed-toe shoesChemical-resistant materialShoes should fully cover the feet.

Procedural Guidance: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as it is about its selection. Follow these step-by-step procedures to ensure your safety.

Donning PPE: A Step-by-Step Approach
  • Hand Hygiene: Start by washing your hands thoroughly.

  • Inner Gloves: Put on the first pair of chemical-resistant gloves.

  • Body Protection: Don your chemical-resistant lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection: If required, put on your respirator. Perform a seal check to ensure it is fitted correctly.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Outer Gloves: Put on the second pair of gloves, ensuring they overlap the cuffs of your lab coat or coveralls.

Doffing PPE: Minimizing Contamination Risk
  • Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outer surface.

  • Face and Eye Protection: Remove the face shield (if used) and then the goggles, handling them by the straps.

  • Body Protection: Unfasten and remove the lab coat or coveralls, rolling it outwards to contain any contamination.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan

All disposable PPE, including gloves, coveralls, and any absorbent materials used for spills, must be treated as hazardous waste.

  • Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.

  • Storage: Store the waste container in a well-ventilated, secure area away from incompatible materials.

  • Disposal: Arrange for disposal through your institution's environmental health and safety department, following all local and federal regulations. Never dispose of this compound-contaminated waste in regular trash or down the drain.

Emergency Procedures: Be Prepared

In the event of an exposure, immediate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[2][6] Seek immediate medical attention.[2][6]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[2][6] Seek immediate medical attention.[2][6]

  • Inhalation: Move the individual to fresh air immediately. If breathing has stopped, provide artificial respiration.[2][11] Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[2]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_procedure Procedure start Start: Plan to handle this compound task_assessment Assess Task: - Scale of work - Potential for splash/aerosol - Duration of exposure start->task_assessment concentration_check Estimate potential concentration task_assessment->concentration_check respirator Select Respirator: - <40 ppm: SAR - >40 ppm or unknown: SCBA concentration_check->respirator gloves Select Gloves: - Butyl rubber - Silver Shield®/4H® - Barrier® concentration_check->gloves body_protection Select Body Protection: - Chemical-resistant lab coat/coveralls (e.g., Tychem®) concentration_check->body_protection eye_face Select Eye/Face Protection: - Chemical splash goggles - Face shield (if splash risk) concentration_check->eye_face donning Follow correct donning procedure respirator->donning gloves->donning body_protection->donning eye_face->donning handling Handle this compound in a fume hood donning->handling doffing Follow correct doffing procedure handling->doffing disposal Dispose of waste correctly doffing->disposal

Caption: this compound PPE Selection Workflow

References

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。